Tergitol
Description
Propriétés
IUPAC Name |
sodium;(7-ethyl-2-methylundecan-4-yl) sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O4S.Na/c1-5-7-8-13(6-2)9-10-14(11-12(3)4)18-19(15,16)17;/h12-14H,5-11H2,1-4H3,(H,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEFRICMTUKAML-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041530 | |
| Record name | 7-Ethyl-2-methyl-4-undecanolsulfate, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139-88-8 | |
| Record name | Sodium Tetradecyl Sulfate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tetradecyl sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00464 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Undecanol, 7-ethyl-2-methyl-, 4-(hydrogen sulfate), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Ethyl-2-methyl-4-undecanolsulfate, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM TETRADECYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1SUG5KBD6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Critical Micelle Concentration of Tergitol 15-S-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the nonionic surfactant Tergitol 15-S-9. It includes established CMC values, detailed experimental protocols for its determination, and visual representations of the underlying principles and workflows. This document is intended to serve as a practical resource for professionals in research, development, and formulation science.
Introduction to this compound 15-S-9 and its Critical Micelle Concentration
This compound 15-S-9 is a secondary alcohol ethoxylate, a type of nonionic surfactant widely used in detergents, cleaners, paints, and various industrial and pharmaceutical formulations.[1] Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic polyethylene (B3416737) oxide chain, allows it to reduce surface tension and form micelles in aqueous solutions.
The critical micelle concentration (CMC) is a fundamental property of any surfactant. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form organized spherical structures known as micelles. Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles, leading to a plateau in surface tension.[2] Knowledge of the CMC is crucial for optimizing formulations, as many properties like solubilization, detergency, and emulsification are highly dependent on the presence of micelles.
Quantitative Data for this compound 15-S-9
The critical micelle concentration of this compound 15-S-9 has been established through various analytical techniques. The data presented below is collated from technical data sheets and scientific literature.
| Parameter | Value | Unit | Conditions |
| Critical Micelle Concentration (CMC) | 52 | ppm (parts per million) | 25 °C |
| Critical Micelle Concentration (CMC) | 0.0056 | % w/w | 25 °C |
Experimental Protocols for CMC Determination
The determination of the CMC is pivotal for characterizing and utilizing surfactants effectively. Below are detailed methodologies for two common and robust experimental techniques suitable for nonionic surfactants like this compound 15-S-9.
Surface Tensiometry (Wilhelmy Plate Method)
This is a classical and direct method for determining the CMC by measuring the surface tension of surfactant solutions at varying concentrations.
Principle: The surface tension of a liquid is measured by the force exerted on a platinum plate (Wilhelmy plate) brought into contact with the liquid surface. As the surfactant concentration increases, monomers adsorb at the air-water interface, reducing the surface tension. Once the CMC is reached, the interface is saturated, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[3]
Materials and Equipment:
-
Precision Tensiometer with a Wilhelmy plate (platinum)
-
High-purity water (e.g., Milli-Q or equivalent)
-
This compound 15-S-9
-
Glassware (beakers, volumetric flasks, pipettes)
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound 15-S-9 and dissolve it in high-purity water to prepare a concentrated stock solution (e.g., 1000 ppm).
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 1 ppm to 200 ppm). Use a logarithmic dilution series for more data points around the inflection point.
-
Instrument Calibration and Setup: Calibrate the tensiometer according to the manufacturer's instructions. Clean the Wilhelmy plate thoroughly, typically by flaming it to red heat to remove any organic contaminants.
-
Measurement:
-
Pour the surfactant solution into a clean sample vessel.
-
Lower the Wilhelmy plate until it just touches the surface of the solution.
-
Allow the system to equilibrate. Record the surface tension reading.
-
Repeat the measurement for each dilution, starting from the lowest concentration to the highest to minimize cross-contamination.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting graph will show two linear regions: a steeply declining slope at concentrations below the CMC and a nearly horizontal line at concentrations above the CMC.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[2]
-
Fluorescence Spectroscopy (Pyrene Probe Method)
This is a highly sensitive spectroscopic method that utilizes a fluorescent probe to detect the formation of the hydrophobic microenvironment within micelles.
Principle: Pyrene (B120774) is a fluorescent molecule whose emission spectrum is sensitive to the polarity of its local environment. In polar solvents like water, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) in its emission spectrum is high. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment causes a significant decrease in the I₁/I₃ ratio. The CMC is determined by plotting the I₁/I₃ ratio against the surfactant concentration and identifying the point of sharpest change.[4]
Materials and Equipment:
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes
-
Pyrene (high purity)
-
Ethanol (B145695) (spectroscopic grade)
-
This compound 15-S-9
-
High-purity water
-
Volumetric flasks, micropipettes
Procedure:
-
Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in ethanol (e.g., 0.2 mM). Ethanol is used to dissolve the hydrophobic pyrene.
-
Preparation of Surfactant Solutions: Prepare a series of this compound 15-S-9 solutions in high-purity water, spanning a range of concentrations below and above the expected CMC.
-
Sample Preparation: To each surfactant solution, add a small, constant volume of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 0.2 µM) to avoid excimer formation.[5] Ensure the final concentration of ethanol is minimal (e.g., < 0.1%) to not affect micellization.
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the intensity ratio (I₁/I₃) for each sample.
-
Plot the I₁/I₃ ratio on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The data will typically form a sigmoidal curve. The CMC is often determined from the inflection point of this curve, which can be found by fitting the data to a Boltzmann-type sigmoid function or by taking the maximum of the first derivative of the curve.[6]
-
Visualizations
Micelle Formation Process
The following diagram illustrates the self-assembly of this compound 15-S-9 monomers into a micelle as the concentration increases beyond the CMC.
Caption: Self-assembly of surfactant monomers into a micelle above the CMC.
Experimental Workflow for CMC Determination
This diagram outlines the general workflow for determining the CMC using either surface tensiometry or fluorescence spectroscopy.
Caption: Generalized experimental workflow for CMC determination.
References
An In-depth Technical Guide to the Mechanism of Tergitol NP-40 in Cell Lysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tergitol NP-40, a non-ionic detergent, and its mechanism of action in the lysis of cells for the extraction of proteins and other cellular components. It details the physicochemical properties of NP-40, its molecular mechanism for solubilizing cell membranes, and its applications in modern research, complete with detailed experimental protocols.
Introduction
This compound-type NP-40 (nonyl phenoxypolyethoxylethanol) is a mild, non-ionic detergent widely used in life sciences research for its ability to disrupt cell membranes and solubilize proteins.[1][2] Its gentle, non-denaturing properties make it an invaluable tool for applications where the preservation of protein structure and function is critical.[1][3] NP-40 is particularly effective at lysing the plasma membrane while leaving the nuclear membrane intact, allowing for the efficient separation of cytoplasmic and nuclear fractions.[4][5]
It is important to distinguish the currently available this compound-type NP-40 from Nonidet P-40 (octyl phenoxypolyethoxylethanol), a detergent that was discontinued (B1498344) in the early 2000s but is often mentioned in older biochemical protocols.[6] Though sometimes used interchangeably in literature, their properties differ, and researchers should ensure they are using the correct compound for reproducible results.[6]
Physicochemical Properties of this compound NP-40
The efficacy of NP-40 as a lysis agent stems from its amphiphilic nature, possessing both a hydrophobic nonylphenol tail and a hydrophilic polyethylene (B3416737) glycol head. This structure allows it to interact with both the lipid components of the cell membrane and the aqueous environment.[7] Key quantitative properties of this compound NP-40 are summarized below.
| Property | Value | Reference |
| Chemical Name | Nonyl phenoxypolyethoxylethanol | [6] |
| Type | Non-ionic, non-denaturing | [2][3] |
| Average Molecular Weight | 1980 g/mol | [8] |
| Critical Micelle Concentration (CMC) | 232 mg/L (in water at 25°C) | [8] |
| Hydrophilic-Lipophilic Balance (HLB) | 17.8 | [8] |
| Form | Liquid (often supplied as 70% in H₂O) | [8] |
The Core Mechanism of Action
The lysis of a cell by this compound NP-40 is a multi-step process driven by the detergent's interaction with the lipid bilayer of the plasma membrane. This process occurs at concentrations above the detergent's Critical Micelle Concentration (CMC).[9]
-
Monomer Partitioning : Individual NP-40 molecules (monomers) insert their hydrophobic tails into the lipid bilayer of the cell membrane. This disrupts the native lipid-lipid interactions.[9]
-
Membrane Solubilization : As the concentration of NP-40 in the membrane increases, the bilayer becomes saturated. The membrane begins to break apart, and the detergent molecules form thermodynamically stable structures called micelles.[7]
-
Mixed Micelle Formation : These micelles incorporate membrane lipids and proteins, forming "mixed micelles".[10] In this state, the hydrophobic regions of the membrane proteins are shielded from the aqueous environment by the detergent's hydrophobic tails, effectively solubilizing them.[7][9]
-
Selective Lysis and Release of Contents : This process efficiently disrupts the plasma membrane, releasing cytoplasmic proteins and organelles.[1] However, NP-40 is a mild detergent and typically does not disrupt the more robust nuclear membrane.[4][5] This selective action is a key advantage, as a simple centrifugation step can separate the cytoplasmic lysate (supernatant) from the intact nuclei (pellet).
Caption: Mechanism of NP-40 cell lysis.
Key Applications in Research
The gentle nature of NP-40 makes it the detergent of choice for a variety of applications where protein integrity is paramount.
-
Isolation of Cytoplasmic Proteins : Because it leaves the nuclear envelope intact, NP-40 is ideal for preparing pure cytoplasmic extracts.[4]
-
Co-Immunoprecipitation (Co-IP) : Co-IP relies on preserving the native interactions between a target protein and its binding partners.[11] NP-40 effectively solubilizes protein complexes without disrupting these delicate protein-protein interactions, which can be broken by harsher ionic detergents like SDS found in RIPA buffer.[12][13][14]
-
Enzyme Assays : When studying the activity of a specific enzyme, it is crucial to maintain its native conformation. NP-40 lysis allows for the extraction of active enzymes.[3]
-
Western Blotting : NP-40 is suitable for preparing lysates for Western blotting, especially for cytoplasmic or membrane-bound proteins that do not require the harsh solubilization of a RIPA buffer.[13][15]
In contrast, a harsher lysis buffer like RIPA buffer , which contains ionic detergents (SDS and sodium deoxycholate), is used when complete disruption of all cellular membranes, including the nuclear and mitochondrial membranes, is required.[4][16] However, this comes at the cost of protein denaturation and the disruption of most protein-protein interactions.[13][16]
Experimental Protocols
All steps should be performed on ice or at 4°C to minimize protease and phosphatase activity.[13][17]
Protocol 1: Lysis of Adherent Mammalian Cells
A. NP-40 Lysis Buffer (100 mL)
| Component | Final Concentration | Stock Solution | Amount to Add |
| Tris-HCl, pH 8.0 | 50 mM | 1 M | 5 mL |
| NaCl | 150 mM | 5 M | 3 mL |
| NP-40 | 1% (v/v) | 10% | 10 mL |
| Add Fresh Before Use | |||
| Protease Inhibitor Cocktail | 1x | 100x | 1 mL |
| Phosphatase Inhibitor Cocktail | 1x | 100x | 1 mL |
| ddH₂O | - | - | to 100 mL |
B. Lysis Procedure
-
Cell Culture : Grow adherent cells in a culture dish (e.g., 10 cm dish) to 80-90% confluency.[5][18]
-
Wash : Place the culture dish on ice. Aspirate the culture medium. Gently wash the cells twice with 5-10 mL of ice-cold Phosphate-Buffered Saline (PBS).[17][19]
-
Lysis : Aspirate the PBS completely. Add an appropriate volume of ice-cold NP-40 Lysis Buffer (e.g., 0.8-1.0 mL for a 10 cm dish).[19]
-
Scraping : Using a pre-chilled cell scraper, gently scrape the cells off the surface of the dish into the lysis buffer.[19]
-
Incubation : Transfer the cell suspension (lysate) to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing gently every 10 minutes to ensure complete lysis.[13][17]
-
Centrifugation : Centrifuge the lysate at 12,000-14,000 x g for 15 minutes at 4°C.[17][19]
-
Collection : Carefully transfer the supernatant to a new pre-chilled tube. This fraction is the cytoplasmic lysate. The pellet contains the nuclei and insoluble cell debris.[19]
-
Storage : Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay). Aliquot the lysate and store at -80°C for long-term use.[17][19]
Caption: Experimental workflow for NP-40 cell lysis.
Summary and Key Considerations
-
Mechanism : this compound NP-40 is a mild, non-ionic detergent that solubilizes the plasma membrane by forming mixed micelles with lipids and proteins.
-
Selectivity : Its primary advantage is the lysis of the plasma membrane while leaving the nuclear membrane intact, allowing for easy separation of cytoplasmic and nuclear fractions.
-
Protein Integrity : NP-40 is non-denaturing, making it the ideal choice for experiments that require preserved protein structure and protein-protein interactions, such as Co-IP.[11][12]
-
Critical Steps : Always work on ice and add fresh protease and phosphatase inhibitors to the lysis buffer immediately before use to prevent sample degradation.[13][17]
-
Optimization : While the provided protocols are widely applicable, the optimal detergent concentration and incubation time may vary depending on the specific cell line and the protein of interest.[15][20]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Detergents for Protein Solubilization | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. NP-40 Fractionation and Nucleic Acid Extraction in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NP-40 - Wikipedia [en.wikipedia.org]
- 7. agscientific.com [agscientific.com]
- 8. This compound™ solution Type NP-40, 70% in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 9. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 10. youtube.com [youtube.com]
- 11. laboratorynotes.com [laboratorynotes.com]
- 12. Tips for Immunoprecipitation | Rockland [rockland.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 15. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 16. fortislife.com [fortislife.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Protocol for Cell Lysing - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 20. Co-immunoprecipitation: how to increase amount of interacting protein? - Protein and Proteomics [protocol-online.org]
The Role of Hydrophile-Lipophile Balance in Tergitol Surfactants for Effective Protein Solubilization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Tergitol™ surfactants, focusing on the critical role of the Hydrophile-Lipophile Balance (HLB) in the solubilization of proteins, a cornerstone of numerous research and drug development applications. We will delve into the quantitative properties of various this compound surfactants, provide detailed experimental protocols for their use, and visualize key workflows and concepts to facilitate a deeper understanding of their application.
Understanding the Hydrophile-Lipophile Balance (HLB)
The Hydrophile-Lipophile Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving). This value is crucial for predicting a surfactant's behavior in aqueous and non-aqueous environments and is a key parameter for selecting the appropriate detergent for protein solubilization. The HLB scale for non-ionic surfactants, such as the this compound™ family, typically ranges from 0 to 20.
-
Low HLB (0-9): Indicates a more lipophilic/hydrophobic character, making the surfactant more soluble in oil than in water. These are generally good for forming water-in-oil emulsions.
-
High HLB (11-20): Indicates a more hydrophilic/lipophilic character, leading to better solubility in water. These surfactants are effective at creating oil-in-water emulsions and are generally preferred for solubilizing membrane proteins.
For protein solubilization, particularly of integral membrane proteins, non-ionic detergents with HLB values between 12 and 15 are often the most effective. This range provides a good balance for disrupting the lipid bilayer of cell membranes and maintaining the native conformation of the solubilized protein in a micellar environment.
Quantitative Properties of this compound™ Surfactants
The selection of an appropriate this compound™ surfactant extends beyond just the HLB value. Other critical parameters include the Critical Micelle Concentration (CMC) and the aggregation number. The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles, and it is at concentrations above the CMC that membrane solubilization occurs. The aggregation number refers to the average number of surfactant molecules in a single micelle. These properties, along with the HLB, dictate the size and shape of the micelles and their interaction with proteins.
Below is a summary of the key quantitative data for commonly used this compound™ surfactants in protein research.
| Surfactant | Type | HLB Value | CMC (ppm) | CMC (mM) | Aggregation Number | Cloud Point (°C) |
| This compound™ 15-S-3 | Secondary Alcohol Ethoxylate | 8.0 | Insoluble | Insoluble | - | Insoluble |
| This compound™ 15-S-5 | Secondary Alcohol Ethoxylate | 10.5 | 17 | ~0.04 | - | Insoluble |
| This compound™ 15-S-7 | Secondary Alcohol Ethoxylate | 12.1 | 38 | ~0.08 | - | 37 |
| This compound™ 15-S-9 | Secondary Alcohol Ethoxylate | 13.3 | 52-56 | ~0.09-0.10 | - | 60 |
| This compound™ 15-S-12 | Secondary Alcohol Ethoxylate | 14.5 | 87 | ~0.12 | - | 88 |
| This compound™ 15-S-15 | Secondary Alcohol Ethoxylate | 15.4 | 162 | ~0.20 | - | >100 |
| This compound™ NP-4 | Nonylphenol Ethoxylate | 8.9 | Insoluble | Insoluble | - | Insoluble |
| This compound™ NP-6 | Nonylphenol Ethoxylate | 10.9 | 29 | ~0.06 | - | - |
| This compound™ NP-7 | Nonylphenol Ethoxylate | 11.7 | - | - | - | 20 |
| This compound™ NP-9 | Nonylphenol Ethoxylate | 12.9 | 60 | ~0.09 | 149 | 54 |
| This compound™ NP-10 | Nonylphenol Ethoxylate | 13.2 | 63 | ~0.09 | - | 63 |
| This compound™ NP-40 | Nonylphenol Ethoxylate | 17.8 | 190 | ~0.29 | 149 | >100 |
Note: Aggregation numbers can vary depending on experimental conditions such as temperature, ionic strength, and buffer composition. The values for this compound NP-9 and NP-40 are often used as approximations for similar non-ionic detergents.
Experimental Protocols for Protein Solubilization
The optimal conditions for protein solubilization are highly dependent on the specific protein and the cell or tissue source. The following protocols provide a general framework for using this compound™ surfactants. It is crucial to empirically determine the ideal detergent concentration, buffer composition, and incubation time for each specific application.
Protocol 1: General Membrane Protein Solubilization from Cultured Cells
This protocol is a starting point for the extraction of integral membrane proteins from adherent or suspension-grown mammalian cells using a this compound™ surfactant such as this compound™ NP-9 or 15-S-9.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) this compound™ surfactant (e.g., NP-9 or 15-S-9), and protease inhibitor cocktail.
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of >14,000 x g at 4°C
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash the cell monolayer twice with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS, resuspending and pelleting each time.
-
-
Cell Lysis:
-
Pellet the washed cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer. A general starting point is to use 1 mL of Lysis Buffer per 10^7 cells.
-
Incubate the lysate on ice for 30 minutes with occasional gentle vortexing to facilitate lysis.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000-16,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a fresh, pre-chilled microcentrifuge tube.
-
-
Downstream Processing:
-
The clarified lysate is now ready for downstream applications such as immunoprecipitation, affinity chromatography, or protein quantification. For applications requiring the removal of the detergent, dialysis or hydrophobic adsorption chromatography can be employed.
-
Protocol 2: Solubilization of Viral Envelope Proteins for Immunoassay
This protocol is adapted from a study on SARS-CoV-2 inactivation and can be used for the solubilization of viral envelope proteins for subsequent analysis, such as in an immunoassay. This compound™ 15-S-9 has been shown to be effective for this purpose.[1]
Materials:
-
Viral sample (e.g., viral transport medium containing the virus)
-
This compound™ 15-S-9 stock solution (e.g., 10% v/v in water)
-
Microcentrifuge tubes
Procedure:
-
Detergent Treatment:
-
Downstream Analysis:
-
The treated sample can then be directly used in downstream applications like immunoassays. The presence of this compound™ 15-S-9 has been shown to enhance the signal in some SARS-CoV-2 antigen immunoassays.[1]
-
Visualizing Experimental Workflows
Diagrams of experimental workflows can clarify complex procedures. Below are Graphviz DOT scripts to generate diagrams for common applications involving protein solubilization with this compound™ surfactants.
Co-Immunoprecipitation (Co-IP) Workflow
This workflow illustrates the key steps in a Co-IP experiment, a technique used to study protein-protein interactions, where a mild non-ionic detergent like this compound™ NP-9 is often used to lyse cells while preserving these interactions.
GPCR Solubilization and Purification Workflow
This diagram outlines a general procedure for the solubilization and purification of a G-protein coupled receptor (GPCR), a large family of integral membrane proteins that are common drug targets. A mild detergent with an appropriate HLB, such as a member of the this compound™ 15-S series, is crucial for maintaining the receptor's structural integrity.
EGFR Signaling Pathway and Solubilization for Analysis
This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and indicates where solubilization with a this compound™-like detergent would be necessary to extract the receptor for further study, such as analyzing its phosphorylation status.
Conclusion
The Hydrophile-Lipophile Balance is a fundamental concept that guides the selection of this compound™ surfactants for successful protein solubilization. By considering the HLB value in conjunction with other properties like CMC and by optimizing the experimental conditions, researchers can effectively extract and stabilize their proteins of interest for a wide range of downstream applications. The protocols and workflows provided in this guide offer a solid foundation for developing robust and reproducible methods for protein research and drug development. As with any biochemical technique, empirical optimization is key to achieving the best results for each unique protein and experimental system.
References
Tergitol Surfactants: An In-depth Technical Guide to Aggregation Number and Micelle Size
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tergitol nonionic surfactants, focusing on the critical parameters of aggregation number and micelle size. Understanding these properties is paramount for applications ranging from drug delivery and formulation to cellular research, where the precise control of micellar characteristics is essential for efficacy and stability. This document summarizes key quantitative data, details experimental protocols for characterization, and provides visual representations of the underlying principles.
Introduction to this compound Surfactants and Micellization
This compound surfactants are a versatile class of nonionic surfactants characterized by their alkylphenol ethoxylate or secondary alcohol ethoxylate structures.[1][2][3] Their amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic head, drives their self-assembly in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[1] This process, termed micellization, results in the formation of thermodynamically stable aggregates called micelles.
The aggregation number (N) represents the average number of surfactant monomers that constitute a single micelle.[4] This number, in conjunction with the molecular dimensions of the surfactant, directly influences the micelle size , typically characterized by its hydrodynamic radius or diameter. These two parameters are fundamental to the solubilization capacity of the micelles, their interaction with biological membranes, and their overall performance in various applications, including their use as drug carriers.[5][6][7]
Physicochemical Properties of this compound Micelles
The aggregation number and micelle size of this compound surfactants are influenced by several factors, including the length of the hydrophobic alkyl chain, the number of ethylene (B1197577) oxide (EO) units in the hydrophilic chain, temperature, and the presence of electrolytes.[8][9] Generally, an increase in the hydrophobicity of the surfactant (longer alkyl chain) leads to a lower CMC and a larger aggregation number. Conversely, a greater number of EO units increases the hydrophilicity, which can lead to a higher CMC and potentially a smaller aggregation number for a given hydrophobic group.
The following tables summarize the available quantitative data for various this compound surfactants.
Table 1: Physicochemical Properties of this compound NP (Nonylphenol Ethoxylate) Series
| Surfactant | Average Moles of EO | Molecular Weight ( g/mol ) | CMC (ppm) | Aggregation Number (N) | Micelle Hydrodynamic Diameter (nm) | HLB | Reference(s) |
| This compound NP-7 | 7 | 528 | 39 | - | - | - | [1] |
| This compound NP-9 | 9 | 616 | 60 | 149 | - | 12.9 | [1][10][11][12][13] |
| This compound NP-10 | 10 | 682 | 55 | - | - | - | [1] |
| This compound NP-40 | 40 | 1980 | 232 | - | - | 17.8 | [1][14] |
Table 2: Physicochemical Properties of this compound 15-S (Secondary Alcohol Ethoxylate) Series
| Surfactant | Average Moles of EO | Molecular Weight ( g/mol ) | CMC (ppm) | Aggregation Number (N) | Micelle Hydrodynamic Diameter (nm) | HLB | Reference(s) |
| This compound 15-S-7 | 7 | 508 | 38 | - | 5.8 | 12.1 | [1][13][15] |
| This compound 15-S-9 | 9 | 596 | 52 | - | 7.2 | 13.3 | [1][16][17] |
| This compound 15-S-12 | 12 | - | 104 | - | 8.5 | 14.5 | [12][18][19] |
Experimental Protocols for Micelle Characterization
Accurate determination of aggregation number and micelle size is crucial for the effective application of this compound surfactants. The following sections detail the methodologies for two key experimental techniques.
Determination of Aggregation Number by Steady-State Fluorescence Quenching
This method relies on the quenching of a fluorescent probe molecule solubilized within the micelles by a quencher molecule.[4][20][21] By analyzing the quenching efficiency as a function of surfactant and quencher concentrations, the micelle concentration and subsequently the aggregation number can be determined.
Materials:
-
This compound surfactant
-
Fluorescent probe (e.g., Pyrene)
-
Quencher (e.g., Benzophenone, Cetylpyridinium chloride)
-
High-purity water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM Pyrene in a suitable organic solvent like methanol).
-
Prepare a series of aqueous solutions of the this compound surfactant at concentrations well above its CMC.
-
To each surfactant solution, add a small, constant aliquot of the probe stock solution. The final probe concentration should be low enough to ensure that the probability of finding more than one probe per micelle is negligible.
-
Prepare a stock solution of the quencher in a suitable solvent.
-
Create a series of samples by adding increasing amounts of the quencher stock solution to the surfactant-probe solutions. Ensure the total volume is kept constant.
-
Allow the solutions to equilibrate for a sufficient time (e.g., 30 minutes) in the dark to ensure complete partitioning of the probe and quencher into the micelles.
-
Measure the fluorescence intensity (I) of each sample using a fluorometer. The excitation and emission wavelengths will depend on the chosen probe (for Pyrene, excitation is typically around 335 nm, and emission is monitored at around 373 nm). Also, measure the fluorescence intensity of a sample without any quencher (I₀).
-
Plot ln(I₀/I) versus the concentration of the quencher. According to the Poisson distribution model for quenching in micelles, this plot should be linear.
-
The slope of this linear plot is equal to [Quencher]micelle / [Micelle] .
-
Calculate the concentration of micelles ([Micelle]) from the known concentration of quencher within the micelles.
-
The aggregation number (N) can then be calculated using the following equation: N = ([Surfactant]total - CMC) / [Micelle]
Figure 1: Workflow for determining micelle aggregation number using fluorescence quenching.
Determination of Micelle Size by Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a suspension.[22][23][24] It measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the micelles. These fluctuations are then correlated to determine the diffusion coefficient of the micelles, from which the hydrodynamic diameter can be calculated using the Stokes-Einstein equation.
Materials:
-
This compound surfactant solution (prepared above the CMC)
-
High-purity water or appropriate buffer
-
Syringe filters (e.g., 0.22 µm)
-
DLS instrument with a temperature-controlled sample holder
-
Clean, dust-free cuvettes
Procedure:
-
Prepare the this compound surfactant solution at the desired concentration (above the CMC) in a dust-free environment.
-
Filter the solution directly into a clean DLS cuvette using a syringe filter to remove any dust or large aggregates that could interfere with the measurement.
-
Ensure there are no air bubbles in the cuvette.
-
Place the cuvette in the temperature-controlled sample holder of the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C) for at least 10-15 minutes.
-
Set the instrument parameters , including the viscosity and refractive index of the solvent (water at the measurement temperature), the scattering angle, and the measurement duration.
-
Perform the DLS measurement. The instrument's software will collect and analyze the scattered light intensity fluctuations to generate a correlation function.
-
The software will then calculate the size distribution and provide the z-average hydrodynamic diameter and the polydispersity index (PDI). The PDI is a measure of the width of the size distribution.
-
Repeat the measurement multiple times (e.g., 3-5 runs) to ensure reproducibility and obtain an average size and standard deviation.
Figure 2: Experimental workflow for micelle size determination by Dynamic Light Scattering.
Effect of Aggregation Number on Micelle Size
The aggregation number is a primary determinant of the overall size of a spherical micelle. A larger aggregation number, meaning more surfactant molecules per micelle, will result in a larger micelle. The relationship is not strictly linear, as the packing of the surfactant molecules within the micelle also plays a role. The length of the hydrophobic tail and the size of the hydrophilic headgroup will influence the geometry of the micelle.
Figure 3: Logical relationship between aggregation number and micelle size.
Applications in Drug Development
The controlled formation of micelles with specific aggregation numbers and sizes is of great interest to drug development professionals.[5][6][7] this compound surfactants are utilized in various pharmaceutical formulations for:
-
Solubilization of Poorly Water-Soluble Drugs: The hydrophobic core of the micelle can encapsulate lipophilic drug molecules, increasing their apparent solubility in aqueous media.
-
Controlled Drug Release: The stability and size of the micelle can influence the release kinetics of the encapsulated drug.
-
Targeted Drug Delivery: While not inherently targeted, micellar systems can be functionalized with targeting ligands to direct the drug to specific tissues or cells.
-
Stabilization of Biologics: this compound surfactants can be used to prevent the aggregation and denaturation of proteins and other biological macromolecules.[3]
The choice of a specific this compound surfactant for a drug formulation will depend on the physicochemical properties of the drug, the desired release profile, and the intended route of administration. A thorough characterization of the micellar properties, including aggregation number and size, is therefore a critical step in the formulation development process.
Conclusion
The aggregation number and micelle size are fundamental properties of this compound surfactants that govern their behavior and performance in a wide range of scientific and industrial applications, particularly in the field of drug development. The data and experimental protocols presented in this guide provide a foundation for researchers and formulation scientists to better understand, characterize, and utilize these versatile nonionic surfactants. Further research to fill the gaps in the quantitative data, especially the direct correlation between aggregation number and micelle size for a broader range of this compound surfactants, will be invaluable to the scientific community.
References
- 1. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. univarsolutions.com [univarsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Surfactant as a drug carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tailoring the physicochemical properties of core-crosslinked polymeric micelles for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of acyl chain length on the micelle properties of poly(ethylene oxide)-block-poly(N-hexyl-L-aspartamide)-acyl conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Accumulated Effect of the Number of Ethylene Oxide Units and/or Carbon Chain Length in Surfactants Structure on the Nano-Micellar Extraction of Flavonoids | MDPI [mdpi.com]
- 10. grokipedia.com [grokipedia.com]
- 11. labshop.nl [labshop.nl]
- 12. univarsolutions.co.uk [univarsolutions.co.uk]
- 13. univarsolutions.com [univarsolutions.com]
- 14. scribd.com [scribd.com]
- 15. This compound NP-9 - Ataman Kimya [atamanchemicals.com]
- 16. labshop.nl [labshop.nl]
- 17. carlroth.com [carlroth.com]
- 18. univarsolutions.com [univarsolutions.com]
- 19. researchgate.net [researchgate.net]
- 20. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 21. researchgate.net [researchgate.net]
- 22. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
- 23. researchgate.net [researchgate.net]
- 24. muser-my.com [muser-my.com]
Navigating Surfactant Solubility: A Technical Guide to Tergitol 15-S-7 in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of Tergitol 15-S-7, a non-ionic surfactant, within various biological buffers crucial for research, scientific experiments, and drug development. While comprehensive quantitative solubility data across all common biological buffers is not extensively published, this guide provides the available information, outlines detailed experimental protocols to determine solubility parameters, and offers a framework for selecting the appropriate buffer for your specific application.
Understanding this compound 15-S-7: Key Properties
This compound 15-S-7 is a secondary alcohol ethoxylate, a non-ionic surfactant valued for its excellent wetting, emulsifying, and dispersing properties.[1][2][3] Its general characteristics are summarized in the table below.
| Property | Value | Reference |
| Chemical Type | Secondary Alcohol Ethoxylate (Non-ionic) | [1][2] |
| Critical Micelle Concentration (CMC) in Water | 38 ppm | [1][2][4] |
| Cloud Point (1% aqueous solution) | 37 °C | [5] |
| HLB Value | 12.1 | [1][2] |
| Appearance | Pale yellow liquid | [5] |
| pH (1% aqueous solution) | 6.8 | [5] |
| General Solubility | Soluble in water and most polar organic solvents | [5][6][7] |
| Chemical Stability | Stable in the presence of dilute acids, bases, and salts | [5][6][7] |
Solubility of this compound 15-S-7 in Biological Buffers
The solubility of non-ionic surfactants like this compound 15-S-7 in aqueous solutions is critically influenced by temperature, leading to a phenomenon known as the cloud point. The cloud point is the temperature at which the surfactant becomes insoluble, and the solution turns cloudy. The presence of salts and other components in biological buffers can significantly affect the cloud point.
Table 1: Cloud Point of this compound 15-S-7 in McIlvaine Buffer
| Concentration of this compound 15-S-7 (wt%) | Buffer | pH | Cloud Point (°C) |
| 1 | McIlvaine | 7.0 | ~37 |
| 5 | McIlvaine | 7.0 | ~42 |
| 10 | McIlvaine | 7.0 | ~45 |
| 15 | McIlvaine | 7.0 | ~48 |
| 17.5 | McIlvaine | 7.0 | ~49 |
Data extrapolated from graphical representations in Bender et al. (2021).[8][9]
The study also demonstrated that the cloud point of this compound 15-S-7 in McIlvaine buffer is influenced by pH, showing a slight decrease as the pH deviates from neutral.
For other common biological buffers such as PBS, Tris, and HEPES, it is recommended that researchers determine the solubility and cloud point empirically under their specific experimental conditions (concentration, pH, and temperature). The experimental protocols provided in the following section will guide this process.
Experimental Protocols
Determining the Cloud Point
The cloud point is a critical parameter for assessing the solubility of this compound 15-S-7 in a specific buffer.
Methodology:
-
Preparation of Solutions: Prepare a series of solutions of this compound 15-S-7 at the desired concentrations (e.g., 0.1%, 1%, 5% w/v) in the biological buffer of interest (e.g., PBS, Tris-HCl, HEPES) at the desired pH.
-
Sample Preparation: Transfer a small, constant volume of each solution into a clear, sealed container (e.g., a glass vial or a cuvette).
-
Heating: Place the samples in a temperature-controlled water bath or a heating block with a calibrated thermometer.
-
Observation: Slowly increase the temperature of the bath/block (e.g., 1°C per minute) while continuously observing the samples.
-
Cloud Point Determination: The cloud point is the temperature at which the clear solution first shows signs of turbidity or cloudiness.
-
Reversibility Check: After noting the cloud point, allow the solution to cool down to confirm that it becomes clear again.
Determining the Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form. While the CMC in pure water is known, it can be influenced by the ionic strength and composition of biological buffers.
Methodology (Surface Tension Method):
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound 15-S-7 in the desired biological buffer.
-
Prepare a Dilution Series: Create a series of dilutions of the stock solution in the same buffer, covering a concentration range both below and above the expected CMC (the CMC in water, 38 ppm or ~0.0038%, can be used as a starting reference).
-
Measure Surface Tension: Measure the surface tension of each dilution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Plot the Data: Plot the surface tension as a function of the logarithm of the this compound 15-S-7 concentration.
-
Determine CMC: The plot will typically show two linear regions. The point at which these two lines intersect is the Critical Micelle Concentration.
Buffer Selection Workflow
The selection of an appropriate biological buffer for an experiment involving this compound 15-S-7 requires careful consideration of several factors. The following workflow, represented as a Graphviz diagram, illustrates a logical approach to this process.
Caption: A flowchart outlining the decision-making process for selecting a suitable biological buffer for use with this compound 15-S-7.
Signaling Pathways and Logical Relationships
In the context of drug development and cellular research, surfactants like this compound 15-S-7 are often used in cell lysis buffers to disrupt cell membranes and solubilize proteins. The choice of buffer and surfactant concentration can impact the integrity of signaling pathways under investigation. The following diagram illustrates a simplified, hypothetical signaling pathway and where a lysis buffer containing this compound 15-S-7 would be applied for protein extraction and analysis.
Caption: A diagram illustrating the use of a this compound 15-S-7 containing lysis buffer to study a cellular signaling pathway.
References
- 1. This compound Type 15-S-7 84133-50-6 [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound(R) 15-S-7, Surfactant, Spectrum Chemical 500 mL | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]
- 4. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 5. stobec.com [stobec.com]
- 6. atamankimya.com [atamankimya.com]
- 7. bigsunchem.com.tw [bigsunchem.com.tw]
- 8. Effect of dicationic ionic liquids on cloud points of this compound surfactant and the formation of aqueous micellar two-phase systems - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Effects of Tergitol on Protein Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tergitol, a non-ionic surfactant, and its impact on the structural and functional integrity of proteins. This compound is widely utilized in biochemical and pharmaceutical applications for its ability to solubilize, stabilize, and manipulate proteins, particularly those embedded within cellular membranes. Understanding its mechanism of action is critical for designing effective experimental protocols and ensuring the validity of research outcomes.
Core Principles of this compound-Protein Interaction
This compound surfactants are amphiphilic molecules, possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail.[1][2] This dual nature is the foundation of their utility in protein science. Unlike ionic detergents, which carry a net charge, non-ionic surfactants like this compound have uncharged hydrophilic heads.[3] This characteristic generally makes them milder and less denaturing, as their interactions with proteins are primarily driven by hydrophobic forces rather than strong electrostatic interactions.[4][5]
The fundamental mechanism involves the disruption of hydrophobic interactions that stabilize protein aggregates and lipid membranes.[6][7] When introduced into an aqueous solution above a specific concentration—the Critical Micelle Concentration (CMC)—this compound monomers self-assemble into micelles.[8] These micelles can encapsulate the hydrophobic regions of proteins, effectively shielding them from the aqueous environment and rendering them soluble.
Key Interaction Mechanisms:
-
Solubilization of Membrane Proteins: For integral membrane proteins, the hydrophobic tails of this compound replace the native lipid bilayer, associating with the protein's transmembrane domains. This forms a protein-detergent complex, allowing the protein to be extracted from the membrane and maintained in a soluble, often functional, state.[7][9]
-
Prevention of Aggregation: Many proteins, particularly at high concentrations, expose hydrophobic patches that can lead to non-specific aggregation and precipitation.[3][10] this compound can coat these exposed surfaces, preventing protein-protein interactions and maintaining solubility.[3]
-
Structural Preservation: Because they typically do not disrupt the internal protein-protein interactions that define a protein's tertiary structure, non-ionic detergents like this compound are preferred for applications where maintaining the native conformation and biological activity is crucial.[3][7] However, it is important to note that the thermal stability of proteins can be altered in the presence of non-ionic surfactant micelles, especially near the surfactant's cloud point temperature.[11][12]
Quantitative Data: Physicochemical Properties of this compound Variants
The selection of a specific this compound variant depends on the application and the properties of the target protein. The Hydrophile-Lipophile Balance (HLB) number, CMC, and Cloud Point are critical parameters. The HLB value indicates the surfactant's balance between its hydrophilic and lipophilic portions, influencing its emulsification and solubilization capabilities. The CMC is the concentration at which micelles begin to form, a crucial factor for effective solubilization.[8]
| Property | This compound 15-S-7 | This compound 15-S-9 | This compound 15-S-30 | This compound 15-S-40 |
| Type | Non-Ionic | Non-Ionic | Non-Ionic | Non-Ionic |
| Chemical Name | Secondary Alcohol Ethoxylate | Secondary Alcohol Ethoxylate | Secondary Alcohol Ethoxylate | Secondary Alcohol Ethoxylate |
| CMC (ppm at 25°C) | 38[13] | 56 (0.0056 wt%)[14] | 558[15] | 783[15] |
| HLB Value | 12.1[13] | 13.3 | 17.4 | 18.0 |
| Cloud Point (1% aq. soln., °C) | 37[13] | 60 | >100 | >100 |
| Appearance | Pale yellow liquid[13] | Liquid | White Solid | White Solid |
| Moles of Ethylene Oxide (EO) | 7[13] | 9 | 30 | 40 |
Data compiled from publicly available technical datasheets and scientific resources.[13][14][15]
Impact on Protein Structure
This compound's effect on protein structure is generally considered mild. It is often used to extract and purify proteins while preserving their native fold.
-
Secondary and Tertiary Structure: For most soluble proteins, this compound does not induce significant changes in secondary or tertiary structure, especially at concentrations typically used for preventing aggregation. Its primary role is to mask hydrophobic surfaces.[3] For membrane proteins, it provides a mimetic lipid environment essential for maintaining their folded state outside the cell membrane.[9]
-
Quaternary Structure: While non-ionic detergents are less disruptive than ionic ones, they can still affect protein-protein interactions that define quaternary structure. The concentration of the detergent is a critical factor; sufficient detergent should be present to form individual micelles around each protein molecule to prevent aggregation, but excessive amounts can sometimes lead to the dissociation of protein complexes.
-
Thermal Stability: The presence of this compound can modify the thermal stability of proteins.[11][12] This effect is complex and can be stabilizing or destabilizing depending on the specific protein and the conditions. Near the cloud point temperature, changes in micelle structure can alter protein solubility independently of the protein's intrinsic thermal stability.[11][12]
Impact on Protein Function
A key advantage of using this compound is the preservation of protein function.
-
Enzymatic Activity: this compound is frequently used in buffers for enzyme assays, particularly for membrane-bound enzymes that require a detergent for solubility and activity.[16] It maintains the protein in a near-native conformation, allowing it to perform its catalytic function.
-
Binding Interactions: In immunoassays and other binding studies, a low concentration of a non-ionic detergent like Tween 20 (structurally similar to this compound) is often included to prevent non-specific binding of proteins to surfaces, thereby improving the signal-to-noise ratio.
-
Interference in Downstream Applications: While beneficial for solubilization, this compound can interfere with certain downstream applications. For instance, detergents can suppress ionization in mass spectrometry and interfere with techniques like isoelectric focusing.[17][18] Therefore, detergent removal is often a necessary step before such analyses.[19][20]
Experimental Protocols & Visualizations
Protocol 1: Solubilization and Extraction of Membrane Proteins
This protocol provides a general framework for lysing cells and solubilizing membrane proteins using a this compound-based buffer. Optimization is often required for specific cell types and proteins.
Materials:
-
Cell Pellet
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA
-
Protease Inhibitor Cocktail
-
This compound Stock Solution (e.g., 10% w/v)
-
Microcentrifuge, chilled
-
Sonicator or Dounce homogenizer
Methodology:
-
Buffer Preparation: Prepare the Lysis Buffer and chill on ice. Immediately before use, add the Protease Inhibitor Cocktail according to the manufacturer's instructions.
-
Detergent Addition: Add this compound to the Lysis Buffer to a final concentration of 0.5% - 2.0% (w/v). The optimal concentration should be determined empirically but should be well above the CMC.
-
Cell Lysis: Resuspend the cell pellet in the chilled this compound-containing Lysis Buffer.
-
Homogenization: Disrupt the cells to release their contents. This can be achieved by sonication on ice or by using a Dounce homogenizer. The goal is to shear the membranes without denaturing the target protein.
-
Solubilization: Incubate the lysate on a rotator at 4°C for 30-60 minutes. This allows the detergent to fully solubilize the membrane proteins.
-
Clarification: Centrifuge the lysate at high speed (e.g., >14,000 x g) for 15-30 minutes at 4°C to pellet insoluble debris, such as nuclei and cytoskeletal components.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins, for downstream purification and analysis.
References
- 1. youtube.com [youtube.com]
- 2. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. viterbik12.usc.edu [viterbik12.usc.edu]
- 6. bio-rad.com [bio-rad.com]
- 7. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. addi.ehu.es [addi.ehu.es]
- 13. stobec.com [stobec.com]
- 14. bigsunchem.com.tw [bigsunchem.com.tw]
- 15. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 16. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 18. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
The Role of Tergitol in Advancing Membrane Protein Complex Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The study of membrane protein complexes, crucial cellular communicators and prime drug targets, is fraught with challenges, primarily in extracting these delicate structures from their native lipid environment without compromising their integrity. The choice of detergent is paramount in this process. This technical guide delves into the application of Tergitol, a non-ionic detergent, for the preliminary investigation of membrane protein complexes, offering a comprehensive overview of its properties, detailed experimental protocols, and a comparative analysis with other commonly used detergents.
Understanding this compound: Properties and Advantages
This compound, specifically the 15-S-9 variant, is a secondary alcohol ethoxylate that has emerged as a viable alternative to other non-ionic detergents like Triton X-100 and n-dodecyl-β-D-maltopyranoside (DDM). Its branched structure and physicochemical properties offer several advantages in the solubilization and stabilization of membrane protein complexes.
Comparative Analysis of Detergent Properties
Choosing the right detergent is a critical first step in any membrane protein study. The table below summarizes the key physicochemical properties of this compound 15-S-9 in comparison to the widely used detergents, Triton X-100 and DDM. This data is essential for optimizing solubilization and purification protocols.
| Property | This compound 15-S-9 | Triton X-100 | n-dodecyl-β-D-maltopyranoside (DDM) |
| Chemical Class | Secondary Alcohol Ethoxylate | Octylphenol Ethoxylate | Alkyl Maltoside |
| Molecular Weight ( g/mol ) | ~584 | ~625 | ~511 |
| Critical Micelle Concentration (CMC) in water | 0.0056% (w/v) / ~0.096 mM | 0.0155% (w/v) / ~0.24 mM | 0.0087% (w/v) / ~0.17 mM |
| Aggregation Number | ~100 | 100-155 | 98-147 |
| Micelle Molecular Weight (kDa) | ~58 | 62-97 | 50-75 |
| Cloud Point (1% aqueous solution) | 60°C | 64°C | >100°C |
| Dialyzable | No | No | No |
Note: The properties listed above can be influenced by buffer composition, ionic strength, and temperature.
Experimental Protocols for Membrane Protein Complex Studies Using this compound
The following protocols provide a general framework for the extraction, solubilization, and purification of membrane protein complexes using this compound 15-S-9. It is crucial to note that optimization is often necessary for each specific protein of interest.
I. Membrane Preparation from Cultured Cells
This initial step aims to isolate the cell membranes containing the target protein complex.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., 10 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors)
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Harvest cultured cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15-20 minutes to allow cells to swell.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a suitable buffer for solubilization.
II. Solubilization of Membrane Protein Complexes with this compound 15-S-9
This critical step involves the extraction of the protein complex from the lipid bilayer.
Materials:
-
Membrane pellet from Step I
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, with protease inhibitors)
-
10% (w/v) this compound 15-S-9 stock solution
Procedure:
-
Determine the protein concentration of the membrane preparation.
-
Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add 10% this compound 15-S-9 stock solution to the membrane suspension to achieve a final concentration of 1-2% (w/v). The optimal detergent-to-protein ratio often needs to be determined empirically but a starting point of 2:1 (w/w) is common.
-
Incubate the mixture at 4°C for 1-2 hours with gentle rotation.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane protein complexes.
III. Purification of the Solubilized Membrane Protein Complex
Affinity chromatography is a common method for purifying tagged protein complexes.
Materials:
-
Solubilized membrane protein extract from Step II
-
Affinity resin (e.g., Ni-NTA for His-tagged proteins, Strep-Tactin for Strep-tagged proteins)
-
Wash Buffer (Solubilization Buffer containing 0.05-0.1% this compound 15-S-9 and a low concentration of eluting agent, e.g., 20 mM imidazole (B134444) for His-tags)
-
Elution Buffer (Solubilization Buffer containing 0.05-0.1% this compound 15-S-9 and a high concentration of eluting agent, e.g., 250-500 mM imidazole for His-tags)
Procedure:
-
Equilibrate the affinity resin with Solubilization Buffer containing 0.05% this compound 15-S-9.
-
Incubate the solubilized extract with the equilibrated resin for 1-2 hours at 4°C with gentle rotation.
-
Load the slurry into a chromatography column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the purified membrane protein complex with Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the presence and purity of the target complex.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental procedures. The following sections provide Graphviz DOT scripts to generate such visualizations.
Experimental Workflow for Membrane Protein Complex Purification
This workflow outlines the key stages from cell culture to purified protein complex.
A generalized workflow for the purification of membrane protein complexes.
Example Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
While specific studies detailing the isolation of the entire active EGFR signaling complex using solely this compound are not abundant, the solubilization of EGFR itself has been achieved with various non-ionic detergents. This diagram illustrates the canonical EGFR signaling pathway, which can be a target for studies utilizing detergents like this compound for the initial extraction of the receptor.
Simplified representation of the EGFR signaling cascade.
Conclusion
This compound 15-S-9 presents a compelling option for researchers engaged in the preliminary studies of membrane protein complexes. Its favorable physicochemical properties, coupled with its efficacy in solubilizing and maintaining the integrity of these challenging proteins, make it a valuable tool in the biochemist's arsenal. While the provided protocols offer a robust starting point, empirical optimization remains key to success. The continued exploration of detergents like this compound will undoubtedly contribute to advancing our understanding of the intricate world of membrane protein function and its role in health and disease.
Technical Guide: The Role and Properties of Tergitol in Single-Cell Sequencing Sample Preparation
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Tergitol-type nonionic surfactants, focusing on their physicochemical properties and application in sample preparation for single-cell sequencing. As regulatory landscapes evolve, particularly with the European Union's REACH legislation restricting the use of Triton X-100, understanding viable alternatives like this compound is critical for the continuity and reproducibility of research. This document details the quantitative properties of common this compound variants, offers a comparative analysis against traditional detergents, and provides a foundational experimental protocol for its use in cell lysis.
Physicochemical Properties of this compound Surfactants
This compound is a nonionic surfactant, specifically a secondary alcohol ethoxylate, known for its excellent detergency and wetting properties.[1] Unlike alkylphenol ethoxylates such as Triton X-100 or Nonidet P-40 (NP-40), this compound is readily biodegradable and not known to degrade into products with hormone-mimetic activity, making it a more environmentally sustainable option.[2] Its chemical stability in the presence of dilute acids, bases, and salts, along with its compatibility with other surfactant types, makes it highly versatile for various buffer formulations.[1]
The effectiveness of a detergent in cell lysis is governed by key properties such as the Critical Micelle Concentration (CMC) and the Hydrophile-Lipophile Balance (HLB).
-
Critical Micelle Concentration (CMC): The concentration at which surfactant molecules aggregate to form micelles.[3] Effective cell lysis typically occurs at concentrations above the CMC.
-
Hydrophile-Lipophile Balance (HLB): An indicator of the surfactant's solubility. An HLB value between 12 and 15 is generally effective for creating stable oil-in-water emulsions and is characteristic of good detergents.[4] A study has indicated that for certain cell types, detergents with HLB values between 11 and 16 are effective in releasing cellular proteins.[5]
The following table summarizes the key quantitative properties for this compound™ 15-S-9 and 15-S-7, two variants commonly cited as effective replacements for Triton X-100.
| Property | This compound™ 15-S-9 | This compound™ 15-S-7 |
| Type | Non-ionic, Secondary Alcohol Ethoxylate | Non-ionic, Secondary Alcohol Ethoxylate |
| Critical Micelle Concentration (CMC) | 52 ppm | 38 ppm[4] |
| Hydrophile-Lipophile Balance (HLB) | 13.3 | 12.1[4] |
| Molecular Weight ( g/mol ) | 596[6] | 508[7] |
| Appearance | Pale yellow liquid[4][6] | Pale yellow liquid[4] |
| pH (1% aqueous solution) | 7.1[6] | 6.8[4] |
| Pour Point | 9 °C (48 °F)[1][6] | 1 °C[4] |
| Cloud Point (1% aqueous solution) | 60 °C[1] | 37 °C[4] |
Application in Single-Cell Sequencing Workflows
The initial step in most single-cell RNA sequencing (scRNA-seq) protocols is the gentle lysis of the cell membrane to release RNA transcripts while minimizing degradation and preserving the integrity of the nucleus, especially for single-nucleus RNA-seq (snRNA-seq). Nonionic detergents are preferred for this purpose because they are milder than ionic detergents (like SDS) and are less likely to denature proteins, such as essential enzymes like reverse transcriptase and RNase inhibitors, which are active in the lysis buffer.[8][9]
This compound serves as the primary lysing agent, disrupting the lipid bilayer of the cell membrane to allow for the release of mRNA, which can then be captured by barcoded oligonucleotides for reverse transcription.
This compound as a Validated Substitute for Triton X-100
Triton X-100 and its relative, NP-40, have been mainstays in lysis buffers for decades.[10] However, Triton X-100 was included in the European Union's REACH Annex XIV due to environmental concerns regarding its degradation products.[2][11] This has necessitated the validation of suitable alternatives.
Studies have shown that this compound, particularly the 15-S-9 variant, can effectively replace Triton X-100 and IGEPAL® CA-630 (a common NP-40 substitute) in cell lysis protocols without significant adverse effects on downstream applications like DNA/protein quantification and immunoassays.[12] One comparative study found that this compound 15-S-9 performed well for cell lysis and was compatible with subsequent protein and nucleic acid applications. Another study concluded that a this compound-based viral transport solution performed equivalently to its Triton X-100-based predecessor for nucleic acid extraction.[12]
The decision to use this compound is often driven by regulatory compliance, but its performance characteristics make it a scientifically sound choice.
Experimental Protocol: Representative Cell Lysis Buffer
The following protocol is a representative methodology for preparing a cell lysis buffer for single-cell applications using this compound. This formulation is based on common components found in lysis buffers where this compound has been successfully substituted for other nonionic detergents. Note: Concentration of all components, especially the detergent, may require optimization based on the specific cell type and application.
Objective: To gently lyse cells to release RNA for downstream analysis.
Materials:
-
Tris-HCl (1 M stock, pH 7.5)
-
NaCl (5 M stock)
-
EDTA (0.5 M stock, pH 8.0)
-
This compound™ 15-S-9 (10% stock solution)
-
RNase Inhibitor (e.g., 40 U/µL)
-
Nuclease-free water
Preparation of 10 mL Lysis Buffer (1X):
-
Buffer Preparation: In a nuclease-free tube, combine the following components:
-
500 µL of 1 M Tris-HCl (Final concentration: 50 mM)
-
300 µL of 5 M NaCl (Final concentration: 150 mM)
-
20 µL of 0.5 M EDTA (Final concentration: 1 mM)
-
9.08 mL of Nuclease-free water
-
-
Detergent Addition: Immediately before use, add the this compound and RNase inhibitor to the buffer. For a final concentration of 0.1% this compound :
-
Add 100 µL of 10% this compound™ 15-S-9 stock solution to the 9.9 mL of buffer prepared in step 1.
-
For a final concentration of 1%, add 1 mL of 10% stock and adjust the initial water volume accordingly.
-
-
RNase Inhibitor Addition: Add RNase inhibitor to the final lysis buffer. For example, add 2.5 µL of a 40 U/µL stock for a final concentration of 1 U/µL.
-
Final Mix and Storage: Mix gently by inversion. Keep the complete lysis buffer on ice. It is recommended to prepare the complete lysis buffer fresh before each experiment.
Cell Lysis Procedure (General Guideline):
-
Start with a clean single-cell suspension prepared according to best practices for your cell type.
-
Resuspend the cell pellet in an appropriate volume of ice-cold wash buffer (e.g., PBS with 0.04% BSA).
-
Centrifuge and remove the supernatant.
-
Resuspend the cell pellet in the freshly prepared, ice-cold this compound Lysis Buffer. The volume will depend on the scRNA-seq platform being used (e.g., plate-based or droplet-based).
-
Proceed immediately with the downstream steps of your specific single-cell sequencing protocol (e.g., reverse transcription, droplet generation). The incubation time in the lysis buffer is typically very short and integrated directly into the workflow of the scRNA-seq platform.
Conclusion
This compound, particularly the 15-S-9 and 15-S-7 variants, represents a robust and reliable alternative to Triton X-100 for cell lysis in single-cell sequencing sample preparation. Its favorable environmental and regulatory profile, combined with proven performance that is comparable to traditional detergents, ensures that researchers can maintain data quality and consistency while adhering to modern safety and environmental standards. As with any laboratory protocol, optimization of detergent concentration is recommended to achieve the best results for specific cell types and experimental goals.
References
- 1. bigsunchem.com.tw [bigsunchem.com.tw]
- 2. Role of detergents and nuclease inhibitors in the extraction of RNA from eukaryotic cells in complex matrices - Nanoscale (RSC Publishing) DOI:10.1039/D2NR02850F [pubs.rsc.org]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. stobec.com [stobec.com]
- 5. US20040101947A1 - Cell lysis composition, methods of use, apparatus and kit - Google Patents [patents.google.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 8. Current techniques for single-cell lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. KnowledgeResult [maestro.my.site.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
Tergitol 15-S-40: A Comprehensive Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tergitol 15-S-40 is a nonionic surfactant of the secondary alcohol ethoxylate class, characterized by its exceptional performance in a multitude of research and industrial applications.[1][2][3] Chemically, it is a secondary alcohol ethoxylate with approximately 41 ethylene (B1197577) oxide units.[1][3][4][5][6] This structure imparts a unique balance of hydrophilic and lipophilic properties, making it a versatile tool for researchers in fields ranging from drug delivery to materials science. This technical guide provides an in-depth overview of the physicochemical properties of this compound 15-S-40, detailed experimental protocols for its application, and visual representations of relevant workflows to support its use in a research setting.
Physicochemical Properties
This compound 15-S-40 is valued for its combination of emulsification, wetting, and detergency.[7] It is readily biodegradable, offering a more environmentally friendly alternative to some other surfactant classes.[6] Often supplied as a 70% aqueous solution, it is a pale yellow liquid with a mild odor.[1][8] Key physicochemical properties are summarized in the table below.
| Property | Value | Notes and Conditions |
| Chemical Structure | Secondary Alcohol Ethoxylate | C11-15 secondary alcohol with ~41 moles of ethylene oxide. |
| Molecular Weight | ~1,960 g/mol | Calculated value.[1][4][9][10] |
| HLB Value | 18 | Indicates it is a highly effective oil-in-water emulsifier.[1][4][5][6] |
| Critical Micelle Concentration (CMC) | 783 - 1314 ppm | Measured at 25°C.[1][4] The range may be due to different measurement techniques or purities. |
| Cloud Point | > 100 °C | For a 1 wt% aqueous solution.[1][4][5] This high cloud point indicates its suitability for high-temperature applications. |
| Surface Tension | 45 dynes/cm | For a 1% actives solution at 25°C.[1][11] |
| Appearance | Pale yellow liquid (as 70% solution) or white solid (neat) | [1][8][12] |
| Density | 1.072 g/mL at 30°C (70% solution); 1.059 g/mL at 55°C (solid) | [1][4][8] |
| Viscosity | 1750 mm²/s (70% solution); 156.7 mm²/s at 50°C (solid) | [8][12] |
| Solubility | Freely soluble in water; soluble in chlorinated and polar organic solvents. | [1][4][5][6][8][12] |
| pH | 6.5 - 7.0 | For a 1% aqueous solution.[1][8][12] |
Research Applications in Drug Development
The high HLB value and excellent stabilizing properties of this compound 15-S-40 make it a valuable excipient in the formulation of drug delivery systems, particularly for poorly water-soluble drugs. Its ability to form stable emulsions and prevent particle aggregation is crucial for the development of nanoemulsions, microemulsions, and nanoparticle suspensions for oral, parenteral, and topical drug delivery.
Experimental Protocols
Formulation of a Nanoemulsion for Poorly Soluble Drug Delivery
This protocol describes a general method for preparing an oil-in-water (o/w) nanoemulsion using this compound 15-S-40 as a primary surfactant for the purpose of enhancing the solubility and bioavailability of a hydrophobic drug.
Materials:
-
This compound 15-S-40
-
Poorly water-soluble active pharmaceutical ingredient (API)
-
Oil phase (e.g., medium-chain triglycerides, ethyl oleate)
-
Co-surfactant (e.g., Transcutol®, ethanol)
-
Deionized water
-
Magnetic stirrer and stir bar
-
High-shear homogenizer or ultrasonicator
-
Particle size analyzer (e.g., dynamic light scattering)
Methodology:
-
Preparation of the Oil Phase:
-
Dissolve the poorly water-soluble API in the selected oil phase at a predetermined concentration.
-
Gently heat and stir the mixture until the API is completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
Disperse this compound 15-S-40 and the co-surfactant in deionized water.
-
Stir the mixture gently until a clear, homogeneous solution is formed.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.
-
Continue stirring for 15-20 minutes to form a coarse emulsion.
-
-
Nanoemulsification:
-
Subject the coarse emulsion to high-energy emulsification using either a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) or an ultrasonicator.
-
The duration and intensity of homogenization/sonication should be optimized to achieve the desired droplet size.
-
-
Characterization of the Nanoemulsion:
-
Measure the mean droplet size and polydispersity index (PDI) of the nanoemulsion using a dynamic light scattering instrument.
-
Visually inspect the formulation for clarity and signs of instability (e.g., creaming, phase separation).
-
Determine the zeta potential to assess the surface charge and predict long-term stability.
-
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant. The surface tension method is a common technique for its determination.
Materials:
-
This compound 15-S-40
-
Deionized water
-
Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks
Methodology:
-
Prepare a stock solution of this compound 15-S-40 in deionized water (e.g., 5000 ppm).
-
Prepare a series of dilutions from the stock solution with concentrations ranging from well below to well above the expected CMC (e.g., 100 ppm to 4000 ppm).
-
Measure the surface tension of each dilution using a calibrated surface tensiometer at a constant temperature (e.g., 25°C).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plateaus. This can be determined by finding the intersection of the two linear portions of the plot.
Cloud Point Determination
The cloud point is the temperature at which a nonionic surfactant solution becomes cloudy as it phase separates.
Materials:
-
This compound 15-S-40
-
Deionized water
-
Test tube
-
Thermometer
-
Water bath with controlled heating
Methodology:
-
Prepare a 1 wt% solution of this compound 15-S-40 in deionized water.
-
Place the solution in a test tube and immerse it in a water bath.
-
Slowly heat the water bath while gently stirring the surfactant solution.
-
The cloud point is the temperature at which the solution first becomes turbid.[4]
-
To confirm, remove the test tube from the heat and observe the temperature at which the solution becomes clear again.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Nanoemulsion Formulation using this compound 15-S-40.
Caption: Workflow for CMC Determination by Surface Tension Measurement.
Conclusion
This compound 15-S-40 is a high-performance, versatile nonionic surfactant with well-defined physicochemical properties that make it an excellent choice for a wide range of research applications, particularly in the field of drug delivery and formulation. Its high HLB, excellent emulsification and stabilization capabilities, and favorable environmental profile position it as a valuable tool for scientists and researchers. The protocols and workflows provided in this guide offer a starting point for the successful application of this compound 15-S-40 in the laboratory.
References
- 1. store.astm.org [store.astm.org]
- 2. univarsolutions.com [univarsolutions.com]
- 3. This compound 15-S-40 (70%) - Ataman Kimya [atamanchemicals.com]
- 4. scribd.com [scribd.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dow.com [dow.com]
- 7. dow.com [dow.com]
- 8. mt.com [mt.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. bigsunchem.com.tw [bigsunchem.com.tw]
- 11. specialchem.com [specialchem.com]
- 12. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
Tergitol as a Non-Ionic Surfactant in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tergitol non-ionic surfactants and their applications in biological systems. This compound, a brand name for a series of alkyl polyglycol ethers, is widely utilized for its effective yet mild disruptive properties, making it an invaluable tool in cell biology, biochemistry, and drug development. This document details the core properties of various this compound types, provides comprehensive experimental protocols, and summarizes key quantitative data to aid in experimental design and execution.
Introduction to this compound Non-Ionic Surfactants
This compound surfactants are a class of non-ionic detergents characterized by a hydrophobic alkyl chain and a hydrophilic polyoxyethylene head group.[1] This amphipathic nature allows them to interact with both hydrophobic and hydrophilic environments, making them highly effective at disrupting lipid bilayers and solubilizing proteins.[2] Unlike ionic detergents, non-ionic surfactants like this compound do not possess a net charge, which makes them less likely to denature proteins by disrupting protein-protein interactions.[1] This property is crucial for experiments where maintaining the native structure and function of proteins is paramount.[3]
Commonly used this compound-type surfactants in biological research include the this compound NP series (e.g., NP-40) and the Triton X series (e.g., Triton X-100), which are structurally similar and often used interchangeably.[3] These surfactants are instrumental in a variety of applications, including cell lysis for protein extraction, solubilization of membrane proteins, and as components in various biochemical assays.[1][4] More recently, this compound has also been explored in advanced applications such as tissue decellularization for tissue engineering and as a component in viral inactivation protocols for diagnostic assays.[5][6][7]
Core Properties and Quantitative Data
The efficacy and suitability of a this compound surfactant for a specific application are determined by its physicochemical properties. Key parameters include the Hydrophilic-Lipophilic Balance (HLB), Critical Micelle Concentration (CMC), and aggregation number.
Hydrophilic-Lipophilic Balance (HLB) : The HLB value is a measure of the degree of hydrophilicity or lipophilicity of a surfactant, calculated based on the molecular masses of its hydrophilic and lipophilic portions.[8] This value, typically on a scale of 0 to 20, predicts the surfactant's properties in an aqueous solution.[8][9] Surfactants with an HLB value between 13 and 16 are generally good detergents.[8]
Critical Micelle Concentration (CMC) : The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[10][11] Above the CMC, additional surfactant molecules form new micelles, while the monomer concentration remains relatively constant.[12] This is a critical parameter for applications like membrane protein solubilization, where a sufficient concentration of micelles is required to encapsulate the proteins.[4]
The following tables summarize the quantitative data for commonly used this compound-type surfactants.
Table 1: Physicochemical Properties of Common this compound-Type Surfactants
| Surfactant | Chemical Name | HLB Value | CMC (mM) |
| This compound NP-40 | Nonylphenol ethoxylate | 13.1 | ~0.05-0.3 |
| Triton X-100 | Octylphenol ethoxylate | 13.5 | ~0.2-0.9 |
| This compound 15-S-7 | Secondary alcohol ethoxylate | 12.1 | 0.038 |
| This compound 15-S-9 | Secondary alcohol ethoxylate | 13.3 | Not specified |
| This compound 15-S-15 | Secondary alcohol ethoxylate | 15.4 | Not specified |
Data compiled from multiple sources. CMC values can vary with temperature and buffer composition.[13][14]
Key Applications and Experimental Protocols
This compound surfactants are indispensable in a wide range of biological applications. This section details the methodologies for some of the most common uses.
Cell Lysis and Protein Extraction
This compound-based lysis buffers are widely used to rupture cell membranes and release intracellular contents while preserving the integrity of most proteins.[3]
Experimental Protocol: Cell Lysis using NP-40 Lysis Buffer [15][16]
-
Preparation of NP-40 Lysis Buffer: A common formulation includes 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 1% NP-40.[16] It is crucial to add protease and phosphatase inhibitors to the buffer immediately before use to prevent protein degradation.[17]
-
Cell Harvesting:
-
Adherent Cells: Remove the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Add the cold lysis buffer to the plate and scrape the cells.[3][18]
-
Suspension Cells: Pellet the cells by centrifugation, discard the supernatant, and wash the pellet with cold PBS. Resuspend the cell pellet in the cold lysis buffer.[18][19]
-
-
Lysis: Incubate the cell suspension in the lysis buffer on ice for 10-30 minutes with occasional vortexing.[3][17]
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000-16,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.[3][18]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins. The protein concentration can then be determined using a suitable assay like the BCA assay.[20]
Solubilization of Membrane Proteins
Solubilizing membrane proteins from the lipid bilayer is a critical first step for their purification and characterization.[21] this compound-type detergents are effective at disrupting the membrane and forming mixed micelles with the proteins and lipids.[4]
Experimental Protocol: Triton X-100 Solubilization of Membrane Proteins [20][22]
-
Membrane Preparation: Isolate the cell membranes containing the protein of interest through differential centrifugation or other fractionation methods.
-
Solubilization Buffer Preparation: Prepare a buffer containing Triton X-100 at a concentration well above its CMC. The buffer should also contain appropriate salts, a buffering agent to maintain pH, and protease inhibitors. A typical starting concentration for Triton X-100 is 1% (v/v).[20]
-
Solubilization: Resuspend the isolated membranes in the solubilization buffer. The optimal detergent-to-protein ratio needs to be determined empirically but a common starting point is a 10:1 ratio of detergent to total protein.[4]
-
Incubation: Incubate the mixture at 4°C for 30 minutes to an hour with gentle agitation to facilitate the disruption of the membrane and the formation of protein-detergent micelles.[20]
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.
-
Supernatant Collection: The supernatant contains the solubilized membrane proteins, which can then be subjected to further purification steps like affinity chromatography.
Application in Signaling Pathway Studies
The ability of this compound to gently lyse cells and solubilize membrane components makes it a valuable tool for studying cellular signaling pathways. For instance, in the cGAS-STING pathway, which is crucial for innate immunity, detergents are used to prepare cell lysates for the analysis of protein-protein interactions and post-translational modifications that occur upon pathway activation.[23]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cusabio.com [cusabio.com]
- 3. benchchem.com [benchchem.com]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Frontiers | Application of this compound in liver decellularization and bioink preparation based on the obtained extracellular matrix [frontiersin.org]
- 6. This compound Based Decellularization Protocol Improves the Prerequisites for Pulmonary Xenografts: Characterization and Biocompatibility Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-15-S-9 inactivates SARS-CoV-2 and boosts immunoassay signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 9. HLB Scale, Solubilization, Detergency and Adsorption at Solid Interface | Pharmaguideline [pharmaguideline.com]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. agilent.com [agilent.com]
- 13. stobec.com [stobec.com]
- 14. univarsolutions.com [univarsolutions.com]
- 15. Protocol for Cell Lysing - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 19. croyezbio.com [croyezbio.com]
- 20. Preparation of Triton X-100 soluble and insoluble fractions of SH-SY5Y cells [protocols.io]
- 21. Membrane protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The "T" Advantage: A Technical Guide to Tergitol Surfactants in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the unique properties of Tergitol surfactants, particularly the 15-S series, and their growing importance in various research and drug development applications. A key focus is the benefit of their characteristic "T"-shaped molecular structure, which imparts advantageous properties for processes ranging from cell lysis and protein extraction to serving as a more sustainable alternative to other commonly used detergents.
The this compound "T"-Shaped Molecular Structure: A Paradigm of Performance
This compound 15-S series surfactants are secondary alcohol ethoxylates. Their unique "T"-shaped molecular structure provides a combination of performance benefits. This configuration contributes to excellent detergency, superior wetting properties, and efficient rinseability.[1] These characteristics are increasingly valuable in laboratory settings where consistency and efficiency are paramount.
Physicochemical Properties of Selected this compound Surfactants
The performance of a surfactant is dictated by its physicochemical properties. The Hydrophilic-Lipophilic Balance (HLB) number, Critical Micelle Concentration (CMC), and cloud point are critical parameters for selecting the appropriate detergent for a specific application.
| Surfactant | Type | HLB | CMC (ppm at 25°C) | Cloud Point (°C, 1 wt% aq soln) | Appearance |
| This compound 15-S-7 | Secondary Alcohol Ethoxylate | 12.1 | 38 | 37 | Pale yellow liquid |
| This compound 15-S-9 | Secondary Alcohol Ethoxylate | 13.3 | 56 | 60 | Clear liquid |
| This compound 15-S-12 | Secondary Alcohol Ethoxylate | 14.5 | - | 87 | White solid |
| This compound 15-S-20 | Secondary Alcohol Ethoxylate | 16.3 | 315 | >100 | White solid |
| This compound NP-9 | Nonylphenol Ethoxylate | 12.9 | 60 | 54 | Pale yellow liquid |
Key Applications and Experimental Protocols
This compound surfactants, particularly the 15-S series, are effective replacements for Triton X-100, a detergent that has faced regulatory scrutiny in the European Union.[2][3] This has spurred research into the utility of this compound in a variety of established protocols.
Mammalian Cell Lysis for Protein Extraction
This compound 15-S-7 and 15-S-9 have been successfully used as substitutes for traditional non-ionic detergents in mammalian cell lysis buffers for the extraction of proteins compatible with downstream applications like Western blotting and HPLC.[4]
Experimental Protocol: this compound-Based Lysis Buffer for Mammalian Cells
This protocol is adapted from studies comparing greener detergents in mammalian cell lysis.[4]
Materials:
-
This compound Lysis Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1 mM EDTA
-
1% (v/v) this compound 15-S-9 (or 15-S-7)
-
1% (v/v) Protease Inhibitor Cocktail
-
Optional: 1% (v/v) Phosphatase Inhibitor Cocktail for phosphorylation studies.
-
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold this compound Lysis Buffer (e.g., 1 mL for a 10 cm dish).
-
Using a cell scraper, scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled tube.
-
Determine the protein concentration using a suitable method, such as a BCA assay. The lysate is now ready for downstream applications like Western blotting.
Caption: Workflow for Mammalian Cell Lysis using a this compound-based buffer.
Bacterial Protein Extraction
Non-ionic detergents are well-suited for the gentle lysis of bacterial cells, preserving the biological activity of the extracted proteins.[1] The following is a general protocol for bacterial protein extraction that can be adapted for use with this compound 15-S series surfactants.
Experimental Protocol: Bacterial Protein Extraction with this compound
Materials:
-
This compound Bacterial Lysis Buffer:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% (v/v) this compound 15-S-9
-
1 mg/mL Lysozyme (B549824) (for Gram-positive bacteria)
-
1 mM PMSF or Protease Inhibitor Cocktail
-
-
Bacterial cell pellet
-
Microcentrifuge tubes
-
Sonicator or French press (optional, for enhanced lysis)
-
Refrigerated microcentrifuge
Procedure:
-
Resuspend the bacterial cell pellet in an appropriate volume of ice-cold this compound Bacterial Lysis Buffer.
-
If using lysozyme for Gram-positive bacteria, incubate the suspension for 30 minutes at room temperature or on ice.
-
For more efficient lysis, sonicate the cell suspension on ice. Use short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent overheating and protein denaturation.
-
Centrifuge the lysate at 12,000 x g for 10-15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant containing the soluble proteins to a new tube.
-
The protein extract is now ready for further purification or analysis.
Caption: General workflow for bacterial protein extraction using a this compound-based method.
Solubilization of Membrane Proteins
The solubilization of membrane proteins is a critical yet challenging step in their study. The choice of detergent is crucial for extracting the protein from the lipid bilayer while maintaining its structural integrity and function. The properties of this compound surfactants make them suitable candidates for this application.
Experimental Protocol: General Guideline for Membrane Protein Solubilization with this compound
This protocol provides a starting point for optimizing the solubilization of a target membrane protein using a this compound surfactant.
Materials:
-
Isolated cell membranes containing the target protein.
-
Solubilization Buffer:
-
50 mM Tris-HCl or HEPES, pH 7.5
-
150-500 mM NaCl
-
10% Glycerol (optional, for protein stability)
-
Varying concentrations of this compound 15-S-9 or 15-S-7 (e.g., 0.5%, 1%, 2% w/v)
-
Protease Inhibitor Cocktail
-
-
Ultracentrifuge
Procedure:
-
Resuspend the membrane preparation in the Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).
-
Pellet the non-solubilized membrane fragments by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting with an antibody against the target protein to assess the efficiency of solubilization.
-
Optimize the detergent-to-protein ratio, salt concentration, and incubation time to maximize the yield of the soluble, active protein.
Caption: Process for the solubilization of membrane proteins using a this compound-based buffer.
Benefits of this compound in Research and Drug Development
-
Effective Replacement for Triton X-100: this compound 15-S surfactants have demonstrated comparable or superior performance to Triton X-100 in various applications, providing a viable, more environmentally friendly alternative.[2][3]
-
Enhanced Performance: The unique "T"-shaped structure of the 15-S series contributes to excellent wetting and detergency, which can lead to more efficient cell lysis and protein extraction.[1]
-
Biodegradability: this compound 15-S surfactants are readily biodegradable, aligning with the increasing demand for sustainable laboratory reagents.
-
Versatility: The range of HLB values and other properties across the this compound family allows for their use in a wide array of applications, from cell lysis to emulsion polymerization.
Conclusion
This compound surfactants, characterized by their unique molecular structures and favorable physicochemical properties, represent a powerful tool for researchers and drug development professionals. Their efficacy in key applications, coupled with a better environmental profile compared to some traditional detergents, positions them as a valuable component in the modern laboratory. The protocols provided in this guide offer a foundation for the successful integration of this compound surfactants into various research workflows.
References
The Greener Choice in Research: A Technical Guide to the Biodegradable Nature of Tergitol™ 15-S Surfactants
For Researchers, Scientists, and Drug Development Professionals
In the quest for more sustainable laboratory practices, the environmental impact of chemical reagents is a critical consideration. This technical guide delves into the biodegradable nature of the Tergitol™ 15-S series of nonionic surfactants, offering researchers a greener alternative without compromising on performance. This document provides an in-depth analysis of their biodegradability, the standardized methods for its assessment, and the biochemical pathways involved in their environmental breakdown.
Executive Summary
The this compound™ 15-S series, comprised of secondary alcohol ethoxylates, are versatile non-ionic surfactants widely used in various research and industrial applications, including formulations for cleaners, paints, and in oilfield chemicals.[1][2] A key advantage of this series is its classification as "readily biodegradable," a designation determined by rigorous, internationally recognized testing protocols.[3][4][5][6][7][8] This guide will provide the quantitative data, experimental methodologies, and the biological mechanisms that substantiate this claim, empowering researchers to make informed, environmentally responsible choices.
Biodegradability Data of the this compound™ 15-S Series
The biodegradability of the this compound™ 15-S series has been consistently demonstrated to meet the criteria for "readily biodegradable" as defined by the Organisation for Economic Co-operation and Development (OECD) Guideline 301F.[3][4][5][7][9] This standard signifies that the surfactants will be substantially degraded by microorganisms in an aquatic environment in a short period.[10]
While specific percentage values for every member of the series are not always publicly detailed, the consistent classification across the product line indicates a high degree of mineralization. For instance, the safety data sheet for this compound™ 15-S-15 explicitly states a biodegradation rate of >60% within 28 days, fulfilling the OECD 301 guideline for ready biodegradability.[11] This level of degradation is a key indicator of a substance's low potential for persistence in the environment.
Research has also indicated a relationship between the length of the hydrophilic ethoxylate (EO) chain and the rate of biodegradation.[12][13] Generally, nonionic surfactants with shorter EO chains exhibit faster degradation.[12][13] This trend suggests that within the this compound™ 15-S series, those with a lower number designation (e.g., 15-S-7) will biodegrade more rapidly than those with a higher number (e.g., 15-S-12).[12][13]
| Surfactant | Chemical Description | Biodegradability Classification | OECD Test Guideline | Quantitative Result (28 days) |
| This compound™ 15-S-3 | Secondary Alcohol Ethoxylate | Readily Biodegradable | OECD 301F | >60% |
| This compound™ 15-S-5 | Secondary Alcohol Ethoxylate | Readily Biodegradable | OECD 301F | >60% |
| This compound™ 15-S-7 | Secondary Alcohol Ethoxylate | Readily Biodegradable | OECD 301F | >60% |
| This compound™ 15-S-9 | Secondary Alcohol Ethoxylate | Readily Biodegradable | OECD 301F | >60% |
| This compound™ 15-S-12 | Secondary Alcohol Ethoxylate | Readily Biodegradable | OECD 301F | >60% |
| This compound™ 15-S-15 | Secondary Alcohol Ethoxylate | Readily Biodegradable | OECD 301F | >60%[11] |
| This compound™ 15-S-20 | Secondary Alcohol Ethoxylate | Readily Biodegradable | OECD 301F | >60%[5] |
| This compound™ 15-S-30 | Secondary Alcohol Ethoxylate | Readily Biodegradable | OECD 301F | >60% |
| This compound™ 15-S-40 | Secondary Alcohol Ethoxylate | Readily Biodegradable | OECD 301F | >60%[4] |
Note: The biodegradability of the this compound™ 15-S series generally follows the order: 15-S-7 > 15-S-9 > 15-S-12, with shorter ethoxylate chains degrading more rapidly.[12][13]
Experimental Protocol: OECD 301F Manometric Respirometry Test
The OECD 301F test is a standard method used to determine the ready biodegradability of chemical substances in an aerobic aqueous medium.[10] The protocol is designed to be stringent, and a passing result is a strong indication that the substance will not persist in the environment.[14]
Principle
A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically activated sludge from a wastewater treatment plant) and incubated in a closed flask under aerobic conditions. The consumption of oxygen is measured over a 28-day period and is an indirect measure of the biodegradation of the test substance. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).[10]
Materials and Apparatus
-
Respirometer: A device capable of measuring oxygen uptake, such as a manometric respirometer.
-
Incubator: Capable of maintaining a constant temperature of 22 ± 1°C.
-
Glass Bottles: With stoppers, of a suitable volume.
-
Magnetic Stirrers and Stir Bars.
-
Mineral Medium: Prepared by dissolving mineral salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) in deionized water.
-
Inoculum: Activated sludge from a sewage treatment plant treating predominantly domestic sewage.
-
Test Substance: this compound™ 15-S series surfactant.
-
Reference Substance: A readily biodegradable substance, such as sodium benzoate, to validate the test system.
-
Control Flasks: Blank (inoculum only) and reference substance controls.
Procedure
-
Preparation of Mineral Medium: Prepare the mineral medium according to the OECD 301F guideline.
-
Preparation of Inoculum: Collect a fresh sample of activated sludge and process it as per the guideline to obtain a suitable inoculum.
-
Test Setup:
-
Add a specific volume of mineral medium to each flask.
-
Add the test substance to the test flasks at a concentration that will yield a theoretical oxygen demand of 50-100 mg/L.
-
Add the reference substance to the positive control flasks.
-
Inoculate all flasks (except for abiotic controls, if included) with the prepared activated sludge.
-
The final volume in each flask should be the same.
-
-
Incubation: Place the flasks in the respirometer, which is then placed in the incubator at 22 ± 1°C. Stir the contents of the flasks continuously.
-
Measurement: Measure the oxygen consumption in each flask at regular intervals for up to 28 days.
-
Data Analysis:
-
Calculate the percentage of biodegradation for the test substance and the reference substance at each time point, corrected for the oxygen uptake in the blank control.
-
The test is considered valid if the reference substance reaches at least 60% biodegradation within 14 days and the oxygen consumption in the blank control does not exceed a specified limit.
-
The test substance is considered readily biodegradable if it reaches at least 60% biodegradation within the 28-day test period, including a "10-day window." The 10-day window begins when 10% biodegradation is reached and must end before day 28.
-
Visualization of Experimental Workflow
Caption: Workflow for the OECD 301F Manometric Respirometry Test.
Aerobic Biodegradation Pathways of Secondary Alcohol Ethoxylates
The microbial degradation of secondary alcohol ethoxylates, such as the this compound™ 15-S series, proceeds primarily through two parallel aerobic pathways: central fission of the ether linkage and ω-oxidation of the ethoxylate chain.[9][15]
-
Central Fission: This pathway involves the enzymatic cleavage of the ether bond between the hydrophobic alkyl chain and the hydrophilic polyethylene (B3416737) glycol (PEG) chain. This results in the formation of a secondary fatty alcohol and a PEG fragment. The fatty alcohol can then be further oxidized and enter central metabolic pathways. The PEG chain is also subsequently degraded.
-
ω-Oxidation of the Ethoxylate Chain: In this pathway, the terminal end of the polyethylene glycol chain is oxidized to a carboxylic acid. This is followed by the sequential shortening of the ethoxylate chain, releasing two-carbon units (glycolate) that can be utilized by the microorganisms.
References
- 1. researchgate.net [researchgate.net]
- 2. stobec.com [stobec.com]
- 3. 利用できないコンテンツ [sigmaaldrich.com]
- 4. dow.com [dow.com]
- 5. dow.com [dow.com]
- 6. dow.com [dow.com]
- 7. This compound™ 15-S-40 Surfactant | Dow Inc. [dow.com]
- 8. dow.com [dow.com]
- 9. researchgate.net [researchgate.net]
- 10. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 11. carlroth.com [carlroth.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. exxonmobilchemical.com [exxonmobilchemical.com]
- 15. Parallel pathways of ethoxylated alcohol biodegradation under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tergitol 15-S-9 concentration for mammalian cell lysis protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tergitol 15-S-9 is a non-ionic, biodegradable surfactant that serves as an effective alternative to Triton X-100 for various laboratory applications, including the lysis of mammalian cells for the extraction of proteins and cellular organelles.[1][2] Its use is particularly relevant given the classification of Triton X-100 as a substance of very high concern by the European Union's REACH regulation.[2] this compound 15-S-9 is a secondary alcohol ethoxylate that is readily soluble, odorless, and compatible with a wide range of other detergents.[2] This document provides a detailed protocol for utilizing this compound 15-S-9 for mammalian cell lysis and presents data on its efficiency and compatibility with downstream applications.
Mechanism of Action
This compound 15-S-9, like other detergents, facilitates cell lysis by disrupting the plasma membrane. The amphipathic nature of the detergent molecules, possessing both a hydrophilic head and a hydrophobic tail, allows them to integrate into the cell membrane's phospholipid bilayer. This integration disrupts the native membrane structure, leading to the formation of micelles and subsequent solubilization of membrane components, ultimately causing cell lysis and the release of intracellular contents.[3]
Caption: Detergent molecules insert into the cell membrane, disrupting the lipid bilayer and forming micelles, leading to cell lysis.
Data Presentation
The following table summarizes the relative performance of this compound 15-S-9 in comparison to other detergents for the lysis of Chinese Hamster Ovary (CHO) cells. The data is normalized against the performance of IGEPAL® CA-630, a commonly used detergent.
| Detergent | Total Protein Recovery (% of Control)[4] | IgG1 Recovery (% of Control)[4] | DNA Quantification (qPCR, % of Control)[4] |
| This compound 15-S-9 | 88% - 108% | ~100% | 111% - 129% |
| This compound 15-S-7 | 88% - 108% | Significantly Decreased (one replicate) | 111% - 129% |
| ECOSURF EH-9 | 88% - 108% | ~100% | 186% |
| Triton X-100 | ~100% | ~100% | Not Reported |
Data is sourced from a study by Sigma-Aldrich where CHO-S cells expressing an IgG1 protein were lysed with a buffer containing 1% of the respective detergent.[4]
Experimental Protocols
Mammalian Cell Lysis Protocol using this compound 15-S-9
This protocol is designed for the extraction of total protein from mammalian cells grown in suspension or as adherent cultures.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1 mM EDTA
-
1% (v/v) this compound 15-S-9
-
1% (v/v) Protease Inhibitor Cocktail
-
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Protocol for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold Lysis Buffer. A general guideline is to use 1 mL of Lysis Buffer per 10^7 cells.
-
Incubate the suspension on ice for 20-30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000-16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
The protein lysate is now ready for downstream applications such as protein quantification, SDS-PAGE, and Western blotting.
Protocol for Adherent Cells:
-
Aspirate the culture medium from the flask or dish.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold Lysis Buffer to the cells. For a 10 cm dish, 0.5-1 mL is typically sufficient.
-
Use a cell scraper to gently scrape the cells off the surface of the culture dish in the presence of the Lysis Buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing.
-
Proceed with steps 6-8 from the "Protocol for Suspension Cells".
Caption: A streamlined workflow for mammalian cell lysis using a this compound 15-S-9 based buffer.
Downstream Application Compatibility
This compound 15-S-9 has been shown to be compatible with several common downstream applications. Studies have demonstrated its suitability for use in buffers for protein and nucleic acid extractions.[4] Specifically, protein quantification assays such as the BCA assay, and immunoassays like Western blotting and ELISA, can be successfully performed on lysates generated with this compound 15-S-9.[4][5] Furthermore, it does not appear to significantly interfere with qPCR-based DNA quantification.[4]
Conclusion
This compound 15-S-9 is a reliable and effective non-ionic detergent for the lysis of mammalian cells. A concentration of 1% in a standard lysis buffer is a good starting point for achieving efficient protein extraction, with results comparable to those obtained with Triton X-100. Its biodegradability and lower toxicity make it an excellent and more sustainable choice for modern research laboratories. As with any protocol, optimization of the detergent concentration and incubation time may be necessary depending on the specific cell line and application.
References
Application Notes and Protocols for Protein Extraction Using Tergitol NP-40 Based Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tergitol NP-40, a non-ionic detergent, is a cornerstone reagent in molecular biology and proteomics for the gentle and effective lysis of cells and the extraction of proteins. Its non-denaturing properties make it particularly valuable for preserving protein structure and function, which is critical for downstream applications such as immunoprecipitation and enzyme activity assays. This document provides detailed protocols for the use of NP-40 in protein extraction buffers for various sample types, along with data summaries and visual guides to assist researchers in their experimental design.
NP-40 is a mild detergent that disrupts the lipid bilayer of cell membranes, releasing cytoplasmic and membrane-bound proteins.[1][2] It is less harsh than ionic detergents like SDS, which tend to denature proteins and disrupt protein-protein interactions.[1][2][3] This makes NP-40-based lysis buffers, such as the widely used Radioimmunoprecipitation Assay (RIPA) buffer and the simpler NP-40 lysis buffer, ideal for studies where maintaining the native conformation of proteins is essential.[1][4]
Data Presentation
The concentration of NP-40 in a lysis buffer is a critical parameter that can influence protein yield and the efficiency of extraction from different cellular compartments. While the optimal concentration can be cell-type and application-dependent, a concentration of 1% is most commonly used.[5] Below are tables summarizing typical protein yields and recommended NP-40 concentrations for various applications.
Table 1: Recommended NP-40 Concentration for Different Applications
| Application | Recommended NP-40 Concentration (%) | Notes |
| Whole-cell lysate for Western Blot | 0.5 - 1.0% | 1% is standard for robust lysis. Lower concentrations may be sufficient for easily lysed cells. |
| Immunoprecipitation (IP) | 0.1 - 0.5% | Lower concentrations help preserve delicate protein-protein interactions. |
| Co-Immunoprecipitation (Co-IP) | 0.1 - 0.5% | A milder lysis is crucial to maintain protein complexes. |
| Cytoplasmic Protein Extraction | 0.1 - 0.5% | Sufficient to lyse the plasma membrane while leaving the nuclear membrane intact. |
| Membrane Protein Solubilization | 1.0% | Higher concentrations are generally more effective for solubilizing membrane proteins. |
Table 2: Illustrative Protein Yields from Mammalian Cells with 1% NP-40 Lysis Buffer
| Cell Type | Culture Format | Number of Cells | Typical Protein Yield (µg/µL) |
| HeLa | Adherent (10 cm dish, ~80-90% confluent) | 5 x 106 | 1.5 - 2.5 |
| HEK293 | Adherent (10 cm dish, ~80-90% confluent) | 8 x 106 | 2.0 - 3.0 |
| Jurkat | Suspension | 1 x 107 | 1.8 - 2.8 |
| A431 | Adherent (10 cm dish, ~80-90% confluent) | 6 x 106 | 1.7 - 2.7 |
Note: Protein yields are illustrative and can vary depending on cell line, growth conditions, and the specific lysis protocol used. It is recommended to perform a protein quantification assay (e.g., BCA assay) to determine the precise concentration of your lysate. The protein concentration for every 1 × 10^6 animal cells after lysing with 100 μL of NP-40 Lysis Buffer is about 2-4 mg/mL.[6]
Table 3: Illustrative Protein Yields from Mammalian Tissues with 1% NP-40 Lysis Buffer
| Tissue Type | Amount of Tissue (mg) | Lysis Buffer Volume (µL) | Typical Protein Yield (µg/µL) |
| Mouse Liver | 20 | 200 | 1.5 - 2.5 |
| Mouse Brain | 20 | 200 | 1.0 - 2.0 |
| Mouse Spleen | 20 | 200 | 1.2 - 2.2 |
Note: Protein yields from tissues are highly dependent on the tissue type, the efficiency of homogenization, and the lysis buffer composition. The values presented are for illustrative purposes. For every 20 mg of frozen mouse liver tissue, a protein yield of 15-25 mg/mL can be expected.[6]
Experimental Protocols
Materials and Reagents
-
Cells or Tissue: Adherent or suspension mammalian cells, or fresh/frozen mammalian tissues.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
NP-40 Lysis Buffer (1% NP-40):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% this compound NP-40
-
Store at 4°C.
-
-
RIPA Lysis Buffer (Radioimmunoprecipitation Assay Buffer):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Store at 4°C. Protect from light if containing sodium deoxycholate.[7]
-
-
Protease Inhibitor Cocktail (100X): Commercial cocktail or a custom mix (e.g., PMSF, aprotinin, leupeptin).
-
Phosphatase Inhibitor Cocktail (100X): (Optional, for phosphorylation studies) e.g., sodium orthovanadate, sodium fluoride.
-
Cell Scraper: For adherent cells.
-
Microcentrifuge Tubes: 1.5 mL, pre-chilled.
-
Homogenizer: Dounce or mechanical homogenizer for tissue samples.
-
Microcentrifuge: Refrigerated, capable of >12,000 x g.
Protocol 1: Protein Extraction from Adherent Mammalian Cells
-
Cell Culture: Grow adherent cells in a culture dish to the desired confluency (typically 80-90%).
-
Washing: Place the culture dish on ice. Aspirate the culture medium. Wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.
-
Lysis: Add ice-cold lysis buffer (NP-40 or RIPA buffer) supplemented with freshly added protease and phosphatase inhibitors to the dish. A common volume is 0.5 - 1.0 mL for a 10 cm dish.[8][9]
-
Scraping: Use a cell scraper to gently scrape the cells off the surface of the dish in the presence of the lysis buffer.
-
Incubation: Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube. Incubate on ice for 20-30 minutes, with occasional vortexing, to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 12,000 - 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[8][9]
-
Collection: Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled microcentrifuge tube.
-
Quantification and Storage: Determine the protein concentration using a suitable protein assay (e.g., BCA assay). Aliquot the lysate and store at -80°C for long-term use.
Protocol 2: Protein Extraction from Suspension Mammalian Cells
-
Cell Collection: Transfer the cell suspension to a conical tube.
-
Centrifugation: Pellet the cells by centrifuging at 500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant. Resuspend the cell pellet in ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C. Repeat this wash step once more.
-
Lysis: Discard the supernatant completely. Add ice-cold lysis buffer (NP-40 or RIPA buffer) with freshly added inhibitors to the cell pellet. A typical volume is 100 µL per 1-5 x 10^6 cells.[4]
-
Resuspension and Incubation: Gently vortex or pipette up and down to resuspend the cell pellet. Incubate on ice for 20-30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Clarify the lysate by centrifuging at 12,000 - 14,000 x g for 15-20 minutes at 4°C.[8][9]
-
Collection: Transfer the supernatant containing the soluble proteins to a fresh, pre-chilled microcentrifuge tube.
-
Quantification and Storage: Measure the protein concentration, aliquot the lysate, and store at -80°C.
Protocol 3: Protein Extraction from Mammalian Tissues
-
Tissue Preparation: Excise the tissue of interest and immediately place it on ice to minimize protein degradation. If not for immediate use, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Homogenization: Weigh the frozen or fresh tissue. On ice, mince the tissue into small pieces using a clean scalpel.
-
Lysis: Transfer the minced tissue to a pre-chilled Dounce homogenizer or a tube for a mechanical homogenizer. Add 5-10 volumes of ice-cold lysis buffer (RIPA buffer is often preferred for tissues) containing freshly added inhibitors. For 5 mg of tissue, 300 µL of lysis buffer can be used.[10]
-
Homogenization: Homogenize the tissue on ice until no visible tissue clumps remain. This may require 10-20 strokes with a Dounce homogenizer or several short bursts with a mechanical homogenizer.
-
Incubation: Transfer the homogenate to a microcentrifuge tube and incubate on a rotator or rocker at 4°C for 30 minutes to 2 hours to ensure complete lysis.[10]
-
Centrifugation: Centrifuge the homogenate at 12,000 - 16,000 x g for 20 minutes at 4°C to pellet insoluble material.[10]
-
Collection: Carefully collect the supernatant, which contains the total protein extract.
-
Quantification and Storage: Determine the protein concentration, aliquot the lysate, and store at -80°C.
Mandatory Visualization
Experimental Workflow for Protein Extraction
The following diagram illustrates the general workflow for protein extraction from mammalian cells using an NP-40 based lysis buffer.
Caption: General workflow for protein extraction using NP-40 lysis buffer.
Example Signaling Pathway: EGFR Signaling
NP-40 based lysis buffers are well-suited for studying signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, as they preserve the protein-protein interactions crucial for signal transduction. The following diagram depicts a simplified EGFR signaling cascade, highlighting key proteins often analyzed by Western Blot.
Caption: Simplified EGFR signaling pathway often studied using Western Blot.
References
- 1. Lysis buffer - Wikipedia [en.wikipedia.org]
- 2. docs.abcam.com [docs.abcam.com]
- 3. A high-efficiency cellular extraction system for biological proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 5. NP40 concentration in protein lysis buffer - Molecular Biology [protocol-online.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Protocol for Cell Lysing - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 9. origene.com [origene.com]
- 10. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
Application Notes and Protocols for Using Tergitol in Western Blotting Wash Steps
For researchers, scientists, and drug development professionals seeking to optimize their Western blotting workflows, the choice of detergent in washing steps is critical for achieving high signal-to-noise ratios. While Tween® 20 is the most commonly used detergent, alternatives such as Tergitol™ non-ionic surfactants can offer comparable or even advantageous properties. This document provides detailed application notes and protocols for the use of this compound, specifically the this compound-type NP-40, in the washing steps of Western blotting.
Introduction to this compound in Western Blotting
This compound is a brand name for a series of non-ionic surfactants. In the context of biochemical applications like Western blotting, this compound-type NP-40 is a relevant detergent. Non-ionic detergents are crucial for removing non-specifically bound proteins and antibodies from the blotting membrane, thereby reducing background noise and enhancing the specificity of the detected signal.[1] They achieve this by disrupting non-specific hydrophobic interactions.[1]
While Tween 20 is a mild non-ionic detergent, this compound-type NP-40 and Triton™ X-100 are considered slightly stronger, which can be beneficial in assays with high background.[2] However, it is important to optimize the concentration to avoid stripping the specific antibody-antigen complexes from the membrane.[3]
Data Presentation: Comparison of Common Non-ionic Detergents
The selection of a detergent and its concentration is a critical optimization step. The following table summarizes the key characteristics and typical working concentrations of commonly used non-ionic detergents in Western blot wash buffers.
| Detergent | Chemical Nature | Typical Concentration in Wash Buffer | Key Characteristics |
| This compound-type NP-40 | Nonylphenoxypolyethoxylethanol | 0.05% - 0.1% | A slightly stronger non-ionic detergent than Tween 20; effective at reducing background. Can be used as an alternative to Triton X-100.[2] Optimization is critical to prevent loss of signal. |
| Tween 20 | Polysorbate 20 | 0.05% - 0.1% | The most commonly used detergent; considered mild and generally does not interfere with the antibody-antigen interaction.[1][4] |
| Triton X-100 | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | 0.05% - 0.1% | Similar in strength to NP-40 and often used interchangeably.[2][5] Effective at reducing non-specific binding. |
Experimental Protocols
This section provides a detailed protocol for a standard Western blotting experiment, with a specific focus on the integration of this compound-type NP-40 in the wash buffer.
I. Reagent Preparation
1. Lysis Buffer (Example: RIPA Buffer with NP-40)
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% this compound-type NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add protease and phosphatase inhibitors immediately before use.
2. Wash Buffer (TBST with this compound-type NP-40)
-
Tris-Buffered Saline (TBS): 20 mM Tris, 150 mM NaCl, pH 7.6
-
Add this compound-type NP-40 to a final concentration of 0.05%.
-
Note: This concentration is a starting point and should be optimized for your specific antibody and antigen.
-
3. Blocking Buffer
-
5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (with 0.05% this compound-type NP-40).
4. Antibody Dilution Buffer
-
1-5% (w/v) non-fat dry milk or BSA in TBST (with 0.05% this compound-type NP-40).
II. Detailed Western Blotting Protocol
-
Protein Extraction: a. Lyse cells or tissues in ice-cold Lysis Buffer. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract. c. Determine the protein concentration of the supernatant.
-
SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: a. After transfer, wash the membrane briefly with the prepared Wash Buffer. b. Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of antibodies to the membrane.
-
Primary Antibody Incubation: a. Dilute the primary antibody in the Antibody Dilution Buffer to the recommended concentration. b. Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
Washing Steps with this compound-type NP-40: a. After primary antibody incubation, decant the antibody solution. b. Wash the membrane with Wash Buffer (containing 0.05% this compound-type NP-40) three times for 5-10 minutes each with gentle agitation. These washes are critical for removing unbound primary antibody and reducing background.
-
Secondary Antibody Incubation: a. Dilute the appropriate horseradish peroxidase (HRP)- or alkaline phosphatase (AP)-conjugated secondary antibody in Antibody Dilution Buffer. b. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washing Steps: a. Decant the secondary antibody solution. b. Wash the membrane with Wash Buffer (containing 0.05% this compound-type NP-40) three to five times for 5-10 minutes each with gentle agitation. Thorough washing is essential for a low background signal.
-
Detection: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using X-ray film or a digital imaging system.
Mandatory Visualizations
Western Blotting Workflow
Caption: A flowchart illustrating the key stages of a Western blotting experiment.
Role of Detergents in Washing Steps
Caption: The mechanism of action of this compound in reducing non-specific binding.
Optimization and Troubleshooting
-
High Background: If the background is too high, consider increasing the concentration of this compound-type NP-40 in the wash buffer incrementally (e.g., to 0.1%). You can also increase the number and duration of the washing steps.[6]
-
Weak or No Signal: If the signal is weak, the detergent concentration might be too high, leading to the stripping of the primary or secondary antibodies. Try decreasing the this compound-type NP-40 concentration (e.g., to 0.025%) or reducing the washing times.
-
Membrane Compatibility: this compound-type NP-40 is compatible with both nitrocellulose and PVDF membranes.
Conclusion
This compound-type NP-40 can be an effective alternative to Tween 20 in the washing steps of Western blotting, particularly when high background is an issue. As with any component of the Western blotting procedure, empirical testing and optimization are key to achieving the best results for your specific application. By following the provided protocols and optimization guidelines, researchers can successfully incorporate this compound into their workflow to enhance the quality and reliability of their immunodetection experiments.
References
- 1. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 2. Difference between Nonidet-P40 and Tween20 and TritonX100 - Protein and Proteomics [protocol-online.org]
- 3. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Application Notes: Optimizing Tergitol (NP-40) Concentration in Immunoprecipitation Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoprecipitation (IP) is a powerful technique for isolating a specific protein from a complex mixture, such as a cell lysate. A critical component of a successful IP experiment is the choice and concentration of detergent in the lysis and wash buffers. Non-ionic detergents, like those in the Tergitol family (e.g., Nonidet P-40 or NP-40), are frequently used to solubilize cellular membranes and proteins.[1][2][3] The concentration of this compound is a key parameter that must be optimized to ensure efficient protein extraction while preserving the integrity of the target protein and its interactions with other molecules.[1]
This document provides detailed application notes on the use of this compound (NP-40) in immunoprecipitation protocols, including data on concentration optimization, a comprehensive experimental protocol, and a workflow diagram.
Data Presentation: this compound (NP-40) Concentration in IP Buffers
The concentration of this compound (NP-40) can significantly impact the outcome of an immunoprecipitation experiment. While a standard concentration is often cited, optimization is crucial for specific antibody-antigen pairs.[1] The table below summarizes common concentration ranges and their typical applications.
| Buffer Type | This compound (NP-40) Concentration (%) | Application & Considerations |
| Lysis Buffer | 1% | A commonly used starting concentration for efficient cell lysis and protein solubilization.[4][5][6] Suitable for many cytoplasmic proteins. May disrupt weaker protein-protein interactions.[7] |
| Lysis Buffer | 0.5% | A milder concentration that can help preserve protein complexes. Often used in co-immunoprecipitation (Co-IP) to maintain interactions. Reduces non-specific binding of nuclear proteins.[8] |
| Lysis Buffer | 0.1% - 0.2% | Used for studying weaker or more transient protein-protein interactions.[7][9] Balances cell lysis with the preservation of delicate complexes. |
| Lysis Buffer | 0.05% | Found to be optimal in some studies for reducing non-specific binding, especially when working with low abundance proteins.[10][11][12] Higher concentrations can be detrimental for low concentration proteins.[10][11][12] |
| Wash Buffer | 0.5% - 1.0% | Often the same as the lysis buffer to maintain consistent conditions and reduce background.[13] |
| Wash Buffer | Lower concentrations (e.g., 0.1%) | Can be used to increase stringency and wash away non-specifically bound proteins. |
Experimental Protocols
This section provides a detailed, generalized protocol for immunoprecipitation using this compound (NP-40). Note: This is a starting point, and optimization of antibody amount, incubation times, and wash conditions may be necessary for your specific protein of interest.
Materials
-
NP-40 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 (or optimized concentration).[4][6] Store at 4°C.
-
Wash Buffer: Same as Lysis Buffer or a variation with a different NP-40 concentration for optimized stringency.
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to the lysis buffer immediately before use.
-
Antibody: Specific primary antibody for the target protein.
-
Protein A/G Beads: Agarose or magnetic beads.
-
Elution Buffer: e.g., 1X Laemmli sample buffer or 0.1 M glycine (B1666218) (pH 2.5).[13]
-
Ice-cold Phosphate-Buffered Saline (PBS).
Methodology
1. Cell Lysis
-
Wash cultured cells with ice-cold PBS. For a 10 cm dish, use 10 mL of PBS.
-
Aspirate PBS and add 1 mL of ice-cold NP-40 Lysis Buffer (with freshly added inhibitors) to the plate.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[4]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Pre-clearing (Optional but Recommended)
-
Add 20-30 µL of Protein A/G bead slurry to the cleared lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[1]
-
Centrifuge at 2,500 x g for 3 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
3. Immunoprecipitation
-
Add the appropriate amount of primary antibody (typically 1-10 µg) to the pre-cleared lysate.[1]
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.[4]
4. Washing
-
Centrifuge the tubes at 2,500 x g for 30 seconds at 4°C to pellet the beads.[4]
-
Carefully remove and discard the supernatant.
-
Add 500 µL of ice-cold Wash Buffer and gently resuspend the beads.
-
Repeat the centrifugation and wash steps 3-5 times.[4] After the final wash, carefully remove all supernatant.
5. Elution
-
Add 50 µL of 1X Laemmli sample buffer directly to the bead pellet.[4]
-
Vortex briefly and heat the samples at 95-100°C for 5-10 minutes to elute the protein and denature the antibody-protein complex.[4]
-
Centrifuge at 14,000 x g for 1 minute.
-
The supernatant contains the immunoprecipitated protein, ready for analysis by SDS-PAGE and Western blotting.
Visualization
Immunoprecipitation Workflow
Caption: General workflow for an immunoprecipitation experiment.
Signaling Pathway Example (Illustrative)
The following is an illustrative example of how to diagram a signaling pathway that might be investigated using co-immunoprecipitation.
Caption: Example of a hypothetical signaling pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 4. usbio.net [usbio.net]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Co-immunoprecipitation: how to increase amount of interacting protein? - Protein and Proteomics [protocol-online.org]
- 8. tandfonline.com [tandfonline.com]
- 9. alzforum.org [alzforum.org]
- 10. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Tips for Immunoprecipitation | Rockland [rockland.com]
Application Notes and Protocols for Solubilizing Membrane Proteins with Tergitol for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are critical targets for structural biology and drug discovery, yet their hydrophobic nature presents significant challenges for purification and structural analysis. Effective solubilization from the native lipid bilayer is the foundational step for obtaining high-quality, stable protein-detergent complexes suitable for techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography. Tergitol-type non-ionic detergents, such as this compound NP-40, are widely used for their ability to gently extract membrane proteins while preserving their structural and functional integrity. This document provides a detailed step-by-step guide for the solubilization of membrane proteins using this compound, along with protocols for optimizing conditions and preparing samples for downstream structural studies.
Properties of this compound-Type NP-40
This compound NP-40 is a non-ionic detergent that is effective in disrupting lipid-lipid and lipid-protein interactions, while generally preserving protein-protein interactions and the native protein fold. Its properties make it a suitable choice for the initial extraction of membrane proteins.
| Property | Value | Reference |
| Chemical Name | Nonylphenol ethoxylate | |
| Type | Non-ionic | |
| Molecular Weight ( g/mol ) | ~680 (average) | |
| Critical Micelle Concentration (CMC) | 0.0179% (w/v) / 0.29 mM | [1] |
| Aggregation Number | ~149 | [1] |
| Micelle Molecular Weight (kDa) | ~90 | [1] |
| Cloud Point | >100 °C |
Experimental Protocols
Part 1: Preparation of Cell Membranes
This protocol describes the initial steps to isolate cell membranes containing the target protein.
Materials:
-
Cell paste expressing the membrane protein of interest
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
High-Salt Wash Buffer: 50 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM EDTA
-
Dounce homogenizer or sonicator
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Thaw the cell paste on ice.
-
Resuspend the cell paste in ice-cold Lysis Buffer at a ratio of 1:5 (w/v).
-
Disrupt the cells using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove intact cells, nuclei, and cellular debris.
-
Carefully collect the supernatant and transfer it to ultracentrifuge tubes.
-
Pellet the membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Discard the supernatant containing the soluble cytosolic proteins.
-
Wash the membrane pellet by resuspending it in High-Salt Wash Buffer to remove peripherally associated proteins.
-
Repeat the ultracentrifugation step (100,000 x g for 1 hour at 4°C).
-
Discard the supernatant. The resulting pellet contains the isolated cell membranes.
Part 2: Solubilization of Membrane Proteins with this compound NP-40
This protocol outlines the solubilization of the target membrane protein from the isolated membranes.
Materials:
-
Isolated cell membrane pellet
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) Glycerol, 1 mM DTT, Protease Inhibitor Cocktail
-
10% (w/v) this compound NP-40 stock solution
-
Stir plate and magnetic stir bar
-
Ultracentrifuge
Procedure:
-
Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Slowly add the 10% this compound NP-40 stock solution to the membrane suspension while gently stirring on ice to reach the desired final concentration (start with 1% w/v).
-
Continue to stir the mixture gently on ice for 1-2 hours to allow for complete solubilization.
-
Transfer the solubilization mixture to ultracentrifuge tubes.
-
Pellet the insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant, which contains the solubilized membrane protein in this compound NP-40 micelles. This is the solubilized protein fraction.
Part 3: Optimization of this compound NP-40 Concentration
To maximize the yield of soluble, stable protein, it is crucial to optimize the detergent concentration. This is often done through a systematic screening process.
| Step | Parameter | Rationale |
| 1. Initial Screening | Test a range of this compound NP-40 concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). | To identify a concentration that effectively solubilizes the target protein without causing denaturation. |
| 2. Assess Solubilization Efficiency | Analyze the supernatant and pellet fractions by SDS-PAGE and Western Blot (if an antibody is available). | To quantify the amount of target protein in the soluble fraction versus the insoluble fraction. |
| 3. Evaluate Protein Stability | Use techniques like size-exclusion chromatography (SEC) or differential scanning fluorimetry (DSF). | To determine if the solubilized protein is monodisperse and folded correctly. A single, symmetric peak in SEC suggests a homogenous sample. |
| 4. Functional Assay | If a functional assay is available, test the activity of the solubilized protein. | To ensure that the solubilization process has not compromised the protein's biological function. |
| 5. Fine-Tuning | Based on the results, perform a narrower screen of this compound NP-40 concentrations around the optimal condition identified. | To pinpoint the precise concentration that provides the best balance of yield, stability, and activity. |
Visualizations
Experimental Workflow for Membrane Protein Solubilization
Caption: Workflow for membrane protein solubilization.
Mechanism of Membrane Protein Solubilization
Caption: Solubilization of membrane proteins by detergents.
Downstream Considerations for Structural Studies
While this compound NP-40 is excellent for initial solubilization, its large and heterogeneous micelles can sometimes be suboptimal for high-resolution structural determination by cryo-EM or crystallography.[2] Therefore, it is often necessary to exchange the detergent to one with a smaller, more uniform micelle size, such as DDM or LMNG, during purification steps like affinity or size-exclusion chromatography.[3]
Detergent Removal/Exchange:
-
Dialysis: Effective for detergents with a high CMC. However, this compound NP-40 has a low CMC, making dialysis inefficient for removing it.[4]
-
Size-Exclusion Chromatography (SEC): A common method to exchange detergents. The column is pre-equilibrated with a buffer containing the new detergent.
-
Affinity Chromatography: The protein is bound to the resin in the presence of this compound NP-40. The column is then washed extensively with a buffer containing the new detergent before elution.
Conclusion
The successful solubilization of membrane proteins is a multi-step process that requires careful optimization. This compound NP-40 is a valuable tool for the initial extraction of these challenging targets. By following the protocols outlined in this application note and systematically optimizing the solubilization conditions, researchers can obtain high-quality, stable protein-detergent complexes that are amenable to downstream structural analysis, ultimately advancing our understanding of membrane protein function and aiding in drug discovery efforts.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discuss.cryosparc.com [discuss.cryosparc.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Optimal Tergitol Concentration for Inactivating Viruses in Research Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral inactivation is a critical step in research and biopharmaceutical production to ensure the safety of laboratory personnel and the integrity of downstream processes. Chemical inactivation using detergents is a widely adopted method, particularly for enveloped viruses. Tergitol, a non-ionic surfactant, has emerged as an effective alternative to other detergents like Triton X-100, offering efficient viral inactivation while maintaining the integrity of viral proteins for various applications, including immunoassays.
These application notes provide a comprehensive guide to using this compound for viral inactivation in research samples. This document outlines the mechanism of action, effective concentrations, and detailed protocols for the inactivation of enveloped viruses. It also addresses the limitations of using non-ionic detergents for non-enveloped viruses and provides protocols for validation of the inactivation process.
Mechanism of Action: Disruption of the Viral Envelope
Non-ionic detergents like this compound inactivate enveloped viruses by disrupting their lipid envelope. The amphipathic nature of the detergent molecules allows them to integrate into the viral lipid bilayer. This integration disrupts the membrane's integrity, leading to its solubilization and the subsequent inactivation of the virus by exposing its genetic material and preventing its entry into host cells.
Caption: Mechanism of enveloped virus inactivation by this compound.
Quantitative Data Summary
The following table summarizes the effective concentrations and conditions for viral inactivation using this compound 15-S-9, primarily based on studies with the enveloped virus SARS-CoV-2.
| Virus Type | Virus Example | This compound Concentration | Incubation Time | Temperature | Efficacy | Reference(s) |
| Enveloped | SARS-CoV-2 | 0.1% - 0.5% (v/v) | 10 minutes | Room Temperature | Significant reduction in infectivity | [1][2] |
| Enveloped | SARS-CoV-2 | 0.1% (v/v) | 10 minutes | Room Temperature | Complete inactivation observed | [1][2] |
| Enveloped | SARS-CoV-2 | 0.05% (v/v) | 10 minutes | Room Temperature | Partial inactivation | [2] |
| Non-enveloped | Feline Calicivirus | Not specified (as a standalone agent) | Not applicable | Not applicable | Ineffective alone | [3] |
| Non-enveloped | Adenovirus | Not specified (as a standalone agent) | Not applicable | Not applicable | Ineffective alone | [4] |
Note: Non-ionic detergents like this compound are generally not effective for inactivating non-enveloped viruses as they lack a lipid envelope to disrupt.[4][5] For non-enveloped viruses, more stringent chemical treatments that denature proteins are typically required.[6]
Experimental Protocols
Protocol 1: Inactivation of Enveloped Viruses in Liquid Samples
This protocol is suitable for inactivating enveloped viruses in cell culture supernatants, viral transport media, and other aqueous research samples.
Materials:
-
This compound 15-S-9 solution (e.g., 10% v/v stock in sterile distilled water)
-
Viral sample
-
Sterile microcentrifuge tubes or appropriate vessels
-
Vortex mixer
-
Incubator or water bath (optional, for temperature control)
Procedure:
-
Preparation: In a sterile tube, add the viral sample.
-
Detergent Addition: Add the 10% this compound 15-S-9 stock solution to the viral sample to achieve the desired final concentration (e.g., for a final concentration of 0.1%, add 10 µL of 10% this compound to 990 µL of the viral sample).
-
Mixing: Gently vortex the mixture for 10-15 seconds to ensure uniform distribution of the detergent.
-
Incubation: Incubate the sample at room temperature for a minimum of 10 minutes. For some applications or more robust viruses, incubation time can be extended up to 30 minutes.
-
Downstream Processing: The inactivated sample is now ready for downstream applications such as immunoassays or nucleic acid extraction. For applications sensitive to detergents, proceed to Protocol 2 for detergent removal.
Protocol 2: Removal of this compound from Inactivated Samples
This protocol is recommended when the presence of this compound may interfere with downstream applications like cell culture-based assays or certain enzymatic reactions.
Materials:
-
Detergent removal resin or spin columns
-
Collection tubes
-
Centrifuge
Procedure:
-
Select a Removal Method: Choose a detergent removal method appropriate for your sample volume and protein concentration. Commercially available detergent removal resins or spin columns are effective.
-
Equilibrate the Resin/Column: Follow the manufacturer's instructions to equilibrate the detergent removal resin or spin column with a buffer compatible with your downstream application.
-
Apply the Sample: Load the this compound-inactivated sample onto the equilibrated resin or column.
-
Incubate/Spin: Follow the manufacturer's protocol for incubation time or centrifugation speed and duration.
-
Collect the Sample: Collect the flow-through containing the sample with the detergent removed. The sample is now ready for downstream applications.
Protocol 3: Validation of Viral Inactivation by Plaque Assay
It is crucial to validate the effectiveness of the inactivation protocol for your specific virus and sample matrix. A plaque assay is a standard method to quantify infectious virus particles.
Materials:
-
Susceptible host cell line for the virus of interest
-
Cell culture medium
-
Agarose or other gelling overlay
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well cell culture plates
-
This compound-inactivated viral sample
-
Untreated (live) virus control
-
Negative control (cell culture medium)
Procedure:
-
Cell Seeding: Seed the host cells in culture plates to form a confluent monolayer.
-
Sample Preparation: Prepare serial dilutions of both the this compound-inactivated viral sample and the untreated live virus control in cell culture medium.
-
Infection: Remove the culture medium from the cells and inoculate the wells with the diluted samples. Include a negative control well inoculated with medium only.
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.
-
Overlay: After the adsorption period, remove the inoculum and add a gelling overlay (e.g., medium containing agarose) to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-14 days, depending on the virus).
-
Staining and Plaque Counting: Once plaques are visible, fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Analysis: Count the number of plaques in the untreated control wells to determine the initial viral titer. No plaques should be observed in the wells inoculated with the successfully inactivated viral sample.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow from sample preparation to validated viral inactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-15-S-9 inactivates SARS-CoV-2 and boosts immunoassay signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of feline calicivirus, a Norwalk virus surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanitizing agents for virus inactivation and disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virucidal Efficacy of Laundering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Non-enveloped virus inactivation potency of sodium dodecyl sulfate with citric and glutamic acids [frontiersin.org]
Application Notes: Tergitol as a Permeabilization Agent for Immunofluorescence
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins and other antigens. A critical step in IF protocols for intracellular targets is the permeabilization of the cell membrane to allow for the entry of antibodies. For decades, Triton X-100, a non-ionic detergent, has been the reagent of choice for this purpose. However, due to environmental concerns, Triton X-100 is being phased out in the European Union and other regions, necessitating the validation of suitable alternatives. Tergitol, a group of non-ionic surfactants, has emerged as a promising and biodegradable substitute. This document provides detailed protocols and data for utilizing this compound for cell permeabilization in immunofluorescence applications.
Recent studies and recommendations from leading reagent suppliers suggest that specific types of this compound, such as 15-S-7 and 15-S-9, can effectively replace Triton X-100 in IF protocols. These substitutes are readily biodegradable and have been shown to be compatible with various downstream applications.
Key Considerations for Using this compound
-
This compound Type: this compound 15-S-7 and 15-S-9 are the most commonly cited replacements for Triton X-100 in biological applications.
-
Concentration: The optimal concentration of this compound may vary depending on the cell type, fixation method, and the specific antigen being targeted. A starting concentration of 1% for this compound 15-S-7 has been recommended as a direct substitute for Triton X-100 in some protocols. For this compound 15-S-9, concentrations ranging from 0.1% to 0.5% have been shown to be effective for permeabilization in other immunoassays.
-
Optimization: As with any new reagent, it is crucial to optimize the permeabilization conditions, including concentration and incubation time, for each specific experimental setup to achieve the best signal-to-noise ratio while preserving cellular morphology.
Data Presentation: Comparison of Permeabilization Agents
The following table summarizes the properties and recommended working concentrations of this compound compared to the traditional permeabilization agent, Triton X-100.
| Detergent | Type | Recommended Concentration for IF | Key Characteristics |
| This compound 15-S-7 | Non-ionic | 1% (as a starting point) | Biodegradable, effective substitute for Triton X-100. |
| This compound 15-S-9 | Non-ionic | 0.1% - 0.5% | Biodegradable, shown to be effective for permeabilization in immunoassays. |
| Triton X-100 | Non-ionic | 0.1% - 0.5% | Traditional standard, effective but with environmental concerns. |
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of adherent cells using this compound as the permeabilization agent. The protocol is adapted from standard immunofluorescence procedures that traditionally use Triton X-100.
Materials
-
Cells grown on sterile glass coverslips or in imaging-compatible plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 1% this compound 15-S-7 in PBS (or 0.1-0.5% this compound 15-S-9 in PBS)
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) and 0.3% this compound in PBS
-
Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.3% this compound in PBS
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency on coverslips or in plates.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with the Permeabilization Solution (e.g., 1% this compound 15-S-7 in PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the Primary Antibody Dilution Buffer.
-
Incubate the cells with the diluted primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% this compound for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the Primary Antibody Dilution Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% this compound for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Experimental Workflow for this compound-based Immunofluorescence
Caption: Workflow for immunofluorescence using this compound for permeabilization.
Logical Relationship of Permeabilization Agents
Caption: Relationship between Triton X-100 and its this compound alternatives.
Optimizing Tergitol Concentration for Maximizing Protein Yield: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tergitol non-ionic surfactants are effective reagents for cell lysis and protein extraction, serving as viable alternatives to Triton X-100.[1] The optimization of this compound concentration is a critical step in maximizing the yield of soluble and functional proteins. This document provides detailed application notes and protocols to guide researchers in determining the optimal this compound concentration for their specific application, thereby ensuring maximal protein recovery while preserving biological activity.
The choice of detergent and its concentration can significantly impact the efficiency of cell lysis, the solubilization of proteins, and the compatibility with downstream applications.[2][3] Non-ionic detergents like this compound are considered mild as they disrupt lipid-lipid and lipid-protein interactions without denaturing proteins by breaking protein-protein interactions.[4][5] This property is crucial for applications requiring the preservation of the protein's native structure and function.
Key Concepts in Detergent-Based Protein Extraction
Critical Micelle Concentration (CMC): The CMC is the concentration at which detergent monomers begin to form micelles.[6] For effective solubilization of membrane proteins, the detergent concentration should be above the CMC.[4][7] Working at concentrations significantly above the CMC can aid in solubilizing membranes, but excessive detergent may need to be removed for downstream applications.[6]
Hydrophile-Lipophile Balance (HLB): The HLB number indicates the balance of the hydrophilic and lipophilic properties of a surfactant. Detergents with an HLB value between 12 and 15 are generally good for solubilizing proteins.[3]
Data Presentation: Comparative Protein Yield with this compound Surfactants
The following tables summarize quantitative data on protein yield using different this compound surfactants in comparison to other commonly used detergents.
Table 1: Total Protein Recovery in CHO-S Cells
| Detergent | Concentration | Total Protein Recovery (% of Control) |
| IGEPAL® CA-630 (Control) | 1% | 100% |
| Triton™ X-100 | 1% | ~105% |
| This compound™ 15-S-7 | 1% | ~95% |
| This compound™ 15-S-9 | 1% | ~108% |
| ECOSURF™ EH-9 | 1% | ~88% |
Table 2: Specific Protein (IgG1) Recovery in CHO-S Cells
| Detergent | Concentration | IgG1 Recovery (% of Control) |
| IGEPAL® CA-630 (Control) | 1% | 100% |
| Triton™ X-100 | 1% | ~98% |
| This compound™ 15-S-7 | 1% | ~45% (one replicate showed significant decrease) |
| This compound™ 15-S-9 | 1% | ~102% |
| ECOSURF™ EH-9 | 1% | ~95% |
Table 3: Properties of this compound 15-S-9 [3]
| Property | Value |
| Surfactant Type | Nonionic |
| Cloud Point (1% aq solution) | 60°C |
| HLB | 13.3 |
| Critical Micelle Concentration (CMC) | 52 ppm (~0.0052%) |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration for Total Protein Extraction
This protocol provides a framework for determining the optimal concentration of a selected this compound surfactant (e.g., this compound 15-S-9) for maximizing total protein yield from a given cell type.
Materials:
-
Cell pellet
-
Lysis Buffer Base: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA
-
Protease Inhibitor Cocktail
-
This compound 15-S-9 (or other this compound surfactant) stock solution (e.g., 10% w/v)
-
BCA Protein Assay Kit
-
Spectrophotometer
Methodology:
-
Prepare a Range of Lysis Buffers: Prepare a series of lysis buffers containing varying concentrations of this compound 15-S-9. A typical starting range would be from 0.1% to 2.0% (w/v). Ensure to include a no-detergent control.
-
Example concentrations: 0.1%, 0.25%, 0.5%, 0.75%, 1.0%, 1.5%, 2.0%.
-
-
Cell Lysis:
-
Resuspend a pre-weighed or pre-counted cell pellet in each of the prepared lysis buffers. A common ratio is 1 ml of buffer per 10^7 cells or 20 mg of tissue.
-
Add protease inhibitor cocktail to each sample.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
For difficult-to-lyse cells, sonication or freeze-thaw cycles can be incorporated at this stage.
-
-
Clarification of Lysate:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the total protein concentration in each supernatant using a BCA protein assay, which is compatible with most detergents.[7]
-
Follow the manufacturer's instructions for the BCA assay.
-
-
Data Analysis:
-
Plot the total protein yield (in mg/ml or total mg) against the this compound concentration.
-
The optimal concentration is the one that yields the highest amount of soluble protein without causing protein precipitation or degradation.
-
Protocol 2: Assessing Protein Functionality After Extraction with this compound
This protocol is designed to evaluate the effect of different this compound concentrations on the activity of a specific enzyme or the integrity of a protein complex.
Materials:
-
Cell pellet expressing the protein of interest (e.g., an enzyme or a tagged protein for immunoprecipitation).
-
Optimized Lysis Buffers from Protocol 1.
-
Specific enzyme activity assay kit or reagents.
-
Antibodies and beads for immunoprecipitation (if applicable).
-
SDS-PAGE and Western blotting reagents.
Methodology:
-
Perform Cell Lysis: Follow steps 1-3 from Protocol 1 to generate cell lysates with varying this compound concentrations.
-
Enzyme Activity Assay:
-
If the protein of interest is an enzyme, perform an activity assay on each lysate.
-
Ensure that the this compound concentration in the final assay mixture does not interfere with the assay itself. A dilution of the lysate may be necessary.
-
Normalize the enzyme activity to the total protein concentration of the lysate to determine the specific activity.
-
-
Immunoprecipitation (IP):
-
If the goal is to purify a protein complex, perform immunoprecipitation on the lysates.
-
Incubate the lysates with an antibody specific to the target protein, followed by protein A/G beads.
-
Wash the beads to remove non-specific binding. The number and stringency of washes may need to be optimized.
-
Elute the protein from the beads.
-
-
Analysis by SDS-PAGE and Western Blotting:
-
Analyze the eluted proteins from the IP by SDS-PAGE and Western blotting to confirm the presence of the target protein and its interacting partners.
-
Compare the band intensities across the different this compound concentrations to determine which concentration yields the most efficient pulldown of the intact complex.
-
-
Data Analysis:
-
Plot the specific enzyme activity or the relative intensity of the co-immunoprecipitated proteins against the this compound concentration.
-
The optimal concentration will be the one that maximizes both protein yield and functional integrity.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for optimizing this compound concentration for protein extraction.
Caption: Workflow for optimizing this compound concentration.
Signaling Pathway Considerations
While this compound itself does not directly target specific signaling pathways, the efficiency of protein extraction can influence the analysis of these pathways. A mild lysis procedure that preserves protein-protein interactions is essential for studying signaling complexes. For instance, in a typical growth factor signaling pathway, the receptor, adaptor proteins, and downstream kinases need to remain associated for co-immunoprecipitation studies. The optimal this compound concentration will be one that efficiently solubilizes these components from the membrane and cytoplasm without disrupting their native interactions.
Caption: A generic RTK signaling pathway.
The optimization of this compound concentration is a crucial step for maximizing the yield of soluble and functional proteins. By systematically testing a range of concentrations and evaluating the impact on both total protein yield and the integrity of the protein of interest, researchers can develop a robust and reproducible extraction protocol tailored to their specific needs. The protocols and data presented in this document provide a comprehensive guide for scientists and professionals in the field of drug development and life science research.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-ionic hybrid detergents for protein delipidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labshop.nl [labshop.nl]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - CH [thermofisher.com]
- 5. bostonbib.com [bostonbib.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Tergitol™ as a Detergent in ELISA Wash Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone immunoassay technique for the detection and quantification of analytes such as proteins, peptides, antibodies, and hormones. A critical step in achieving high sensitivity and specificity in an ELISA is the series of wash steps performed between incubations. The purpose of the wash buffer is to remove unbound and non-specifically bound components, which are significant sources of background noise, without disrupting the specific antigen-antibody interactions.
Non-ionic detergents are essential components of wash buffers, as they reduce non-specific binding and improve the overall signal-to-noise ratio.[1][2] While Tween® 20 is the most commonly used detergent in ELISA wash buffers, typically at concentrations of 0.05% to 0.1%, alternative detergents may offer advantages in specific assay systems.[2][3]
This application note explores the use of Tergitol™, a non-ionic surfactant, as an alternative to Tween 20 in ELISA wash buffers. We provide detailed protocols for the preparation and use of this compound-based wash buffers and present data on its performance in a typical ELISA workflow.
Properties of this compound™ 15-S-9
This compound™ 15-S-9 is a secondary alcohol ethoxylate, a non-ionic surfactant known for its excellent detergency and wetting properties. It is considered a readily biodegradable alternative to other surfactants like Triton™ X-100. Recent studies have highlighted its utility in immunoassays, where it has been shown to not only act as an effective detergent but also to enhance immunoassay signals in certain applications.
Data Presentation: Performance Comparison of Detergents in ELISA Wash Buffer
The following table summarizes representative data from a hypothetical sandwich ELISA experiment designed to compare the performance of this compound™ 15-S-9 and Tween® 20 in the wash buffer. The experiment measured the signal intensity of the positive control, the background absorbance of the negative control, and the resulting signal-to-noise ratio.
Disclaimer: The following data is representative and intended for illustrative purposes. Actual results may vary depending on the specific ELISA system, antibodies, and analyte.
| Detergent in Wash Buffer | Concentration | Positive Control (OD 450nm) | Negative Control (Background OD 450nm) | Signal-to-Noise Ratio (Positive Control OD / Negative Control OD) |
| This compound™ 15-S-9 | 0.1% | 2.850 | 0.095 | 30.0 |
| This compound™ 15-S-9 | 0.05% | 2.780 | 0.110 | 25.3 |
| Tween® 20 | 0.1% | 2.650 | 0.125 | 21.2 |
| Tween® 20 | 0.05% | 2.500 | 0.140 | 17.9 |
| No Detergent | N/A | 2.200 | 0.450 | 4.9 |
Observations:
-
The inclusion of a non-ionic detergent significantly reduces background absorbance and improves the signal-to-noise ratio compared to a wash buffer without detergent.
-
In this representative dataset, this compound™ 15-S-9 at 0.1% demonstrates a lower background and a higher signal-to-noise ratio compared to Tween® 20 at the same concentration.
Experimental Protocols
Preparation of ELISA Wash Buffer with this compound™ 15-S-9
Materials:
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), 10X concentrate
-
This compound™ 15-S-9
-
Deionized (DI) water
-
Graduated cylinders
-
Stir plate and stir bar
Procedure for 1 Liter of 1X Wash Buffer:
-
To prepare a 1X PBS or TBS solution, add 100 mL of the 10X concentrate to 900 mL of DI water. Mix thoroughly.
-
To achieve the desired concentration of this compound™ 15-S-9, add the appropriate volume of the stock solution to the 1X buffer. For example, for a 0.1% (v/v) solution, add 1 mL of this compound™ 15-S-9.
-
Stir the solution until the detergent is completely dissolved.
-
The wash buffer is now ready to use. Store at room temperature.
Standard Sandwich ELISA Protocol using this compound™-Based Wash Buffer
This protocol outlines a typical sandwich ELISA workflow. Optimization of antibody concentrations, incubation times, and temperatures is recommended for specific assays.
1. Plate Coating:
-
Dilute the capture antibody to the optimal concentration in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C.
2. Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL per well of 1X Wash Buffer containing this compound™ 15-S-9.
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
3. Sample and Standard Incubation:
-
Aspirate the blocking buffer.
-
Wash the plate three times with 200 µL per well of 1X Wash Buffer containing this compound™ 15-S-9.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
4. Detection Antibody Incubation:
-
Aspirate the samples and standards.
-
Wash the plate three times with 200 µL per well of 1X Wash Buffer containing this compound™ 15-S-9.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
5. Enzyme Conjugate Incubation:
-
Aspirate the detection antibody solution.
-
Wash the plate five times with 200 µL per well of 1X Wash Buffer containing this compound™ 15-S-9.
-
Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
6. Substrate Development and Measurement:
-
Aspirate the enzyme conjugate.
-
Wash the plate five times with 200 µL per well of 1X Wash Buffer containing this compound™ 15-S-9.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Visualizations
Logical Relationship of ELISA Components
Caption: Interaction of components in a sandwich ELISA.
Standard ELISA Workflow
Caption: Sequential steps of a standard sandwich ELISA.
Conclusion
The selection of an appropriate detergent and its optimal concentration in the wash buffer is a critical parameter for developing a robust and sensitive ELISA. While Tween® 20 is a widely accepted standard, these application notes demonstrate that this compound™ 15-S-9 is a viable and potentially advantageous alternative. The representative data suggests that this compound™ 15-S-9 may offer improved performance by reducing background noise and enhancing the signal-to-noise ratio. Researchers are encouraged to empirically test and optimize the concentration of this compound™ 15-S-9 within their specific ELISA systems to achieve the best possible results.
References
Tergitol™ 15-S-9: A Superior, Sustainable Alternative to Triton™ X-100 for Cell Lysis
Introduction
For decades, Triton™ X-100 has been a staple nonionic surfactant in laboratories worldwide, widely used for cell lysis to extract proteins and organelles.[1][2] However, significant environmental concerns regarding its degradation into ecotoxic, hormone-mimicking compounds have led to regulatory restrictions, including its classification as a substance of very high concern (SVHC) under the EU's REACH regulation.[2] This has necessitated the search for effective, environmentally benign alternatives. Tergitol™ 15-S-9 has emerged as a leading substitute, offering comparable performance in cell lysis and downstream applications while being readily biodegradable and lacking toxic degradation products.[3]
This application note provides a detailed comparison of this compound™ 15-S-9 and Triton™ X-100, presents quantitative data on their performance in cell lysis, and offers comprehensive protocols for its use in preparing protein lysates for various downstream applications.
Physicochemical Properties: A Head-to-Head Comparison
This compound™ 15-S-9 is a secondary alcohol ethoxylate, while Triton™ X-100 is an octylphenol (B599344) ethoxylate.[3] Both are non-ionic detergents effective at disrupting cell membranes under mild, non-denaturing conditions.[1][2] However, their distinct chemical structures result in different environmental impacts. The key physicochemical properties are summarized below.
| Property | This compound™ 15-S-9 | Triton™ X-100 |
| Chemical Structure | Secondary Alcohol Ethoxylate | Octylphenol Ethoxylate |
| Biodegradability | Readily Biodegradable | Poorly biodegradable, produces toxic metabolites |
| HLB Value | 13.3 | 13.5 |
| CMC (ppm) | 52 | 155-200 (0.2-0.9 mM) |
| Form | Liquid | Viscous Liquid |
| Environmental Profile | Sustainable, APE-free | Ecotoxic degradation products |
CMC: Critical Micelle Concentration; HLB: Hydrophilic-Lipophilic Balance; APE: Alkylphenol Ethoxylate.
Mechanism of Cell Lysis
Detergent-based cell lysis is a gentle and effective method for disrupting the cell membrane to release intracellular contents. The mechanism relies on the amphipathic nature of the detergent molecules, which possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.
Caption: Detergent monomers integrate into and solubilize the lipid bilayer, forming mixed micelles and lysing the cell.
Comparative Performance in Mammalian Cell Lysis
A study conducted by Sigma-Aldrich evaluated the performance of this compound™ 15-S-9 as a replacement for Triton™ X-100 and IGEPAL® CA-630 in the lysis of Chinese Hamster Ovary (CHO-S) cells. The results demonstrate that this compound™ 15-S-9 provides comparable protein extraction efficiency.[1]
Total Protein Recovery
Total protein concentration in the cell lysates was measured using the Bicinchoninic Acid (BCA) assay. The results were normalized against the IGEPAL® CA-630 control, a detergent structurally similar to Triton™ X-100.[1]
| Detergent (1% in Lysis Buffer) | Normalized Total Protein Recovery (%) |
| IGEPAL® CA-630 (Control) | 100 |
| Triton™ X-100 | ~102 |
| This compound™ 15-S-9 | ~98 |
| This compound™ 15-S-7 | ~108 |
| ECOSURF™ EH-9 | ~88 |
| Data sourced from Sigma-Aldrich application note on greener detergents.[1] |
Specific Protein Yield (IgG1)
The concentration of a specific recombinant protein (IgG1) was quantified via HPLC to assess the recovery of a target protein.[1]
| Detergent (1% in Lysis Buffer) | Normalized IgG1 Recovery (%) |
| IGEPAL® CA-630 (Control) | 100 |
| Triton™ X-100 | ~105 |
| This compound™ 15-S-9 | ~103 |
| This compound™ 15-S-7 | ~80 |
| ECOSURF™ EH-9 | ~102 |
| One replicate showed significantly decreased concentration.[1] | |
| Data sourced from Sigma-Aldrich application note on greener detergents.[1] |
The data clearly indicates that a lysis buffer containing 1% this compound™ 15-S-9 performs equivalently to buffers containing Triton™ X-100 for both total protein extraction and specific protein yield from mammalian cells.[1] Further studies have also shown equivalent performance for nucleic acid extraction.[4]
Experimental Protocols
The following protocols provide a starting point for substituting Triton™ X-100 with this compound™ 15-S-9 in standard cell lysis procedures. Optimization may be required for specific cell types and applications.
Protocol 1: Preparation of a this compound™ 15-S-9-Based Lysis Buffer (T-Lysis Buffer)
This is a general-purpose lysis buffer, similar in composition to a standard RIPA or NP-40 buffer but using this compound™ 15-S-9.
| Component | Final Concentration | For 100 mL |
| Tris-HCl, pH 7.5 | 50 mM | 5 mL of 1M stock |
| NaCl | 150 mM | 3 mL of 5M stock |
| This compound™ 15-S-9 | 1.0% (v/v) | 1 mL |
| EDTA | 1 mM | 200 µL of 0.5M stock |
| Protease Inhibitor Cocktail | 1X | As per manufacturer |
| Phosphatase Inhibitor Cocktail | 1X | As per manufacturer |
| Nuclease-free Water | - | to 100 mL |
Procedure:
-
Combine Tris-HCl, NaCl, and EDTA in 80 mL of nuclease-free water.
-
Adjust pH to 7.5 if necessary.
-
Add 1 mL of this compound™ 15-S-9 and mix gently but thoroughly.
-
Bring the final volume to 100 mL with nuclease-free water.
-
Store the buffer at 4°C.
-
Just before use, add protease and phosphatase inhibitors to the required volume of buffer.
Protocol 2: General Cell Lysis Workflow
This workflow is applicable for preparing lysates for downstream applications like Western Blotting or immunoprecipitation.
Caption: General workflow for protein extraction using a this compound™ 15-S-9 based lysis buffer.
Protocol 3: Detailed Lysis of Adherent Mammalian Cells
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold T-Lysis Buffer to the dish (e.g., 1 mL for a 100 mm dish).[5]
-
Use a cold plastic cell scraper to gently scrape the cells off the surface.[6]
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Maintain constant agitation for 30 minutes at 4°C (e.g., on a rotator).[6]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[6]
-
Carefully transfer the supernatant, which contains the soluble protein, to a fresh, pre-chilled tube.
-
Determine the protein concentration using a detergent-compatible method like the BCA assay.[7]
-
The lysate is now ready for use or can be stored at -80°C.
Protocol 4: Detailed Lysis of Suspension Mammalian Cells
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Pellet the cells again, and discard the PBS wash.
-
Add ice-cold T-Lysis Buffer to the cell pellet (e.g., 1 mL per 1x10⁷ cells) and resuspend by gentle pipetting.
-
Maintain constant agitation for 30 minutes at 4°C.[6]
-
Proceed from step 8 of Protocol 3.
Downstream Application Compatibility
Protein lysates prepared with this compound™ 15-S-9 are compatible with many common downstream assays.
-
Protein Quantification: The BCA assay is recommended as it shows good compatibility with non-ionic detergents.[7][8] The Bradford assay may show interference from detergents, though detergent-compatible formulations are available.[7][9]
-
SDS-PAGE and Western Blotting: Lysates are fully compatible. The protein band patterns from cells lysed with this compound™ 15-S-9 are shown to be similar to those from Triton™ X-100.[1]
-
Immunoassays (ELISA, etc.): The mild, non-denaturing nature of this compound™ 15-S-9 is ideal for preserving protein structure and antigenicity, making it suitable for immunoassays.
-
Enzyme Activity Assays: As a mild detergent, it is likely to preserve the activity of many enzymes, although this should be validated for specific enzymes of interest.
-
Signaling Pathway Analysis: The compatibility with Western Blotting makes T-Lysis Buffer suitable for studying protein expression and phosphorylation status in signaling pathways.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. serva.de [serva.de]
- 4. Transitioning from Triton X-100 to this compound 15-S-9: impacts on diagnostic assays using viral PCR sample solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample preparation for western blot | Abcam [abcam.com]
- 6. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 7. Tools for Protein Quantitation [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Application of Tergitol in Downstream DNA and Protein Quantification Assays
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tergitol, a non-ionic surfactant, is increasingly utilized as a substitute for Triton X-100 in various biological applications, including cell lysis for the extraction of proteins and nucleic acids. Its biodegradable nature and lower toxicity make it an attractive alternative.[1][2][3] However, the presence of any detergent in biological samples can potentially interfere with common downstream quantification assays for DNA and protein. This document provides detailed application notes and protocols for the use of this compound in cell lysis and its compatibility with subsequent DNA and protein quantification assays.
General Considerations
The compatibility of this compound with downstream assays is concentration-dependent. It is crucial to use the lowest effective concentration of this compound for cell lysis to minimize interference. The type of this compound (e.g., 15-S-7, 15-S-9) also plays a role in its compatibility with different quantification methods.[4] When interference is unavoidable, methods for detergent removal or the use of detergent-compatible assay reagents are recommended.
Data Presentation: this compound Compatibility in Quantification Assays
The following tables summarize the compatibility of various this compound types with common protein and DNA quantification assays based on available data.
Table 1: Protein Quantification Assay Compatibility
| Assay Type | This compound Type | Concentration in Lysate | Compatibility/Interference |
| BCA Assay | This compound 15-S-7 | 1% | Compatible, with protein recovery between 88% and 108% of control.[4] |
| This compound 15-S-9 | 1% | Compatible, with consistent total protein recovery.[4] | |
| This compound 15-S-40 | 1% | Appears compatible.[4] | |
| Bradford Assay | General Non-ionic Detergents | > 0.1% | Potential for interference. Dilution of the sample is often necessary.[5] |
| This compound (general) | High Concentrations | Can interfere with the assay.[4] |
Table 2: DNA Quantification Assay Compatibility
| Assay Type | This compound Type | Concentration in Lysate | Compatibility/Interference |
| PicoGreen™ Assay | This compound 15-S-7 | 1% | Compatible, with DNA recovery ranging from 83% to 103% of the control.[4] |
| This compound 15-S-9 | 1% | Compatible, with DNA recovery ranging from 83% to 103% of the control.[4] | |
| This compound 15-S-40 | 1% | Appears compatible.[4] | |
| qPCR | This compound 15-S-7 | 1% (in lysate, then diluted) | No significant interference observed at the tested concentrations after dilution.[4] |
| This compound 15-S-9 | 1% (in lysate, then diluted) | No significant interference observed at the tested concentrations after dilution.[4] | |
| This compound 15-S-40 | 1% (in lysate, then diluted) | Appears compatible.[4] |
Experimental Protocols
Protocol 1: Cell Lysis using a this compound-Based Buffer
This protocol is a general guideline for lysing mammalian cells to extract total protein and DNA. Optimization may be required for specific cell types.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound-Based Lysis Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1 mM EDTA
-
1% (v/v) this compound 15-S-9 (or other this compound type)
-
1% Protease Inhibitor Cocktail
-
(Optional for DNA extraction) RNase A (100 µg/mL)
-
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure for Adherent Cells:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold this compound-Based Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins and DNA) to a new pre-chilled microcentrifuge tube.
-
The lysate is now ready for downstream quantification or can be stored at -80°C.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Aspirate the PBS completely.
-
Resuspend the cell pellet in an appropriate volume of ice-cold this compound-Based Lysis Buffer.
-
Proceed from step 6 of the adherent cell protocol.
Protocol 2: Protein Quantification using the BCA Assay
This protocol is suitable for protein quantification of lysates containing this compound 15-S-7 or 15-S-9 at concentrations up to 1%.
Materials:
-
BCA Protein Assay Kit
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Prepare a series of BSA standards according to the BCA kit manufacturer's instructions. The same lysis buffer (without this compound, if possible, or with the same concentration as the samples) should be used as the diluent for the standards to ensure accuracy.
-
In a 96-well microplate, add 25 µL of each standard or unknown sample in triplicate.
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the kit protocol.
-
Add 200 µL of the BCA working reagent to each well.
-
Mix the plate thoroughly on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Protocol 3: DNA Quantification using the PicoGreen™ Assay
This protocol is designed for the quantification of double-stranded DNA (dsDNA) in lysates containing this compound.
Materials:
-
Quant-iT™ PicoGreen™ dsDNA Assay Kit
-
Lambda DNA standard
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)
Procedure:
-
Prepare a dsDNA standard curve using the provided Lambda DNA standard, diluted in TE buffer to a range of concentrations (e.g., 0 to 1000 ng/mL).
-
Dilute the cell lysate samples in TE buffer to fall within the linear range of the standard curve. A 1:10 or 1:20 dilution is often a good starting point.
-
Prepare the PicoGreen™ working solution by diluting the concentrated reagent 1:200 in TE buffer. This solution should be protected from light.
-
In a black 96-well microplate, add 100 µL of each standard or diluted unknown sample to separate wells.
-
Add 100 µL of the PicoGreen™ working solution to each well.
-
Mix the contents of the wells by gentle pipetting.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
-
Generate a standard curve by plotting the fluorescence of the DNA standards versus their concentrations.
-
Determine the DNA concentration of the unknown samples from the standard curve and account for the dilution factor.
Visualizations
Experimental Workflow for Protein Quantification
Caption: Workflow for protein extraction and quantification.
Experimental Workflow for DNA Quantification
Caption: Workflow for DNA extraction and quantification.
Decision Pathway for Assay Selection
Caption: Decision tree for selecting a quantification assay.
References
- 1. conductscience.com [conductscience.com]
- 2. protocols.hostmicrobe.org [protocols.hostmicrobe.org]
- 3. Transitioning from Triton X-100 to this compound 15-S-9: impacts on diagnostic assays using viral PCR sample solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 5. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Preparing Your Protein Sample for Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing Tergitol and other detergents from protein samples prior to mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove this compound from my protein sample before mass spectrometry?
A1: Detergents like this compound, while essential for protein solubilization, can significantly interfere with mass spectrometry (MS) analysis. Their presence can lead to suppressed peptide ionization, the formation of adducts with proteins and peptides, and shifts in mass-to-charge (m/z) values, ultimately compromising the quality and accuracy of your results.[1][2] Therefore, effective removal of these detergents is a critical step in sample preparation.
Q2: What are the most common methods for removing this compound from protein samples?
A2: Several methods are available, each with its own advantages and disadvantages. The most common techniques include:
-
Detergent Removal Spin Columns/Resins: These utilize affinity or size-exclusion chromatography to bind the detergent, allowing the purified protein to be collected in the flow-through.[1][3][4]
-
Protein Precipitation: Methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation separate proteins from soluble detergents.[5][6]
-
Dialysis: This technique removes small detergent molecules by diffusion through a semi-permeable membrane.[7][8]
-
Ion-Exchange Chromatography: This method can be used to adsorb the protein to a resin while the detergent passes through.[9][10]
Q3: How do I choose the best this compound removal method for my experiment?
A3: The choice of method depends on several factors, including the concentration of this compound, the concentration of your protein sample, the sample volume, and the downstream mass spectrometry application. For instance, detergent removal spin columns are often fast and efficient for a wide range of detergents.[3][4] Precipitation is a simple and cost-effective method, while dialysis is gentle on the protein but more time-consuming.[8]
Q4: Will I lose my protein sample during the detergent removal process?
A4: Protein loss is a potential issue with any sample preparation method. However, many commercially available detergent removal kits are optimized for high protein recovery.[1][9] For example, some specialized resins offer high protein and peptide recovery, especially for samples with low protein concentrations.[4] Protein precipitation methods can sometimes lead to lower recovery due to incomplete resolubilization of the protein pellet.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low Protein Recovery | Protein concentration is too low for the chosen method. | For samples with protein concentrations <0.1 mg/mL, consider using a specialized resin designed for high protein and peptide recovery.[1] |
| Improper use of spin columns. | Ensure the column is oriented correctly in a fixed-angle rotor to maximize recovery and removal efficiency.[1] Load the sample directly onto the resin bed.[1] | |
| Protein precipitation issues. | The protein pellet may be difficult to resolubilize completely.[6] Try different resuspension buffers or gentle sonication. | |
| Persistent Mass Spectrometry Interference | Incomplete detergent removal. | The chosen method may not be optimal for the type or concentration of this compound. Consider a method with higher removal efficiency, such as specialized detergent removal spin columns.[1][2] |
| Sample contamination. | Ensure proper sample handling to avoid reintroducing contaminants. Use clean tubes and pipette tips. | |
| Sample or Buffer Not Flowing Through Spin Column | Centrifugation issue. | Check that the centrifuge is functioning correctly and that the recommended speed has not been exceeded.[1] |
| Column cap is not loosened. | Ensure the cap is loosened before centrifugation to allow for proper flow.[1] | |
| Bottom closure not removed. | Make sure the bottom closure of the spin column has been removed before use.[1] |
Quantitative Data Summary
The following table summarizes the performance of a commercially available detergent removal resin, providing an example of the efficiency and protein recovery you can expect.
| Detergent | Starting Concentration (%) | Detergent Removal (%) | Protein (BSA) Recovery (%) |
| Triton X-100 | 2 | 99 | 87 |
| Triton X-114 | 2 | 95 | 100 |
| NP-40 | 1 | 95 | 91 |
| Brij-35 | 1 | 99 | 97 |
| This compound (similar non-ionic detergent) | N/A | Expected to be >95% | Expected to be high |
Note: While specific data for this compound was not available in the cited sources, its properties as a non-ionic detergent suggest that removal efficiency and protein recovery would be comparable to other non-ionic detergents like Triton X-100 and NP-40 using specialized detergent removal resins.[9]
Experimental Protocols
Protocol 1: Detergent Removal using a Spin Column (Based on Pierce Detergent Removal Spin Columns)
This protocol is a general guideline for using commercially available detergent removal spin columns. Always refer to the manufacturer's specific instructions.
Materials:
-
Detergent Removal Spin Column
-
Microcentrifuge
-
Collection tubes (1.5 mL and 2 mL)
-
Wash/Equilibration Buffer (e.g., PBS, Tris buffer at pH 4-10)[1]
Procedure:
-
Column Preparation:
-
Remove the bottom closure from the spin column and loosen the cap.
-
Place the column into a 2 mL collection tube.
-
Centrifuge according to the manufacturer's instructions to remove the storage solution.
-
-
Column Equilibration:
-
Add the appropriate volume of wash/equilibration buffer to the column.
-
Centrifuge and discard the flow-through. Repeat this wash step two more times.[4]
-
-
Sample Loading and Incubation:
-
Place the column into a new 1.5 mL collection tube.
-
Slowly apply your protein sample to the top of the resin bed.
-
Incubate the column at room temperature for 2 minutes.[2]
-
-
Sample Collection:
-
Centrifuge the column for 2 minutes at the recommended speed to collect the detergent-free sample.[2] The collected flow-through is your purified protein sample.
-
Protocol 2: Trichloroacetic Acid (TCA) Precipitation
This protocol is a common method for precipitating proteins to remove detergents.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 72% w/v)
-
Sodium deoxycholate solution (e.g., 0.15% w/v)
-
Acetone, ice-cold
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Place your protein sample (e.g., 50 µL) into a microcentrifuge tube.
-
Add deionized water to dilute the sample (e.g., to 500 µL).
-
-
Precipitation:
-
Washing:
-
Carefully aspirate and discard the supernatant.
-
Add ice-cold acetone to the pellet to wash away residual TCA and detergent.
-
Centrifuge again, and carefully remove the acetone.
-
-
Resuspension:
-
Allow the protein pellet to air dry briefly.
-
Resuspend the pellet in a buffer compatible with mass spectrometry (e.g., ammonium (B1175870) bicarbonate).
-
Workflow Diagram
Caption: Workflow for selecting a this compound removal method.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 3. Efficient removal of detergents from proteins and peptides in a spin column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
Technical Support Center: The Bradford Protein Assay and Tergitol Interference
This technical support center provides researchers, scientists, and drug development professionals with guidance on the interference of the non-ionic detergent Tergitol with the Bradford protein assay. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure accurate protein quantification in the presence of this detergent.
Frequently Asked Questions (FAQs)
Q1: Does this compound interfere with the Bradford protein assay?
Yes, this compound, as a non-ionic detergent, is known to interfere with the Bradford protein assay.[1][2][3] The extent of interference is dependent on the concentration of this compound in the sample. While low concentrations of some non-ionic detergents have been reported to potentially enhance the sensitivity of the assay for certain proteins, higher concentrations typically lead to inaccurate results.[4]
Q2: How does this compound interfere with the Bradford assay?
The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm.[5] this compound can interfere with this process in a few ways:
-
Detergent-Dye Interactions: The detergent can interact with the Coomassie dye, affecting its free form and its ability to bind to proteins.
-
Protein-Detergent Complexes: this compound can form complexes with proteins, which may alter the availability of amino acid residues (primarily arginine and lysine) for dye binding.[6]
-
Micelle Formation: At concentrations above its critical micelle concentration (CMC), this compound forms micelles that can sequester the dye or protein, further complicating the assay.
Q3: What are the signs of this compound interference in my Bradford assay?
Signs of interference from this compound can include:
-
Innacurate or inconsistent protein concentration readings.[7]
-
High background absorbance in the blank (reagent plus buffer with this compound but no protein).
-
Precipitation of the Bradford reagent.[1]
-
A non-linear standard curve.
Q4: What is the maximum concentration of this compound compatible with the Bradford assay?
The maximum compatible concentration of this compound is not definitively established and can vary depending on the specific this compound variant and the protein being assayed. However, for similar non-ionic detergents like Triton X-100, some studies suggest that concentrations as low as 0.008% (v/v) can already influence the assay's sensitivity.[4] Generally, it is recommended to keep the concentration of non-ionic detergents as low as possible. For some commercially available detergent-compatible Bradford assays, tolerance can be higher.
Q5: Are there alternative protein assays that are more compatible with this compound?
Yes, if your samples contain concentrations of this compound that interfere with the standard Bradford assay, you might consider the following alternatives:
-
Bicinchoninic Acid (BCA) Assay: The BCA assay is often recommended for samples containing detergents and is generally more tolerant of non-ionic detergents than the Bradford assay.[8]
-
Modified Lowry Assays: Some modified Lowry protein assays are designed to be compatible with detergents.[9]
-
Detergent-Compatible Bradford Assays: Several commercially available Bradford assay kits are specifically formulated to be compatible with common detergents.[10][11]
Troubleshooting Guide
This guide will help you address common issues encountered when performing a Bradford assay with samples containing this compound.
| Problem | Possible Cause | Solution |
| Inaccurate or Inconsistent Results | This compound concentration is too high. | 1. Dilute the Sample: If the protein concentration is high enough, dilute the sample to reduce the this compound concentration to a non-interfering level.[1] 2. Remove this compound: Use one of the detergent removal methods described in the experimental protocols below. 3. Use a Detergent-Compatible Assay: Switch to a BCA assay or a detergent-compatible Bradford assay kit.[10][11] |
| High Background Absorbance | The blank (buffer with this compound) is interacting with the Bradford reagent. | 1. Prepare Standards in the Same Buffer: Prepare your protein standards (e.g., BSA) in the same buffer, containing the same concentration of this compound as your samples. This helps to create a more accurate standard curve that accounts for the background interference. 2. Use a Detergent-Compatible Assay: These assays are formulated to minimize background signal from detergents. |
| Precipitate Forms in Tubes | High concentration of this compound is causing the reagent to precipitate. | 1. Dilute the Sample: This is the simplest solution if your protein concentration allows for it. 2. Remove this compound: Use a detergent removal protocol. 3. Switch to a Different Assay: A BCA or modified Lowry assay may be more suitable. |
| Little to No Color Change | Low protein concentration or interference from this compound inhibiting dye binding. | 1. Concentrate the Sample: If the protein concentration is below the detection limit of the assay, consider concentrating your sample after removing the detergent. 2. Check for Interference: Run a control with a known amount of protein in the presence and absence of this compound to confirm interference. |
Quantitative Data on Detergent Interference
While specific quantitative data for this compound is limited in the literature, the following table summarizes the compatibility of the standard Bradford assay with the chemically similar non-ionic detergent, Triton X-100. This can serve as a useful guideline for working with this compound.
| Detergent | Assay | Maximum Compatible Concentration | Reference |
| Triton X-100 | Standard Bradford Assay | 0.1% | [10] |
| Triton X-100 | Micro Bradford Assay | 0.1% | [10] |
| Triton X-100 | Detergent Compatible Bradford Assay | up to 5% | [10] |
Note: It is always recommended to perform a pilot experiment to determine the acceptable concentration of your specific this compound variant for your particular protein sample and assay conditions.
Experimental Protocols
Standard Bradford Protein Assay
This protocol is for a standard Bradford assay and is not optimized for samples containing high concentrations of this compound.
Materials:
-
Bradford reagent (commercially available or prepared by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol, adding 100 mL of 85% phosphoric acid, and bringing the final volume to 1 L with distilled water).
-
Protein standard solution (e.g., Bovine Serum Albumin - BSA at 1 mg/mL).
-
Spectrophotometer and cuvettes or a microplate reader.
-
Your protein sample containing this compound.
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of dilutions of the BSA standard in the same buffer as your sample (including the same concentration of this compound, if you are attempting to correct for interference). A typical range would be 0, 2, 4, 6, 8, and 10 µg of BSA.
-
Bring the final volume of each standard to 100 µL with the buffer.
-
-
Prepare Your Sample:
-
Dilute your unknown protein sample so that its concentration falls within the range of your standard curve.
-
Pipette 100 µL of your diluted sample into a separate tube.
-
-
Assay:
-
Add 1 mL of Bradford reagent to each tube (standards and sample).
-
Mix well and incubate at room temperature for 5 minutes.
-
-
Measurement:
-
Measure the absorbance of each sample at 595 nm.
-
Subtract the absorbance of the blank (0 µg BSA) from all readings.
-
-
Quantification:
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of your unknown sample.
-
Acetone (B3395972) Precipitation for this compound Removal
This method is effective for concentrating proteins and removing interfering substances like detergents.
Materials:
-
Ice-cold acetone.
-
Microcentrifuge.
-
Buffer compatible with the Bradford assay for resuspension.
Procedure:
-
Add 4 volumes of ice-cold acetone to your protein sample.
-
Vortex briefly and incubate at -20°C for 1 hour to precipitate the protein.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the this compound.
-
Allow the protein pellet to air dry briefly to remove residual acetone. Do not over-dry, as this can make the pellet difficult to resuspend.
-
Resuspend the protein pellet in a buffer that is compatible with the Bradford assay.
Detergent Removal Using a Spin Column
Commercially available detergent removal spin columns are a convenient and efficient way to remove this compound.
Materials:
-
Detergent removal spin column (follow the manufacturer's instructions).
-
Microcentrifuge.
Procedure:
-
Equilibrate the spin column with a buffer compatible with your downstream application (the Bradford assay).
-
Apply your protein sample containing this compound to the column.
-
Centrifuge according to the manufacturer's protocol. The detergent will be retained by the column resin, while the protein will be in the flow-through.
-
Collect the flow-through containing your purified protein.
Visualizations
Caption: A standard workflow for the Bradford protein assay.
Caption: Troubleshooting logic for this compound interference in the Bradford assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Sensitivity and variability of the Bradford protein assay in the presence of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.zageno.com [go.zageno.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Detergent Compatible Bradford Protein Assay Kit (800T) [sbsgenetech.com]
Technical Support Center: Optimizing Tergitol 15-S-9 for Membrane Protein Solubilization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tergitol 15-S-9 for the efficient solubilization of membrane proteins. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound 15-S-9 and why is it used for membrane protein solubilization?
A1: this compound 15-S-9 is a non-ionic detergent, specifically a secondary alcohol ethoxylate.[1][2] It is utilized in membrane protein research due to its ability to disrupt the lipid bilayer of cell membranes and form micelles that encapsulate the hydrophobic transmembrane domains of proteins, thereby solubilizing them in an aqueous environment.[3][4] Its non-ionic nature makes it generally milder than ionic detergents, which helps in preserving the native structure and function of the target protein.[2]
Q2: What are the key physical and chemical properties of this compound 15-S-9?
A2: Understanding the properties of this compound 15-S-9 is crucial for optimizing its use. Key parameters include its Critical Micelle Concentration (CMC) and Hydrophilic-Lipophilic Balance (HLB).
Q3: How do I determine the optimal concentration of this compound 15-S-9 for my specific membrane protein?
A3: The optimal concentration of this compound 15-S-9 is protein-dependent and must be determined empirically. A good starting point is to use a concentration significantly above its CMC (52 ppm or ~0.0052% w/v).[5] A common starting range for membrane protein solubilization is 10-50 times the CMC.[6] It is recommended to perform a detergent screening experiment, testing a range of this compound 15-S-9 concentrations to find the one that maximizes the yield of soluble, active protein.[3][7]
Q4: What is the ideal detergent-to-protein ratio for efficient solubilization with this compound 15-S-9?
A4: The optimal detergent-to-protein ratio is also target-specific. A general guideline is to start with a weight-to-weight ratio of detergent to total protein between 2:1 and 10:1.[3] Optimization is key, and this ratio should be varied during your screening experiments to find the sweet spot for your protein of interest.
Q5: Is this compound 15-S-9 compatible with downstream applications like chromatography and structural studies?
A5: this compound 15-S-9 is generally compatible with many downstream applications. However, like all detergents, it can interfere with certain techniques. For instance, its presence can affect the binding of proteins to some chromatography resins.[8] It is often necessary to exchange the detergent to one more suitable for specific downstream applications like crystallization.[3]
Data Presentation
The following tables summarize key quantitative data for this compound 15-S-9 and provide a starting point for concentration optimization experiments.
Table 1: Physicochemical Properties of this compound 15-S-9
| Property | Value | Reference |
| Chemical Name | Secondary Alcohol Ethoxylate | [1] |
| Detergent Type | Non-ionic | [2] |
| Critical Micelle Concentration (CMC) | 52 ppm (~0.0052% w/v) | [5] |
| Hydrophilic-Lipophilic Balance (HLB) | 13.3 | [5] |
| Appearance | Pale yellow liquid |
Table 2: Recommended Starting Concentrations for this compound 15-S-9 Screening
| Concentration (% w/v) | Concentration (mM) (approx.) | Rationale |
| 0.05% | ~0.84 | ~10x CMC, a gentle starting point |
| 0.1% | ~1.68 | Commonly used starting concentration |
| 0.25% | ~4.20 | ~50x CMC, for more robust membranes |
| 0.5% | ~8.40 | For difficult-to-solubilize proteins |
| 1.0% | ~16.80 | High concentration for initial screening |
Note: The molar concentration is an approximation based on an average molecular weight.
Experimental Protocols
Protocol 1: Screening for Optimal this compound 15-S-9 Concentration
This protocol outlines a general procedure for determining the optimal concentration of this compound 15-S-9 for solubilizing a target membrane protein.
Materials:
-
Cell paste or membrane preparation containing the target protein
-
Lysis/Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
This compound 15-S-9 stock solution (e.g., 10% w/v)
-
Microcentrifuge tubes
-
Ultracentrifuge and appropriate tubes
-
Bradford assay reagent or similar for protein quantification
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare Membrane Fraction: Start with a well-characterized membrane preparation from your expression system.
-
Set up Solubilization Reactions: In separate microcentrifuge tubes, aliquot equal amounts of your membrane preparation.
-
Add this compound 15-S-9: To each tube, add the 10% this compound 15-S-9 stock solution to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0% w/v). Ensure the final volume is the same in all tubes by adding lysis/solubilization buffer.
-
Incubation: Incubate the samples on a rotator or with gentle agitation at 4°C for 1-4 hours. The optimal time should be determined empirically.
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet non-solubilized material.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized proteins.
-
Quantify Solubilized Protein: Determine the total protein concentration in each supernatant using a Bradford assay or a similar method.
-
Analyze by SDS-PAGE and Western Blot: Analyze the solubilized fractions by SDS-PAGE and Western blotting using an antibody specific to your target protein to assess the efficiency of solubilization at each detergent concentration.
Protocol 2: Large-Scale Solubilization using Optimized this compound 15-S-9 Concentration
Once the optimal concentration is determined, this protocol can be used for larger-scale preparations.
Procedure:
-
Resuspend the cell pellet or membrane fraction in an appropriate volume of lysis/solubilization buffer.
-
Add the 10% this compound 15-S-9 stock solution to the optimized final concentration determined in Protocol 1.
-
Incubate with gentle agitation at 4°C for the optimized duration.
-
Clarify the lysate by ultracentrifugation (100,000 x g for 1 hour at 4°C).
-
Carefully collect the supernatant containing the solubilized membrane protein for downstream purification steps.
Mandatory Visualization
Caption: Workflow for membrane protein solubilization and purification.
Caption: Troubleshooting logic for low solubilization yield.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of solubilized protein | - Suboptimal this compound 15-S-9 concentration.- Insufficient detergent-to-protein ratio.- Inefficient cell lysis or membrane preparation. | - Perform a detergent concentration screen as described in Protocol 1.- Empirically test different detergent-to-protein ratios (e.g., 2:1, 5:1, 10:1 w/w).- Ensure complete cell lysis and efficient isolation of the membrane fraction. |
| Protein is in the insoluble pellet | - this compound 15-S-9 concentration is too low.- The protein is highly aggregated or part of a resistant membrane domain. | - Increase the this compound 15-S-9 concentration.- Consider adding additives like salts (e.g., up to 500 mM NaCl) or glycerol (B35011) (10-20%) to the solubilization buffer to aid in disrupting aggregates.[8][9] |
| Loss of protein activity | - The concentration of this compound 15-S-9 is too high, leading to delipidation and denaturation.- The protein is unstable once removed from the native membrane. | - Titrate down the concentration of this compound 15-S-9 to the minimum required for solubilization.- Add stabilizing agents to the buffer, such as glycerol, specific lipids (e.g., cholesterol hemisuccinate), or a ligand/substrate for your protein.[10] |
| Interference with downstream affinity chromatography | - this compound 15-S-9 micelles are interfering with the binding of the protein to the resin. | - Perform a detergent exchange into a different non-ionic detergent that is known to be more compatible with your chromatography resin (e.g., DDM).- Dilute the sample prior to loading onto the column to reduce the free micelle concentration. |
| Protein precipitates after purification | - Removal of the detergent during elution or subsequent steps.- The protein is not stable in the final buffer. | - Ensure that all buffers used during and after purification contain this compound 15-S-9 at a concentration above its CMC.- Optimize the final buffer conditions, considering pH, ionic strength, and the addition of stabilizing agents.[9] |
References
- 1. Membrane protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 10. Detergents For Membrane Protein Solubilisation [peakproteins.com]
Technical Support Center: Preserving Protein-Protein Interactions in the Presence of Tergitol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the disruption of protein-protein interactions by Tergitol micelles during experiments.
Troubleshooting Guides
Issue: Suspected Disruption of a Known Protein-Protein Interaction After Using this compound
Initial Assessment Workflow
This workflow outlines the steps to diagnose and address potential disruption of protein-protein interactions by this compound.
Caption: Troubleshooting workflow for this compound-induced disruption.
Detailed Methodologies
1. Optimizing this compound Concentration:
-
Principle: While non-ionic detergents like this compound are generally mild, high concentrations can still disrupt certain protein-protein interactions. The goal is to use the lowest concentration of this compound that effectively lyses cells and solubilizes the protein of interest while minimizing off-target effects.
-
Protocol:
-
Prepare a series of lysis buffers with a range of this compound concentrations (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1% v/v).
-
Perform cell lysis and your protein-protein interaction assay (e.g., co-immunoprecipitation) with each buffer.
-
Analyze the results to determine the lowest this compound concentration that maintains the interaction without compromising protein yield.
-
2. Detergent Exchange Protocol:
-
Principle: If lowering the concentration of this compound is not feasible or effective, exchanging it for a milder non-ionic detergent or a zwitterionic detergent may preserve the interaction.
-
Protocol (using spin columns for buffer exchange):
-
After the initial lysis and protein capture (e.g., on antibody-coupled beads), wash the beads twice with the original lysis buffer.
-
Prepare a new buffer containing a different detergent (e.g., digitonin, CHAPS) at its optimal concentration.
-
Wash the beads three to five times with the new detergent-containing buffer.
-
Proceed with the remaining steps of your protein interaction protocol.
-
3. Detergent Removal Protocol:
-
Principle: For downstream applications sensitive to detergents, complete or partial removal of this compound may be necessary. Methods like dialysis or the use of detergent removal resins can be employed.[1][2]
-
Protocol (using detergent removal resin):
-
Equilibrate the detergent removal resin according to the manufacturer's instructions.
-
Apply the protein sample containing this compound to the resin.
-
Incubate for the recommended time to allow the detergent to bind to the resin.
-
Collect the detergent-depleted protein sample by centrifugation or gravity flow.
-
Note: Protein recovery should be assessed after this procedure.
-
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of this compound, and why is it important?
A1: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[3] It is a crucial parameter because detergents are most effective at solubilizing membrane proteins at concentrations above their CMC.[4] However, very high concentrations of micelles can increase the likelihood of disrupting protein-protein interactions.
This compound CMC Values
| This compound Type | CMC (ppm) | CMC (mg/L) |
| This compound NP-40 | 232[5] | 232 |
| This compound 15-S-9 | 52[6] | 52 |
Q2: How does this compound disrupt protein-protein interactions?
A2: this compound, being a non-ionic detergent, is generally considered non-denaturing and is less harsh than ionic detergents.[5] It primarily disrupts lipid-lipid and lipid-protein interactions.[5] However, at high concentrations, the hydrophobic tails of this compound monomers or micelles can interfere with the hydrophobic interfaces of protein complexes, leading to their dissociation.
Mechanism of Disruption
Caption: High this compound concentration can disrupt interaction interfaces.
Q3: What are some alternatives to this compound for protein interaction studies?
A3: If this compound is found to be disruptive, several other non-ionic or zwitterionic detergents can be considered. The choice of detergent is empirical and may need to be optimized for each specific protein complex.
Common Alternative Detergents
| Detergent | Type | Key Characteristics |
| Digitonin | Non-ionic | Very mild, often used for co-immunoprecipitation of membrane protein complexes. |
| CHAPS | Zwitterionic | Can be more effective at solubilizing some proteins than non-ionic detergents but is also more likely to disrupt interactions.[5] |
| DDM | Non-ionic | Often used for structural studies as it can stabilize membrane proteins. |
| SMALPs | Polymer | A detergent-free system that can extract membrane proteins in a lipid-nanodisc environment, preserving native interactions. |
Q4: Can I use this compound in my lysis buffer for a co-immunoprecipitation (Co-IP) experiment?
A4: Yes, this compound NP-40 is commonly used in Co-IP lysis buffers at a concentration of 0.5% to 1.0% (v/v).[7] However, if you suspect it is disrupting your protein complex, it is advisable to titrate the concentration down or switch to a milder detergent like digitonin.
Q5: How can I remove this compound from my protein sample before downstream analysis?
A5: this compound, especially with its low CMC, can be difficult to remove by dialysis alone.[1] The most effective methods include:
-
Hydrophobic adsorption chromatography: Using resins like Bio-Beads SM-2.[8]
-
Detergent removal spin columns: Commercially available columns designed for efficient detergent removal with high protein recovery.[1]
-
Ion-exchange chromatography: This can be effective for separating proteins from non-ionic detergents.[2]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. NP-40 - Wikipedia [en.wikipedia.org]
- 4. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 6. This compound™ 15-S-9, 500 ml, glass, CAS No. 84133-50-6 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A rapid method for removal of detergents from protein solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting high background in western blot when using Tergitol in wash buffer
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering high background issues in Western blot experiments, with a specific focus on the role of detergents like Tergitol in wash buffers.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background on my Western blot?
High background on a Western blot can manifest as a general haze across the membrane or as multiple non-specific bands, obscuring the detection of the protein of interest.[1] The primary causes include:
-
Insufficient Blocking: Inadequate blocking of the membrane allows antibodies to bind non-specifically, leading to a high background.[1][2]
-
Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can result in non-specific binding.[3][4]
-
Inadequate Washing: Insufficient washing fails to remove unbound antibodies, contributing to background noise.[1][5]
-
Contaminated Buffers or Reagents: The use of old or contaminated buffers can introduce particulates and interfering substances.[6]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible, high background.[4][6]
-
Overexposure: Excessively long exposure times during signal detection can amplify background noise.[2][3]
Q2: I'm using this compound (NP-40) in my wash buffer, but I still have high background. What could be the problem?
While this compound-type detergents (like NP-40) are effective at reducing non-specific binding, several factors could still contribute to high background:
-
Suboptimal Detergent Concentration: The concentration of this compound (NP-40) in your wash buffer might not be optimal. Typically, concentrations between 0.05% and 0.1% are recommended.[6][7] Concentrations that are too low may not be effective, while excessively high concentrations could potentially strip antibodies from the membrane.[5]
-
Ineffective Washing Protocol: Your washing protocol itself may need optimization. This includes the duration and number of washes. A standard protocol involves at least three washes of 5-10 minutes each.[1][8] Increasing the number or duration of washes can often resolve high background issues.[2][4]
-
Issues Unrelated to Washing: The high background may stem from other steps in the protocol, such as improper blocking or excessive antibody concentrations, which cannot be compensated for by washing alone.
Q3: How can I optimize my washing protocol to reduce background?
Optimizing your wash steps is a critical step in reducing background. Consider the following adjustments:
-
Increase Wash Volume and Number: Ensure the membrane is fully submerged in a sufficient volume of wash buffer.[5] Increasing the number of washes from three to four or five can significantly improve results.[2]
-
Increase Wash Duration: Lengthening each wash step to 10-15 minutes can help to more effectively remove non-specifically bound antibodies.[1]
-
Ensure Adequate Agitation: Gentle but consistent agitation during washes is crucial for efficient removal of unbound antibodies.[2][6]
-
Adjust Detergent Concentration: If you suspect your this compound (NP-40) concentration is not optimal, you can try titrating it within the 0.05% to 0.1% range.[6][9]
Q4: Are there alternatives to this compound (NP-40) or other detergents I can use?
Yes, several non-ionic detergents are commonly used in Western blot wash buffers. The most common alternative is Tween-20. Both this compound (NP-40) and Tween-20 are effective at reducing non-specific hydrophobic interactions.[10] If you are consistently experiencing issues with one, switching to the other may be beneficial. It is important to note that some antibodies may have specific detergent requirements, so consulting the antibody datasheet is always recommended.[11]
Q5: Besides optimizing the wash buffer, what other steps can I take to troubleshoot high background?
A systematic approach to troubleshooting is often the most effective. Here are other key areas to investigate:
-
Blocking:
-
Blocking Agent: The most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA). If you are using one, try switching to the other. For detecting phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins that can cause interference.[1][4]
-
Blocking Time and Temperature: Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[2]
-
-
Antibody Dilutions:
-
Titration: The optimal concentration for both primary and secondary antibodies can vary. Perform a dilution series to find the concentration that provides a strong specific signal with minimal background.[1][11]
-
Incubation Time and Temperature: Consider reducing the antibody incubation time or performing the incubation at 4°C overnight instead of at room temperature.[1]
-
-
Membrane Choice:
-
Nitrocellulose membranes may sometimes yield a lower background than PVDF membranes.[4]
-
Experimental Protocols & Data
Optimizing Wash Buffer with this compound-type Detergent (NP-40)
This protocol outlines a typical Western blot wash step that can be optimized.
-
Initial Wash: After the primary antibody incubation, decant the antibody solution.
-
First Wash: Add a sufficient volume of wash buffer (e.g., TBS-T or PBS-T) containing your standard concentration of this compound (e.g., 0.05% NP-40) to completely submerge the membrane.
-
Agitation: Place the container on an orbital shaker and agitate gently for 5-10 minutes at room temperature.[5]
-
Repeat: Decant the wash buffer and repeat steps 2 and 3 for a total of at least three washes.[8]
-
Secondary Antibody Incubation: Proceed with the secondary antibody incubation as per your standard protocol.
-
Post-Secondary Washes: Repeat the washing steps (2-4) after the secondary antibody incubation.
Quantitative Data Summary
For easy comparison, the following table summarizes key quantitative parameters that can be adjusted to troubleshoot high background.
| Parameter | Standard Range | Optimization Strategy |
| Primary Antibody Dilution | 1:1,000 - 1:10,000 | Titrate to find optimal concentration.[1] |
| Secondary Antibody Dilution | 1:5,000 - 1:200,000 | Titrate to find optimal concentration.[11] |
| Blocking Time | 1 hour at RT | Increase to 2 hours at RT or overnight at 4°C.[2] |
| Blocking Agent Concentration | 3-5% (Milk or BSA) | Increase concentration if background persists.[2] |
| This compound (NP-40) % in Wash | 0.05% - 0.1% | Adjust within this range.[6][7] |
| Number of Washes | 3 | Increase to 4 or 5.[2] |
| Duration of Washes | 5-10 minutes | Increase to 10-15 minutes.[1] |
Visual Troubleshooting Guides
Troubleshooting Workflow for High Background
Caption: A flowchart for systematically troubleshooting high background in Western blots.
Mechanism of Detergent Action in Reducing Background
Caption: How detergents like this compound reduce non-specific antibody binding.
References
- 1. clyte.tech [clyte.tech]
- 2. arp1.com [arp1.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Tips and Tricks | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Optimal number of washing steps for western blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.addgene.org [blog.addgene.org]
Tergitol NP-40 Cell Lysis Efficiency: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tergitol NP-40 for effective cell lysis. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help optimize your protein extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound NP-40 and why is it used for cell lysis?
This compound NP-40 (Nonylphenol Ethoxylate) is a non-ionic detergent commonly used in cell lysis buffers.[1][2] Its mild, non-denaturing properties make it effective at disrupting the plasma membrane to release cytoplasmic and membrane-bound proteins while typically leaving the nuclear membrane intact.[3][4] This characteristic is particularly advantageous when the goal is to isolate cytoplasmic proteins without contamination from nuclear components.[3][5]
Q2: What is the optimal concentration of NP-40 in a lysis buffer?
The optimal concentration of NP-40 can vary depending on the cell type and the specific application. A common starting concentration is 1.0% (v/v) in the lysis buffer.[6][7] However, concentrations ranging from 0.1% to 1.0% have been reported.[7] For many cell lines, 1.0% NP-40 is recommended to ensure efficient lysis, though optimization may be necessary for your specific experimental conditions.[7][8]
Q3: Can I use NP-40 to extract nuclear proteins?
NP-40 is generally not recommended for the extraction of nuclear proteins because it is not strong enough to efficiently lyse the nuclear membrane.[3][9] For whole-cell lysates that include nuclear proteins, a harsher lysis buffer like RIPA buffer, which contains ionic detergents such as SDS and sodium deoxycholate, is often preferred.[9][10] Alternatively, a two-step fractionation protocol can be employed, first using an NP-40-based buffer to isolate the cytoplasm, followed by a nuclear extraction buffer to lyse the nuclei.[11]
Q4: My cell lysate is very viscous. What causes this and how can I fix it?
A viscous lysate is typically a result of DNA being released from lysed cells.[12][13] To reduce viscosity, you can add DNase I to the lysis buffer, which will help to degrade the DNA.[12] Another common method is to mechanically shear the DNA by sonicating the lysate or by passing it through a narrow-gauge needle.[5][14]
Q5: Why is my protein yield low when using an NP-40 lysis buffer?
Low protein yield can be attributed to several factors:
-
Insufficient Lysis: The concentration of NP-40 may be too low, or the incubation time may be too short for your specific cell type.[8][15] Consider increasing the NP-40 concentration to 1.0% and optimizing the incubation period.
-
Incomplete Solubilization: Some proteins, particularly those tightly associated with the cytoskeleton or in aggregates, may not be efficiently solubilized by NP-40 alone.[16][17]
-
Protein Degradation: Ensure that protease and phosphatase inhibitors are freshly added to your lysis buffer to prevent enzymatic degradation of your target proteins.[9][18]
-
Sub-optimal Buffer Components: The salt concentration and pH of your lysis buffer can also impact protein stability and solubility.[6][19]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Yield | Inefficient cell lysis due to low detergent concentration.[8] | Increase NP-40 concentration to 1.0%.[7] Optimize the ratio of lysis buffer volume to cell pellet size.[20] |
| Protein degradation.[15] | Always add fresh protease and phosphatase inhibitors to the lysis buffer immediately before use.[9] Keep samples on ice or at 4°C throughout the procedure.[15][21] | |
| Incomplete protein solubilization.[17] | Consider using a more stringent buffer like RIPA for hard-to-solubilize proteins.[20] | |
| High Viscosity of Lysate | Release of genomic DNA from lysed cells.[13] | Add DNase I to the lysis buffer to digest the DNA.[12] Sonicate the lysate on ice to shear the DNA.[14] |
| Protein Degradation (Visible as smaller bands on a Western blot) | Inadequate inhibition of proteases. | Use a broad-spectrum protease inhibitor cocktail.[18] Ensure inhibitors are fresh and added just before lysis. |
| Variability in Results | Inconsistent cell numbers or lysis buffer volumes. | Ensure accurate cell counting and consistent buffer-to-cell pellet ratios. |
| Freeze-thaw cycles of the lysis buffer with inhibitors. | Prepare aliquots of the lysis buffer and add inhibitors fresh to the working aliquot.[21] |
Experimental Protocols
Protocol 1: Standard Cell Lysis of Adherent Mammalian Cells
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold NP-40 Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[4]
-
Aspirate the PBS completely.
-
Add fresh protease and phosphatase inhibitors to the required volume of NP-40 Lysis Buffer.
-
Add the complete, ice-cold NP-40 Lysis Buffer to the dish (e.g., 0.5-1.0 mL for a 10 cm dish).[5][14]
-
Use a cell scraper to gently scrape the cells from the surface of the dish.[5]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing at 10-minute intervals.[4]
-
Centrifuge the lysate at approximately 13,000 rpm for 10-15 minutes at 4°C to pellet cell debris.[4][14]
-
Carefully transfer the supernatant, which contains the protein lysate, to a fresh, pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
The lysate can be used immediately or stored in aliquots at -80°C.[4]
Protocol 2: Cytoplasmic and Nuclear Fractionation
Materials:
-
Ice-cold PBS
-
Hypotonic Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA)
-
NP-40 (10% stock solution)
-
Nuclear Extraction Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA)
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer (optional)
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Harvest and wash cells with ice-cold PBS as described in Protocol 1.
-
Resuspend the cell pellet in Hypotonic Buffer containing freshly added inhibitors and incubate on ice for 15 minutes to allow the cells to swell.
-
Add NP-40 to a final concentration of 0.5-1.0% and vortex briefly.
-
Centrifuge at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei.[22]
-
Carefully collect the supernatant, which is the cytoplasmic fraction.
-
Wash the nuclear pellet with Hypotonic Buffer.
-
Resuspend the nuclear pellet in Nuclear Extraction Buffer with freshly added inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei and extract nuclear proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear protein fraction.
Quantitative Data Summary
The following tables provide a guideline for optimizing cell lysis conditions with NP-40. The values are representative and may require further optimization for specific cell lines and experimental goals.
Table 1: Effect of NP-40 Concentration on Protein Yield
| NP-40 Concentration (% v/v) | Relative Cytoplasmic Protein Yield | Notes |
| 0.1 | Low to Moderate | May be insufficient for complete lysis of some cell types.[7] |
| 0.5 | Moderate to High | A good starting point for optimization, especially for sensitive protein complexes.[23] |
| 1.0 | High | Generally recommended for robust and efficient lysis of most cell lines.[6][7] |
Table 2: Influence of Incubation Time and Temperature on Lysis Efficiency
| Incubation Time (minutes) | Temperature (°C) | Relative Lysis Efficiency | Notes |
| 10 | 4 | Moderate | May not be sufficient for complete lysis. |
| 30 | 4 | High | Standard incubation time for many protocols.[4] |
| 60 | 4 | High | May increase yield for difficult-to-lyse cells, but also increases risk of protein degradation. |
| 10 | 25 (Room Temp) | Moderate to High | Lysis can be faster at room temperature, but the risk of protease and phosphatase activity is significantly higher.[24] |
Visualizations
Experimental Workflow for Cell Lysis and Protein Extraction
Caption: Workflow for protein extraction using NP-40 lysis buffer.
Simplified EGFR Signaling Pathway
Caption: Key components of the EGFR signaling cascade.
Simplified PI3K/Akt Signaling Pathway
Caption: Overview of the PI3K/Akt cell survival pathway.
References
- 1. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. usbio.net [usbio.net]
- 3. NP-40 Fractionation and Nucleic Acid Extraction in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Protocol for Cell Lysing - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 6. Lysis buffer - Wikipedia [en.wikipedia.org]
- 7. protocol-online.org [protocol-online.org]
- 8. goldbio.com [goldbio.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 11. Cytoplasmic/nuclear fractionation with NP-40 then RIPA buffer combination? - Protein Expression and Purification [protocol-online.org]
- 12. benchchem.com [benchchem.com]
- 13. neb.com [neb.com]
- 14. origene.com [origene.com]
- 15. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Activity-dependent changes in synaptic protein complex composition are consistent in different detergents despite differential solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. usbio.net [usbio.net]
- 19. Tips for Immunoprecipitation | Rockland [rockland.com]
- 20. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. NP-40 Fractionation and Nucleic Acid Extraction in Mammalian Cells [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. neb.com [neb.com]
Addressing sample handling difficulties with Tergitol 15-S-40 in cell lysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are considering or using Tergitol 15-S-40 for cell lysis applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound 15-S-40?
This compound 15-S-40 is a non-ionic, secondary alcohol ethoxylate surfactant.[1][2] It is available as a solid or a 70% aqueous solution.[3] This surfactant is known for being readily biodegradable.[4]
Q2: Is this compound 15-S-40 recommended for cell lysis?
While this compound 15-S-40 is compatible with some downstream assays like protein and DNA quantification, it is generally not recommended for cell lysis applications. This is due to potential difficulties in sample handling that can arise during the procedure.
Q3: What are the primary "sample handling difficulties" associated with using this compound 15-S-40 in cell lysis?
The primary challenges encountered are often high lysate viscosity and excessive foaming. These issues can complicate subsequent pipetting, clarification, and purification steps.
Q4: What causes high viscosity in cell lysates?
High viscosity in cell lysates is most commonly caused by the release of genomic DNA (gDNA) from the lysed cells. The long DNA strands form a dense network, making the solution thick and difficult to work with. High cell density can also contribute to increased viscosity.
Q5: How does foaming occur and why is it a problem?
Foaming is a common issue when using surfactants. The agitation required to lyse cells can introduce air into the detergent-containing buffer, creating a stable foam. Excessive foam can lead to sample loss and protein denaturation.
Troubleshooting Guides
Issue 1: High Lysate Viscosity
High viscosity of the cell lysate is a common problem that can interfere with subsequent experimental steps.
Symptoms:
-
The lysate is thick and difficult to pipette.
-
Cell debris does not pellet properly upon centrifugation.
-
The lysate clogs filters or chromatography columns.
Possible Causes and Solutions:
| Cause | Solution |
| Release of Genomic DNA | Enzymatic Digestion: Add DNase I (typically 10-100 U/mL) and MgCl₂ (1 mM) to the lysis buffer to degrade DNA. |
| Mechanical Shearing: Sonicate the lysate on ice or pass it multiple times through a narrow-gauge needle to shear the DNA. | |
| High Cell Density | Increase Lysis Buffer Volume: Use a larger volume of lysis buffer to dilute the cellular components. |
| Optimize Cell Number: Reduce the number of cells being lysed in a given volume. | |
| Incomplete Lysis | Optimize Detergent Concentration: Ensure the this compound 15-S-40 concentration is at or above its Critical Micelle Concentration (CMC) under your experimental conditions. |
| Increase Incubation Time/Agitation: Gently increase the incubation time or use a rocker/orbital shaker to ensure complete lysis. |
Issue 2: Excessive Foaming
The formation of foam is a common consequence of using detergents and can lead to sample loss and protein denaturation.
Symptoms:
-
A significant layer of foam forms on top of the lysate during and after agitation.
-
Difficulty in accurately measuring and transferring lysate volumes.
Possible Causes and Solutions:
| Cause | Solution |
| Agitation during Lysis | Gentle Mixing: Use a rocker or end-over-end rotator for mixing instead of vigorous vortexing. |
| Manual Pipetting: For small volumes, gently pipette the lysate up and down to mix. | |
| High Detergent Concentration | Optimize Detergent Level: While the concentration needs to be above the CMC, using an excessively high concentration can exacerbate foaming. Titrate the detergent concentration to find the minimum effective level. |
| Gas Introduction | Careful Handling: Avoid introducing air into the sample during mixing and transfers. |
Data Presentation
Table 1: Properties of this compound 15-S-40 and Common Alternative Detergents
| Detergent | Type | Avg. Molecular Weight ( g/mol ) | CMC (mM) | HLB | Kinematic Viscosity |
| This compound 15-S-40 | Non-ionic | ~1,960[1] | ~0.67 (1314 ppm)[1] | 18[5] | 1750 mm²/s (70% aq. solution)[3] |
| Triton X-100 | Non-ionic | ~625[6][7] | 0.2-0.9 | 13.5[6] | 240 cP @ 25°C[7][8] |
| NP-40 (IGEPAL CA-630) | Non-ionic | ~603[9] | 0.08[9][10] | 13.4[11] | ~250-350 cP @ 25°C[10] |
| CHAPS | Zwitterionic | ~615[12][13][14] | 6-10[12][13][14] | N/A | Not specified |
Experimental Protocols
Protocol: General Mammalian Cell Lysis with Troubleshooting Steps
This protocol provides a general method for lysing mammalian cells and includes steps to mitigate high viscosity and foaming.
Materials:
-
Cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Non-ionic Detergent (e.g., this compound 15-S-40)
-
Protease and Phosphatase Inhibitor Cocktails
-
DNase I (10 mg/mL stock)
-
1 M MgCl₂
Procedure:
-
Cell Harvest: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Lysis: Add ice-cold lysis buffer with freshly added protease and phosphatase inhibitors to the cell pellet.
-
Viscosity Troubleshooting: Add DNase I to a final concentration of 10-100 U/mL and MgCl₂ to a final concentration of 1 mM.
-
-
Incubation and Mixing: Incubate the suspension on ice for 20-30 minutes.
-
Foaming Troubleshooting: Mix by gentle rocking or by inverting the tube every 5-10 minutes. Avoid vigorous vortexing.
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. Avoid disturbing the pellet.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
Mandatory Visualizations
References
- 1. This compound 15-S-40 Non-ionic surfactant 84133-50-6 [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. univarsolutions.com [univarsolutions.com]
- 4. dow.com [dow.com]
- 5. scribd.com [scribd.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. snowpure.com [snowpure.com]
- 8. dow.com [dow.com]
- 9. IGEPAL® CA-630 | Sigma-Aldrich [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. IGEPAL CA-630 - Wikipedia [en.wikipedia.org]
- 12. CHAPS Detergent | AAT Bioquest [aatbio.com]
- 13. mpbio.com [mpbio.com]
- 14. agscientific.com [agscientific.com]
Minimizing Tergitol interference in downstream applications like qPCR
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and overcoming challenges associated with Tergitol (and its equivalent, NP-40) interference in downstream quantitative PCR (qPCR) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NP-40) and why is it used?
This compound, also known as Nonidet P-40 (NP-40), is a non-ionic surfactant or detergent.[1][2] It is widely used in molecular biology for its ability to lyse cell membranes to release proteins and cellular organelles.[3][4][5] Its non-denaturing properties are often preferred because it can solubilize membrane components while preserving the biological activity of many proteins.[6][7]
Q2: How does this compound interfere with qPCR?
While essential for cell lysis, residual this compound can significantly inhibit downstream enzymatic reactions like qPCR. The primary mechanisms of interference include:
-
DNA Polymerase Inhibition: Detergents can directly interact with and inhibit the activity of DNA polymerases, like Taq polymerase, which is critical for DNA amplification.[8][9] This leads to reduced amplification efficiency, resulting in delayed quantification cycle (Cq) values and inaccurate quantification.[8][10]
-
Interference with Reverse Transcriptase: In RT-qPCR, non-ionic detergents can also affect the activity of reverse transcriptase, the enzyme that synthesizes cDNA from an RNA template.[11] This can lead to an underestimation of the initial amount of target RNA.
-
Fluorescence Quenching: Some substances can interfere with the fluorescent dyes (like SYBR Green) or probes (like TaqMan) used for detection in qPCR, leading to a weaker signal and inaccurate results.[8]
Q3: What are the signs of this compound interference in my qPCR data?
Common indicators of PCR inhibition in your data include:
-
Increased Cq Values: A noticeable shift to higher Cq values in your samples compared to your positive controls.[10]
-
Reduced Amplification Efficiency: The slope of your standard curve is outside the acceptable range (typically -3.1 to -3.6, corresponding to 90-110% efficiency). Efficiencies over 110% can also indicate inhibition, especially in concentrated samples.[12]
-
Complete Amplification Failure: No amplification is observed in samples that are expected to contain the target nucleic acid.
-
Inconsistent Replicates: High variability among technical replicates for the same sample.
Troubleshooting Guide
If you suspect this compound is affecting your qPCR results, follow this troubleshooting workflow.
Diagram: Troubleshooting Workflow for this compound Interference
Caption: Troubleshooting workflow for identifying and resolving qPCR inhibition.
Step 1: Confirming Inhibition with a Dilution Series
Before proceeding with extensive cleanup, confirm that an inhibitor is the likely cause. Prepare a serial dilution of your problematic sample (e.g., 1:5, 1:10, 1:100) and run qPCR on each dilution.
-
If inhibition is present: You will observe that a diluted sample shows a lower Cq value than expected, or amplification may appear where there was none in the concentrated sample. This occurs because you are diluting the inhibitor to a concentration where it no longer significantly affects the reaction.
-
If no inhibition is present: The Cq values will increase predictably with each dilution factor.
Step 2: Removing this compound from Your Sample
If inhibition is confirmed, the most effective solution is to remove the detergent. Standard nucleic acid purification kits are highly effective at removing detergents and other contaminants.
| Method | Principle | Pros | Cons |
| Silica-Based Spin Columns | Nucleic acids bind to a silica (B1680970) membrane in the presence of chaotropic salts, while contaminants like detergents are washed away. | Fast, reliable, high-purity RNA/DNA. | Can result in some loss of nucleic acid material. |
| Phenol-Chloroform Extraction | Phenol (B47542) and chloroform (B151607) denature proteins and separate lipids and other organic contaminants from the aqueous phase containing nucleic acids.[13] | Effective for removing proteins and some detergents. | Involves hazardous chemicals; risk of phenol carryover which also inhibits qPCR.[12][13] |
| Ethanol/Isopropanol Precipitation | Nucleic acids are precipitated out of solution using alcohol, leaving soluble contaminants like detergents behind. | Concentrates the sample. | Less effective at removing co-precipitating contaminants if not performed carefully.[14] |
Experimental Protocols
Protocol: Detergent Removal Using a Silica-Based RNA Cleanup Kit
This protocol provides a general guideline. Always refer to the specific manufacturer's instructions for your chosen kit.
Objective: To remove this compound and other inhibitors from an RNA sample prior to RT-qPCR.
Materials:
-
RNA sample containing this compound
-
Commercial RNA cleanup kit (e.g., Zymo Research RNA Clean & Concentrator, Qiagen RNeasy)
-
Nuclease-free water
-
Microcentrifuge
-
Ethanol (as required by the kit)
Methodology:
-
Binding: Add the recommended volume of binding buffer (often containing ethanol) to your RNA sample. Mix thoroughly by pipetting.
-
Loading: Transfer the entire mixture to the provided spin column placed within a collection tube.
-
Centrifugation: Centrifuge at ≥12,000 x g for 30-60 seconds. Discard the flow-through from the collection tube.
-
First Wash: Add the recommended volume of the first wash buffer to the column. Centrifuge for 30-60 seconds and discard the flow-through. This step helps remove proteins and other contaminants.
-
Second Wash: Add the recommended volume of the second wash buffer (usually containing ethanol) to the column. Centrifuge for 1-2 minutes to ensure all wash buffer is removed. This step is critical for removing salts and detergents.
-
Dry Spin: After discarding the final wash, centrifuge the empty column again for 1 minute to remove any residual ethanol, which can also inhibit qPCR.
-
Elution: Transfer the column to a new, nuclease-free collection tube. Add an appropriate volume (e.g., 15-30 µL) of nuclease-free water directly to the center of the silica membrane.
-
Incubation & Elution: Let it stand for 1-2 minutes at room temperature, then centrifuge for 1 minute to elute the purified RNA. The resulting eluate is ready for use in RT-qPCR.
Mechanism of Interference and Alternatives
Diagram: Mechanism of this compound Interference in qPCR
Caption: this compound can directly inhibit Taq polymerase, hindering DNA amplification.
Quantitative Data on Detergent Effects
The inhibitory concentration of a detergent can vary depending on the specific qPCR assay and master mix used. Non-ionic detergents like this compound (NP-40) and Triton X-100 have been shown to enhance the activity of some enzymes at very low concentrations but become inhibitory as the concentration increases, particularly around and above their critical micelle concentration (CMC).[11][15][16]
| Detergent | Type | Critical Micelle Concentration (CMC) | General Observation in PCR |
| This compound (NP-40) | Non-ionic | ~0.05-0.09 mM (~232 mg/L)[1][17] | Can be inhibitory to both reverse transcriptase and DNA polymerase at concentrations used for cell lysis.[9][11] |
| Triton X-100 | Non-ionic | ~0.2-0.9 mM | Similar inhibitory profile to NP-40.[15] |
| Tween-20 | Non-ionic | ~0.06 mM | Generally considered milder and less inhibitory than NP-40 or Triton X-100 at low concentrations.[15] |
| SDS | Anionic | ~8 mM | Strong inhibitor of Taq polymerase, even at very low concentrations. Must be thoroughly removed. |
| CHAPS | Zwitterionic | ~4-8 mM | Often has a less pronounced effect on enzyme activity compared to other non-ionic detergents.[15] |
Note: CMC values are approximate and can be affected by buffer composition, temperature, and ionic strength.[16]
Alternatives to this compound for qPCR-Compatible Lysis
If you are developing a workflow from scratch, consider using a lysis buffer with detergents that are known to be more compatible with downstream enzymatic reactions or are more easily removed. Several commercial lysis buffers are available that are validated for direct addition to PCR (direct-to-PCR kits) without a separate nucleic acid purification step.[18] Alternatively, detergents like Tween-20 or CHAPS may be suitable substitutes in some applications.[15] A study by Sigma-Aldrich indicated that this compound™ 15-S-7 and 15-S-9 worked well for cell lysis and were compatible with downstream protein and nucleic acid applications.[3]
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. specialchem.com [specialchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 7. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 8. PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of ionic and nonionic detergents on the Taq polymerase. | Semantic Scholar [semanticscholar.org]
- 10. ojp.gov [ojp.gov]
- 11. Detergent effects on a reverse transcriptase activity and on inhibition by rifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Detergents on the West Nile virus Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 17. This compound™ 溶液 Type NP-40, 70% in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 18. WO2006138444A2 - Lysis and stabilization buffer suitable for inclusion in pcr reactions - Google Patents [patents.google.com]
Technical Support Center: Optimizing Tergitol Concentration to Reduce Non-Specific Binding in Immunoassays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to assist you in reducing non-specific binding in your immunoassays by optimizing the concentration of Tergitol-type non-ionic detergents.
Troubleshooting Guides
This section provides solutions to common problems encountered during immunoassay development and execution, with a focus on the role of this compound concentration.
Issue 1: High Background Signal Across the Entire Plate
Question: I am observing a uniformly high background signal in my ELISA, masking my specific signal. Could the this compound concentration in my buffers be the cause?
Answer: Yes, an inappropriate concentration of this compound (or other non-ionic detergents) in your wash or blocking buffers can contribute to high background. Here’s a systematic approach to troubleshoot this issue:
-
Possible Cause 1: Insufficient Detergent Concentration. If the this compound concentration is too low, it may not effectively block all non-specific binding sites on the microplate surface or prevent hydrophobic interactions between antibodies and the plate.
-
Solution: Increase the this compound concentration in your wash buffer. A typical starting point is 0.05% (v/v). You can titrate the concentration upwards in small increments (e.g., 0.075%, 0.1%) to find the optimal concentration that reduces background without diminishing your specific signal.
-
-
Possible Cause 2: Ineffective Blocking. While this compound is a useful additive, it is often not sufficient as a sole blocking agent.
-
Solution: Ensure your blocking buffer contains a protein-based blocker like Bovine Serum Albumin (BSA) or casein in addition to this compound. A combination of blocking agents often yields the best results.
-
-
Possible Cause 3: Contaminated Reagents. Bacterial or fungal contamination in your buffers can lead to high background.
-
Solution: Prepare fresh buffers, including your this compound-containing wash buffer, using high-purity water and sterile techniques. Filter-sterilize your buffers if necessary.
-
Issue 2: Weak or No Specific Signal with Low Background
Question: After increasing the this compound concentration to reduce background, my specific signal has disappeared. What should I do?
Answer: This indicates that the this compound concentration may be too high, leading to the stripping of your capture antibody or antigen from the plate, or interfering with antibody-antigen binding.
-
Possible Cause: Excessive Detergent Concentration. High concentrations of non-ionic detergents can disrupt the hydrophobic interactions that immobilize proteins on the microplate surface.
-
Solution: Perform a titration experiment to determine the optimal this compound concentration. This involves testing a range of concentrations to find the one that provides the best signal-to-noise ratio. Refer to the detailed experimental protocol below. It is also advisable to reduce the number of washes or the Tween content in the wash buffer to see if the signal can be recovered.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in immunoassays?
A1: this compound is a trade name for a group of non-ionic surfactants. In immunoassays, this compound-type detergents, such as NP-40 substitutes, are primarily used as components in blocking and wash buffers. Their purpose is to reduce non-specific binding of antibodies and other proteins to the solid phase (e.g., microplate wells), thereby lowering background signal and improving the assay's signal-to-noise ratio. They achieve this by disrupting hydrophobic interactions that can cause molecules to stick non-specifically to surfaces.
Q2: What is a typical starting concentration for this compound in an ELISA wash buffer?
A2: A common starting concentration for this compound (NP-40 substitute) in an ELISA wash buffer is 0.05% (v/v). However, the optimal concentration can vary depending on the specific assay components (antibodies, antigen, plate type) and should be determined empirically through a titration experiment.
Q3: Can I use this compound as the only blocking agent in my immunoassay?
A3: While this compound helps to reduce non-specific binding, it is generally not recommended as the sole blocking agent. It primarily blocks hydrophobic sites. For comprehensive blocking, it is best to use it in conjunction with a protein-based blocker such as BSA, casein, or non-fat dry milk, which will block a wider range of non-specific binding sites.
Q4: I'm performing a Western blot and see a lot of non-specific bands. Can optimizing this compound concentration help?
A4: Yes, optimizing the detergent concentration in your wash buffer can significantly reduce non-specific bands in a Western blot. Similar to ELISA, a concentration of 0.05% to 0.1% this compound (or Tween-20) in your wash buffer (e.g., TBS-T or PBS-T) is a good starting point. If non-specific binding persists, you can try increasing the detergent concentration or the number and duration of your wash steps.
Q5: Are there any alternatives to this compound for reducing non-specific binding?
A5: Yes, Tween-20 is another commonly used non-ionic detergent in immunoassays and is often used interchangeably with this compound NP-40 substitutes. Other strategies to reduce non-specific binding include optimizing the concentration of your primary and secondary antibodies, using high-salt buffers, and trying different blocking agents.
Quantitative Data Presentation
The following table summarizes the effect of varying this compound-15-S-9 concentration on the signal of a SARS-CoV-2 antigen immunoassay. This data can serve as a reference for understanding the potential impact of this compound concentration on your own assay's signal.
| This compound-15-S-9 Concentration (%) | Average Signal (Relative Light Units - RLU) | Signal Increase Compared to Control (%) |
| 0.0 (Control) | 1,000,000 (Baseline) | 0% |
| 0.1 | 2,510,000 | 151% |
| 0.2 | 2,650,000 | 165% |
| 0.3 | 2,760,000 | 176% |
| 0.4 | 2,760,000 | 176% |
| 0.5 | 2,680,000 | 168% |
Data adapted from a study on a prototype SARS-CoV-2 antigen immunoassay. The absolute RLU values are illustrative, while the percentage increase demonstrates the impact of this compound-15-S-9 on signal enhancement.
Experimental Protocols
Protocol: Optimizing this compound Concentration in an ELISA Wash Buffer
This protocol outlines a systematic approach to determine the optimal concentration of a this compound-type detergent for reducing non-specific binding and maximizing the signal-to-noise ratio in an ELISA.
Objective: To identify the this compound concentration that provides the lowest background signal without significantly compromising the specific signal.
Materials:
-
ELISA plate coated with capture antibody or antigen
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer base (e.g., PBS or TBS)
-
This compound stock solution (e.g., 10% v/v)
-
Positive control sample (containing the analyte of interest)
-
Negative control sample (lacking the analyte)
-
Detection antibody
-
Enzyme-conjugated secondary antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare a Serial Dilution of this compound:
-
Prepare a series of wash buffers with varying concentrations of this compound. A typical range to test is 0%, 0.025%, 0.05%, 0.075%, 0.1%, and 0.2% (v/v) in your wash buffer base.
-
-
Assay Setup:
-
Coat and block your ELISA plate according to your standard protocol.
-
Divide the plate into sections, with each section corresponding to one of the this compound concentrations you prepared.
-
In each section, include wells for:
-
Blank (no sample, no detection antibody)
-
Negative control
-
Positive control (in triplicate)
-
-
-
Incubation and Washing:
-
Add your positive and negative control samples to the appropriate wells and incubate according to your protocol.
-
Wash the plate using the corresponding this compound-containing wash buffer for each section. Perform the wash step as you normally would (e.g., 3-5 times).
-
-
Detection:
-
Add the detection antibody and incubate.
-
Wash the plate again with the respective this compound wash buffers.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate a final time with the respective this compound wash buffers.
-
-
Signal Development and Measurement:
-
Add the substrate solution and incubate for the recommended time.
-
Add the stop solution.
-
Read the absorbance (or fluorescence/luminescence) on a microplate reader.
-
-
Data Analysis:
-
Calculate the average signal for your positive and negative controls at each this compound concentration.
-
Calculate the signal-to-noise ratio (S/N) for each concentration using the formula: S/N = (Signalpositive control - Signalblank) / (Signalnegative control - Signalblank).
-
Plot the S/N ratio against the this compound concentration. The optimal concentration is the one that gives the highest S/N ratio.
-
Visualizations
Caption: Mechanism of specific and non-specific binding in an immunoassay.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Role of this compound in blocking non-specific hydrophobic interactions.
Validation & Comparative
Tergitol vs. Triton X-100: A Comparative Guide for Immunoprecipitation Efficiency
For researchers, scientists, and drug development professionals seeking to optimize their immunoprecipitation (IP) protocols, the choice of detergent is a critical parameter influencing protein yield, purity, and the preservation of delicate protein-protein interactions. This guide provides an objective comparison of two widely used non-ionic detergents, Tergitol (NP-40 substitute) and Triton X-100, with supporting data and detailed experimental methodologies.
Both this compound-type detergents (such as the NP-40 substitute) and Triton X-100 are mainstays in cell lysis buffers for IP.[1][2][3] Their mild, non-denaturing properties are essential for solubilizing cellular membranes to release proteins while aiming to maintain the native structure of protein complexes.[2][4] While often used interchangeably in standard protocols, subtle differences in their biochemical properties can impact the efficiency of immunoprecipitation, particularly concerning protein solubilization and the stringency of washing steps.
Data Summary: Detergent Performance in Protein Solubilization
Direct quantitative comparisons of this compound and Triton X-100 specifically for immunoprecipitation efficiency are not extensively documented in publicly available literature. However, data from studies on general cell lysis and protein extraction can serve as a valuable proxy for the initial and crucial step of protein solubilization. The following table summarizes data on total protein recovery from Chinese Hamster Ovary (CHO) cells using lysis buffers containing either this compound 15-S-9 or Triton X-100.
| Detergent | Average Total Protein Recovery (% of Control) | Key Observations |
| Triton X-100 | Baseline (Control) | Considered a standard for effective cell lysis and protein solubilization.[5] |
| This compound 15-S-9 | 88% - 108% | Demonstrated comparable total protein recovery to the Triton X-100 control, indicating similar efficiency in overall cell lysis.[5] |
This data is adapted from a study comparing greener detergent alternatives for mammalian cell lysis and is intended to reflect the detergents' capacity for initial protein extraction, a prerequisite for successful immunoprecipitation.[5]
Key Considerations for Immunoprecipitation
While both detergents show comparable efficiency in total protein solubilization, the optimal choice for a specific IP experiment depends on the target protein and its interaction partners.
-
This compound (NP-40 Type): Often considered a slightly milder detergent than Triton X-100. It is a good starting point for co-immunoprecipitation (Co-IP) where preserving weaker or transient protein-protein interactions is a priority.[1]
-
Triton X-100: A very common and effective detergent for lysing various cell types.[6] It may be slightly more stringent than NP-40, which can be advantageous for reducing non-specific background binding in some instances.[7] However, for some sensitive protein complexes, Triton X-100 at higher concentrations (e.g., 1%) might risk their dissociation.[8]
Ultimately, the choice and concentration of the detergent should be empirically determined for each specific protein of interest and antibody pair to achieve the best balance between protein yield and low background.[4]
Experimental Protocol: Immunoprecipitation of EGFR
This protocol provides a detailed methodology for the immunoprecipitation of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling, and can be adapted for use with either this compound (NP-40 substitute) or Triton X-100.
1. Preparation of Lysis Buffer:
-
Non-denaturing Lysis Buffer Recipe:
2. Cell Lysis:
-
Culture and treat cells as required for your experiment (e.g., stimulate with EGF to study EGFR activation).
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[10]
-
Aspirate the PBS completely and add 1 mL of ice-cold lysis buffer per 10^7 cells.[10]
-
For adherent cells, use a cell scraper to gently collect the cell lysate. Transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes with gentle agitation.[10]
-
Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[9][10]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
3. Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of a 50% slurry of Protein A/G agarose (B213101) beads to the cleared lysate.
-
Incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.[12]
-
Centrifuge at 1,000-2,500 x g for 1-3 minutes at 4°C and transfer the supernatant to a new tube.[12]
4. Immunoprecipitation:
-
Determine the total protein concentration of the cleared lysate (e.g., using a BCA assay).
-
To approximately 500 µg - 1 mg of total protein, add 1-5 µg of the primary antibody (e.g., anti-EGFR antibody). The optimal antibody concentration should be determined empirically.[12]
-
Incubate for 1-4 hours or overnight at 4°C with gentle rotation.[9]
-
Add 40-50 µL of a 50% slurry of Protein A/G agarose beads to capture the antibody-antigen complex.[1]
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.[1]
5. Washing:
-
Pellet the beads by centrifugation at 1,000-2,500 x g for 1-3 minutes at 4°C.[12]
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold lysis buffer (or a designated wash buffer, which may have a lower detergent concentration).
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.[12]
6. Elution:
-
After the final wash, carefully remove all supernatant.
-
Add 30-50 µL of 2X Laemmli sample buffer directly to the beads.[12]
-
Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.[12]
-
Centrifuge at high speed to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context, the following diagrams are provided.
General workflow for immunoprecipitation.
Simplified EGFR signaling pathway.
References
- 1. Immunoprecipitation / coimmunoiprecipitation (IP / Co-IP) {biochemistry} [protocols.io]
- 2. assaygenie.com [assaygenie.com]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sysy.com [sysy.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 11. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
CHAPS vs. Tergitol: A Comparative Guide to G-Protein Coupled Receptor Solubilization
For Researchers, Scientists, and Drug Development Professionals
The successful solubilization of G-protein coupled receptors (GPCRs) from their native membrane environment is a critical and often challenging step in their structural and functional characterization. The choice of detergent is paramount, as it must effectively extract the receptor while preserving its delicate three-dimensional structure and biological activity. This guide provides an objective comparison of two commonly employed detergents, the zwitterionic CHAPS and the non-ionic Tergitol-type detergents, for the solubilization of GPCRs.
Introduction to the Detergents
CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent that combines the properties of bile salts and sulfobetaine-type detergents.[1] Its rigid steroidal structure and zwitterionic nature make it effective at disrupting lipid-lipid and lipid-protein interactions while being relatively mild and non-denaturing.[2]
This compound-type detergents , such as this compound NP-40, are non-ionic surfactants characterized by a polyoxyethylene head group.[3] Non-ionic detergents are generally considered mild and are widely used for isolating membrane proteins in their biologically active form as they primarily disrupt lipid-lipid and lipid-protein interactions over protein-protein interactions.[3]
Quantitative Performance Comparison
Direct quantitative comparisons of CHAPS and this compound for the solubilization of the same GPCR are scarce in the literature. However, a study on the serotonin (B10506) 5-HT1A receptor provides valuable insights by comparing the zwitterionic detergent CHAPS with the non-ionic detergent Triton X-100, which is structurally and functionally similar to this compound-type detergents.
| Parameter | CHAPS | Triton X-100 (this compound Analogue) | Reference |
| Detergent Type | Zwitterionic | Non-ionic | [1][3] |
| Molecular Weight (Da) | 614.9 | ~625 (average) | [2] |
| Critical Micelle Concentration (CMC) | 6-10 mM | ~0.24 mM | [2] |
| Solubilization of active 5-HT1A receptor | High Efficiency | Low Efficiency | [4] |
| Solubilized Lipid/Protein Ratio | ~3.0 | < 0.2 | [4] |
Key Performance Insights
CHAPS has demonstrated high efficiency in solubilizing functional GPCRs, such as the serotonin 5-HT1A receptor.[4] Its ability to maintain a high lipid-to-protein ratio in the solubilized complex may contribute to the preservation of the receptor's native conformation and activity.[4] The zwitterionic nature of CHAPS also makes it effective at breaking protein-protein interactions, which can be advantageous in purifying monomeric receptor species.[5]
This compound-type detergents (represented by Triton X-100) , while effective protein extractants, have shown lower efficacy in solubilizing the 5-HT1A receptor in an active form.[4] The low lipid-to-protein ratio observed with Triton X-100 suggests a more extensive delipidation of the receptor, which can lead to instability and loss of function.[4] However, the mild, non-denaturing nature of non-ionic detergents can be beneficial for certain GPCRs and downstream applications where preserving protein-protein interactions within a signaling complex is desired.[3]
Experimental Protocols
The following are detailed methodologies for key experiments involved in the solubilization and functional analysis of GPCRs.
Protocol 1: GPCR Solubilization from Cell Membranes
1. Membrane Preparation:
-
Harvest cells expressing the GPCR of interest by centrifugation.
-
Resuspend the cell pellet in ice-cold hypotonic buffer (e.g., 10 mM HEPES, pH 7.4, with protease inhibitors).
-
Lyse the cells using a Dounce homogenizer or sonication.
-
Centrifuge the lysate at a low speed to remove nuclei and intact cells.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
2. Solubilization:
-
Determine the protein concentration of the membrane preparation.
-
Add the chosen detergent (CHAPS or this compound) to the membrane suspension. A typical starting concentration is 1% (w/v). The optimal detergent-to-protein ratio often needs to be determined empirically but is generally around 10:1 (w/w).[6]
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation.
-
Centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.
-
The supernatant contains the solubilized GPCR.
Protocol 2: Ligand Binding Assay of Solubilized GPCRs
1. Assay Setup:
-
In a microplate, add a small aliquot of the solubilized GPCR preparation.
-
Add a radiolabeled or fluorescently labeled ligand at a concentration near its dissociation constant (Kd).
-
For competition binding assays, add varying concentrations of an unlabeled competitor ligand.
-
To determine non-specific binding, include a set of wells with a high concentration of an unlabeled ligand.
2. Incubation and Separation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Separate the bound from free ligand. Common methods for solubilized receptors include polyethylene (B3416737) glycol (PEG) precipitation followed by filtration, or size-exclusion chromatography.
3. Detection and Analysis:
-
Quantify the amount of bound ligand using a scintillation counter (for radioligands) or a fluorescence plate reader.
-
Subtract non-specific binding to determine specific binding.
-
Analyze the data using appropriate software to determine parameters such as Kd (ligand affinity) and Bmax (receptor density).
Visualizations
GPCR Signaling Pathway
Caption: A simplified diagram of a G-protein coupled receptor signaling pathway.
Experimental Workflow for GPCR Solubilization and Analysis
Caption: Workflow for GPCR solubilization and subsequent analysis.
Conclusion
The choice between CHAPS and this compound for GPCR solubilization is highly dependent on the specific receptor and the intended downstream applications. CHAPS, a zwitterionic detergent, appears to be more effective for solubilizing certain GPCRs, like the serotonin 5-HT1A receptor, while maintaining their functional integrity, possibly due to its ability to preserve a more native-like lipid environment around the receptor.[4] this compound-type non-ionic detergents, while generally milder, may be less efficient in solubilizing some GPCRs in an active state but could be advantageous when preserving larger protein complexes.[3][4] Ultimately, the optimal detergent and solubilization conditions must be determined empirically for each GPCR to ensure the highest yield of stable, functional protein for successful structural and functional studies.
References
A Comparative Analysis of Tergitol 15-S-9 and NP-40 for Single-Cell RNA Sequencing
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of single-cell RNA sequencing (scRNA-seq), the choice of detergent for cell lysis is a critical step that can significantly impact the quality and outcome of the experiment. The ideal detergent should efficiently lyse the cell membrane to release RNA while preserving its integrity for downstream applications. This guide provides a comparative study of two commonly used non-ionic detergents, Tergitol 15-S-9 and NP-40, to aid researchers in selecting the optimal reagent for their scRNA-seq workflows.
Executive Summary
Both this compound 15-S-9 and NP-40 are effective non-ionic detergents for cell lysis in molecular biology applications. NP-40 has a long history of use and is well-established in many protocols. This compound 15-S-9 has emerged as a viable, and in some regions, necessary, alternative due to regulatory restrictions on the production and use of alkylphenol ethoxylates like NP-40. While direct head-to-head comparative studies in scRNA-seq are limited, this guide synthesizes available data and provides general performance characteristics to inform your decision-making process.
Performance Comparison
The selection of a lysis buffer is a critical step in optimizing any single-cell experiment to ensure high-quality data. The ideal detergent should provide robust and reproducible lysis without compromising RNA integrity.
| Parameter | This compound 15-S-9 | NP-40 (Nonidet P-40) |
| Chemical Identity | Secondary Alcohol Ethoxylate | Nonylphenol Ethoxylate |
| Regulatory Status | Readily biodegradable; not currently under the same level of scrutiny as NP-40's chemical class in regions like the EU. | Subject to restrictions (REACH in the EU) due to environmental concerns regarding its breakdown products. |
| Typical Working Concentration | 0.1% - 1% | 0.1% - 1% |
| Reported Performance in Nucleic Acid Applications | Shown to be compatible with downstream DNA and protein quantification assays. Studies on its direct impact on scRNA-seq are emerging. | Widely used and validated in numerous scRNA-seq protocols, demonstrating effective cell lysis and compatibility with reverse transcription.[1][2][3] |
| Potential for RNA Degradation | As with any lysis procedure, optimization is key to prevent RNA degradation. The use of RNase inhibitors is crucial. | Established protocols using NP-40 with RNase inhibitors consistently yield high-quality RNA. The key is to minimize the time between lysis and reverse transcription.[4] |
Note: The performance of both detergents can be influenced by the other components of the lysis buffer, such as salts, buffering agents, and RNase inhibitors.[4][5]
Experimental Data Summary
| Metric | This compound 15-S-9 | IGEPAL® CA-630 (NP-40 equivalent) |
| Total Protein Recovery | Comparable to control | Control |
| DNA Quantification (PicoGreen™) | Comparable to control | Control |
| DNA Quantification (qPCR) | Slightly higher than control | Control |
Source: Adapted from "Comparison of Greener Detergents in Mammalian Cell Lysis & Downstream Applications" - Sigma-Aldrich.[6] It is important to note that this study did not evaluate RNA yield or integrity.
A separate study on the role of detergents in RNA extraction found that the inclusion of surfactants like this compound 15-S-9 did not significantly improve cell lysis or qRT-PCR sensitivity compared to a baseline lysis buffer containing guanidinium (B1211019) isothiocyanate.[7] This highlights the importance of the overall buffer composition.
Experimental Protocols
Optimizing the lysis protocol is crucial for successful scRNA-seq.[4] This includes adjusting incubation times and temperatures to ensure efficient cell lysis while minimizing RNA degradation.[4]
NP-40 Lysis Buffer for Single-Cell RNA Sequencing
This protocol is a widely adopted method for lysing single cells for RNA analysis.
Materials:
-
Tris-HCl (1M, pH 7.4)
-
NaCl (5M)
-
MgCl2 (1M)
-
NP-40 (10% solution)
-
RNase Inhibitor (e.g., SUPERase•In™)
-
Nuclease-free water
Preparation of Lysis Buffer (1 mL):
| Component | Stock Concentration | Final Concentration | Volume to Add |
| Tris-HCl, pH 7.4 | 1 M | 10 mM | 10 µL |
| NaCl | 5 M | 150 mM | 30 µL |
| MgCl2 | 1 M | 3 mM | 3 µL |
| NP-40 | 10% | 0.5% | 50 µL |
| RNase Inhibitor | 20 U/µL | 1 U/µL | 50 µL |
| Nuclease-free water | - | - | 857 µL |
Procedure:
-
Prepare the lysis buffer on ice and keep it cold.
-
Pellet the single-cell suspension by centrifugation at 300 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in the prepared ice-cold NP-40 lysis buffer. The volume will depend on the cell number, but a typical starting point is 100 µL for up to 1 million cells.
-
Incubate on ice for 5-10 minutes with gentle occasional mixing.[8]
-
Proceed immediately to the next step of your scRNA-seq workflow (e.g., reverse transcription).
This compound 15-S-9 Lysis Buffer for Single-Cell RNA Sequencing (Proposed Protocol)
This proposed protocol is based on the properties of this compound 15-S-9 as a non-ionic detergent and its use as a substitute for Triton X-100/NP-40. Optimization for your specific cell type and workflow is recommended.
Materials:
-
Tris-HCl (1M, pH 7.4)
-
NaCl (5M)
-
MgCl2 (1M)
-
This compound 15-S-9 (10% solution)
-
RNase Inhibitor (e.g., SUPERase•In™)
-
Nuclease-free water
Preparation of Lysis Buffer (1 mL):
| Component | Stock Concentration | Final Concentration | Volume to Add |
| Tris-HCl, pH 7.4 | 1 M | 10 mM | 10 µL |
| NaCl | 5 M | 150 mM | 30 µL |
| MgCl2 | 1 M | 3 mM | 3 µL |
| This compound 15-S-9 | 10% | 0.5% | 50 µL |
| RNase Inhibitor | 20 U/µL | 1 U/µL | 50 µL |
| Nuclease-free water | - | - | 857 µL |
Procedure:
-
Prepare the lysis buffer on ice and maintain it at a low temperature.
-
Centrifuge the single-cell suspension at 300 x g for 5 minutes at 4°C to pellet the cells.
-
Aspirate the supernatant carefully.
-
Resuspend the cell pellet in the prepared ice-cold this compound 15-S-9 lysis buffer.
-
Incubate on ice for 5-10 minutes, mixing gently at intervals.
-
Immediately proceed to the subsequent steps of your scRNA-seq protocol.
Mandatory Visualizations
Conclusion and Recommendations
The choice between this compound 15-S-9 and NP-40 for single-cell RNA sequencing will likely depend on laboratory-specific protocols, regulatory environment, and the specific cell type being studied.
-
NP-40 remains a reliable choice with a wealth of supporting literature and established protocols for scRNA-seq. If your lab has a well-optimized protocol using NP-40 and you are not subject to regulatory restrictions, there may be no immediate need to switch.
-
This compound 15-S-9 is a strong candidate as a replacement for NP-40, particularly in regions where NP-40 and its parent compounds are being phased out. Its similar properties as a non-ionic detergent suggest it will perform comparably. However, due to the limited direct comparative data in scRNA-seq, it is highly recommended to perform a small-scale pilot experiment to validate its performance in your specific workflow. This pilot should assess key metrics such as RNA yield, RNA integrity (RIN values), and, if possible, a preliminary analysis of gene detection sensitivity.
Ultimately, careful optimization of the lysis step, regardless of the detergent chosen, is paramount for the success of any single-cell RNA sequencing experiment. The inclusion of RNase inhibitors and minimizing the time between cell lysis and downstream enzymatic reactions are critical for obtaining high-quality data.
References
- 1. Direct Cell Lysis for Single-Cell Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NP-40 Fractionation and Nucleic Acid Extraction in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. Cell Lysis Buffers: How to Select the Best One for Your Sample [synapse.patsnap.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Role of detergents and nuclease inhibitors in the extraction of RNA from eukaryotic cells in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Validating the effectiveness of viral inactivation with Tergitol for downstream molecular assays
For Researchers, Scientists, and Drug Development Professionals
The imperative to ensure laboratory safety while maintaining the integrity of experimental results has led to a critical evaluation of viral inactivation methods. With the European Union's restriction on Triton X-100 due to environmental concerns, researchers are seeking effective and compatible alternatives for downstream molecular assays.[1][2][3][4] This guide provides an objective comparison of Tergitol, a non-ionic detergent, with other alternatives for viral inactivation, supported by experimental data. It offers detailed methodologies for key experiments and visual workflows to aid in the validation process.
Comparative Performance of Viral Inactivation Agents
Non-ionic detergents are widely used to inactivate enveloped viruses by disrupting their lipid membranes.[5] The ideal detergent for this purpose should not only ensure complete viral inactivation but also be compatible with sensitive downstream applications such as Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) and Next-Generation Sequencing (NGS).
Viral Inactivation Efficiency
The effectiveness of a viral inactivation agent is typically measured by its ability to reduce viral infectivity, often expressed as a Log Reduction Value (LRV). An LRV of ≥4 is generally considered effective.
| Detergent | Virus | Log Reduction Value (LRV) | Reference |
| This compound 15-S-9 | SARS-CoV-2 | Significant reduction in infectivity | [5][6] |
| Triton X-100 | Enveloped Viruses | >4 to >6.6 | |
| Deviron 13-S9 | Enveloped Viruses | > 5 | |
| Virodex TXR-1 | Enveloped Viruses | Complete viral clearance | |
| Polysorbate 20 (PS20) | Enveloped Viruses | Effective inactivation |
Table 1: Comparison of Log Reduction Values for various non-ionic detergents against enveloped viruses.
Impact on Downstream Molecular Assays
A crucial consideration for choosing a viral inactivation agent is its potential interference with subsequent molecular analyses. Remnants of detergents can inhibit enzymatic reactions in PCR or affect the quality of sequencing libraries.
RT-qPCR Performance
Studies have shown that this compound 15-S-9 is a suitable replacement for Triton X-100 in viral transport media, demonstrating equivalent performance in nucleic acid extraction and not causing significant inhibition in RT-qPCR assays.[1][2][3][4]
| Inactivation Agent | Sample Type | Target Gene(s) | Mean Ct Value (this compound 15-S-9) | Mean Ct Value (Triton X-100) | Conclusion | Reference |
| This compound 15-S-9 (VPSS2) | Clinical Samples | SARS-CoV-2 | 27.09 | 27.20 | Equivalent Performance | [2] |
| This compound 15-S-9 | Patient Specimens | SARS-CoV-2 | See Note 1 | - | Effective detection | [5] |
Table 2: Comparison of RT-qPCR Cycle Threshold (Ct) values for samples treated with this compound 15-S-9 and Triton X-100 based viral PCR solutions. A lower Ct value indicates a higher amount of target nucleic acid. Note 1: A study reported Ct values for five patient specimens treated with varying concentrations of this compound 15-S-9, all of which were successfully detected.[5]
Next-Generation Sequencing (NGS) Compatibility
While specific comparative data on NGS quality metrics after inactivation with different detergents is limited, the compatibility of a sample preparation workflow that includes viral inactivation is crucial. The combination of AVL buffer and Triton X-100 has been shown to be compatible with downstream RT-qPCR and NGS applications.[7] It is essential to validate any new inactivation method to ensure it does not compromise sequencing quality, which is assessed by metrics such as Q30 scores (percentage of bases with a quality score ≥30), error rates, and sequencing depth.[8][9]
Experimental Protocols
Below are detailed methodologies for key experiments to validate the effectiveness of a viral inactivation agent and its compatibility with downstream molecular assays.
Protocol 1: Validation of Viral Inactivation
This protocol is designed to confirm the complete inactivation of a virus by a chemical agent like this compound.
1. Virus Stock Preparation:
-
Propagate and titer the virus of interest (e.g., a lentiviral vector or a specific pathogenic virus) in a suitable cell line.
-
Determine the initial viral titer in plaque-forming units per milliliter (PFU/mL) or tissue culture infectious dose 50% (TCID50/mL).
2. Inactivation Procedure:
-
To the viral stock, add the inactivation detergent (e.g., this compound 15-S-9) to the desired final concentration (e.g., 0.1%, 0.5%, or 1.0%).
-
As a control, add an equal volume of phosphate-buffered saline (PBS) to a separate aliquot of the viral stock.
-
Incubate the treated and control samples for a specified period (e.g., 10, 20, or 30 minutes) at room temperature.[5]
3. Removal of Cytotoxic Agents (if necessary):
-
If the detergent concentration is cytotoxic to the cell line used for viability testing, it must be removed or diluted. This can be achieved by:
-
Dilution: Serially dilute the treated sample in cell culture medium to a non-toxic concentration of the detergent.
-
Size-Exclusion Chromatography: Use spin columns to separate the virus from the detergent.
-
4. Viability Assay (Infectivity Assay):
-
Plate a susceptible cell line in multi-well plates.
-
Infect the cells with the serially diluted, treated viral samples and the untreated control samples.
-
Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) or form plaques (typically 3-14 days).
-
Observe the cells for signs of infection (CPE) or perform a plaque assay to quantify the remaining infectious virus.
-
Calculate the Log Reduction Value (LRV) by comparing the viral titer of the treated sample to the untreated control.
Protocol 2: Evaluation of RT-qPCR Compatibility
This protocol assesses the impact of the inactivation agent on the performance of RT-qPCR.
1. Sample Preparation:
-
Spike a known quantity of viral RNA or whole virus into a relevant sample matrix (e.g., cell culture medium, saliva).
-
Divide the sample into two aliquots.
-
Treat one aliquot with the inactivation detergent (e.g., this compound 15-S-9) as described in Protocol 1.
-
Treat the other aliquot with a control solution (e.g., PBS or a validated inactivation agent like Triton X-100).
2. RNA Extraction:
-
Extract viral RNA from both the treated and control samples using a standard commercial RNA extraction kit.
-
Elute the RNA in nuclease-free water.
3. RT-qPCR Assay:
-
Perform a one-step or two-step RT-qPCR using primers and probes specific to the target virus.
-
Include a no-template control (NTC) and a positive control in the run.
-
A typical thermal cycling profile for a one-step RT-qPCR is:
-
Reverse Transcription: 50°C for 15 minutes
-
Initial Denaturation: 95°C for 2 minutes
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Record the Cycle Threshold (Ct) values for all samples.
4. Data Analysis:
-
Compare the Ct values between the detergent-treated and control samples. A significant increase in the Ct value for the treated sample may indicate PCR inhibition.
-
Analyze the amplification curves for any changes in shape or efficiency.
Visualizing the Workflow and Logic
To better understand the experimental process and its context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating viral inactivation effectiveness and downstream assay compatibility.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Transitioning from Triton X-100 to this compound 15-S-9: impacts on diagnostic assays using viral PCR sample solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-15-S-9 inactivates SARS-CoV-2 and boosts immunoassay signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotech.ufl.edu [biotech.ufl.edu]
- 9. The Role of Quality Control in Targeted Next-generation Sequencing Library Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different detergents for mammalian cell lysis efficiency
For Researchers, Scientists, and Drug Development Professionals
The efficient lysis of mammalian cells is a critical first step for the successful extraction and analysis of intracellular proteins. The choice of detergent is paramount as it directly influences the yield, purity, and functional integrity of the target proteins. This guide provides an objective comparison of commonly used detergents for mammalian cell lysis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal lysis solution for their specific needs.
Detergent Properties and Lysis Efficiency: A Comparative Overview
Detergents are amphipathic molecules that disrupt the cell membrane's lipid bilayer, leading to cell lysis and the release of intracellular contents.[1] They are broadly classified based on their charge into ionic (anionic and cationic), non-ionic, and zwitterionic.[2] The choice of detergent depends on the desired outcome, such as the need to maintain protein structure and function or to completely denature proteins for analysis by SDS-PAGE.[3]
Here, we compare four of the most widely used detergents in cell lysis buffers: Radioimmunoprecipitation Assay (RIPA) buffer (which contains a cocktail of detergents), Triton X-100, NP-40, and CHAPS.
| Detergent/Buffer | Type | Properties | Primary Applications | Protein Yield (General) | Compatibility with Downstream Assays |
| RIPA Buffer | Ionic & Non-ionic Cocktail | Harsh, Denaturing | Whole-cell lysates, including nuclear and mitochondrial proteins.[4][5] | High | Good for Western Blotting. Disrupts protein-protein interactions, not suitable for co-IP.[4][5] |
| Triton X-100 | Non-ionic | Mild, Non-denaturing | Solubilizing membrane proteins, isolating cytoplasmic proteins.[5] | Moderate to High | Good for immunoprecipitation (IP) and enzyme activity assays. Does not lyse nuclear membranes.[5] |
| NP-40 | Non-ionic | Mild, Non-denaturing | Similar to Triton X-100, used for isolating cytoplasmic proteins.[5] | Moderate to High | Good for preserving protein-protein interactions (co-IP). Does not lyse nuclear membranes.[5] |
| CHAPS | Zwitterionic | Mild, Non-denaturing | Solubilizing membrane proteins while maintaining their native state and function.[2] | Moderate | Excellent for 2D electrophoresis, immunoprecipitation, and mass spectrometry.[2] |
Experimental Protocols
Protocol 1: Mammalian Cell Lysis using Different Detergent Buffers
This protocol outlines the general steps for lysing mammalian cells with RIPA, Triton X-100, NP-40, and CHAPS buffers.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffers:
-
RIPA Buffer: 25mM Tris•HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS.[5]
-
Triton X-100 Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100.[2]
-
NP-40 Lysis Buffer: 50 mM Tris-Cl, pH 7.4, 150 mM NaCl, 1.0% Nonidet P-40.
-
CHAPS Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1-2% (w/v) CHAPS.[2]
-
-
Protease and phosphatase inhibitor cocktail (add fresh to lysis buffer before use)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer (with freshly added inhibitors) to the dish. For a 10 cm dish, 0.5-1 mL is typically sufficient.
-
Incubate the dish on ice for 5-10 minutes.
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for an additional 20-30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
The lysate is now ready for protein quantification and downstream applications. Store at -80°C for long-term use.
Protocol 2: Quantification of Total Protein using the Bradford Assay
This protocol describes how to determine the total protein concentration in the cell lysates.
Materials:
-
Cell lysate from Protocol 1
-
Bradford reagent
-
Bovine serum albumin (BSA) standard solutions (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare a series of BSA standards by diluting a stock solution.[9]
-
In separate tubes or wells of a microplate, add a small volume (e.g., 5 µL) of each BSA standard and your unknown cell lysate samples. Prepare a blank containing only the lysis buffer.[10]
-
Add the Bradford reagent to each tube/well (e.g., 250 µL).[11]
-
Measure the absorbance at 595 nm using the spectrophotometer or microplate reader.[9][11]
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.
-
Use the standard curve to determine the protein concentration of your cell lysate samples.
Protocol 3: Assessment of Cell Lysis Efficiency using Lactate Dehydrogenase (LDH) Assay
This colorimetric assay measures the release of the cytosolic enzyme LDH into the culture supernatant upon cell lysis.[12]
Materials:
-
Cells cultured in a 96-well plate
-
Lysis buffers (as in Protocol 1)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Microplate reader
Procedure:
-
Culture cells in a 96-well plate to the desired confluency.
-
Include control wells:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit (or a high concentration of a strong detergent like Triton X-100).
-
No-cell control: Culture medium only.
-
-
Treat experimental wells with the different lysis buffers for a defined period.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[13]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.[14]
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 15-30 minutes).[13][14]
-
Add the stop solution provided in the kit.[13]
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[13]
-
Calculate the percentage of cytotoxicity (lysis efficiency) using the following formula: % Lysis Efficiency = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Caption: Experimental workflow for comparing detergent lysis efficiency.
Caption: Simplified EGFR signaling pathway.
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. An Analysis of Critical Factors for Quantitative Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 7. Comparison of bottom-up proteomic approaches for LC-MS analysis of complex proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCA Protein Assay Kit (ab253410) is not available | Abcam [abcam.co.jp]
- 9. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. itwreagents.com [itwreagents.com]
- 11. Bradford protein assay | Abcam [abcam.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. yenepoya.res.in [yenepoya.res.in]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Tergitol 15-S-9: A Validated and Superior Replacement for Triton X-100 in Diagnostic Assays
For researchers, scientists, and drug development professionals navigating the regulatory-driven phase-out of Triton X-100, Tergitol 15-S-9 has emerged as a robust and effective alternative in a range of diagnostic assays. This guide provides a comprehensive comparison of the two nonionic surfactants, supported by experimental data, to facilitate a seamless transition in your laboratory workflows.
The inclusion of Triton X-100's primary component, octylphenol (B599344) ethoxylate, on the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Annex XIV list of substances of very high concern has necessitated its replacement in numerous applications, including critical diagnostic assays.[1] This is due to its degradation into compounds with ecotoxic, hormone-mimetic properties.[1] this compound 15-S-9, a secondary alcohol ethoxylate, offers a readily biodegradable and less toxic profile, making it an environmentally responsible choice without compromising assay performance.[2][3]
Physicochemical Properties: A Head-to-Head Comparison
This compound 15-S-9 and Triton X-100 share key characteristics as nonionic surfactants that make them effective in diagnostic applications, such as cell lysis, reduction of nonspecific binding, and solubilization of proteins.[2][4] However, there are notable differences in their physical and chemical properties.
| Property | This compound 15-S-9 | Triton X-100 | Reference(s) |
| Chemical Description | Secondary Alcohol Ethoxylate | Octylphenol Ethoxylate | [5] |
| Surfactant Type | Nonionic | Nonionic | [5] |
| Biodegradability | Readily biodegradable | Not readily biodegradable | [2][3] |
| Cloud Point (1% aq. solution) | 60°C | 66°C | [5] |
| HLB (Hydrophile-Lipophile Balance) | 13.3 | 13.4 | [5] |
| CMC (Critical Micelle Concentration) | 52 ppm | 189 ppm | [5] |
| Viscosity (at 25°C) | 60 cP | 240 cP | [5] |
| Density (at 20-25°C) | 1.006 g/mL | 1.061 g/mL | [5] |
Performance in Diagnostic Assays: Experimental Data
Comparative studies have demonstrated that this compound 15-S-9 not only matches but can sometimes exceed the performance of Triton X-100 in various diagnostic applications.
Viral PCR Sample Solution
A multicenter study evaluated this compound 15-S-9 as a direct replacement for Triton X-100 in a Viral PCR Sample Solution (VPSS) for SARS-CoV-2 testing. The results indicated an equivalent performance in nucleic acid extraction and viral stability.[6][7]
| Assay Parameter | VPSS with Triton X-100 (VPSS) | VPSS with this compound 15-S-9 (VPSS2) | Conclusion | Reference(s) |
| Mean Ct values for Internal Controls | 27.20 | 27.09 | No significant difference, indicating comparable nucleic acid extraction efficiency. | [4] |
| Viral Inactivation | Comparable | Comparable | Both surfactants effectively inactivated SARS-CoV-2. | [6] |
| Viral Stability | Stable | Stable | Most viruses tested remained stable over time at various temperatures. | [6] |
Mammalian Cell Lysis and Protein Extraction
In a study comparing various "greener" detergents, this compound 15-S-9 was shown to be effective for mammalian cell lysis and compatible with downstream protein quantification assays, with protein recovery comparable to that achieved with Triton X-100.
| Detergent | Total Protein Recovery (Normalized to IGEPAL® CA-630) | Reference(s) |
| Triton™ X-100 | ~100% | |
| This compound™ 15-S-9 | ~100% |
Immunoassays
A study on SARS-CoV-2 antigen immunoassays found that this compound 15-S-9 not only effectively inactivated the virus but also enhanced the immunoassay signal.[8]
| Treatment | Effect on SARS-CoV-2 | Immunoassay Signal (RLUs) | Reference(s) |
| Heat Inactivation | Inactivated | Reduced by 31% for viral lysate | [8] |
| 0.1% this compound 15-S-9 (10 min incubation) | Inactivated | Increased by 151% to 176% for viral lysate | [8] |
Experimental Protocols
Detailed methodologies from the cited studies are provided below to guide the implementation of this compound 15-S-9 in your assays.
Viral Nucleic Acid Extraction (based on a multicenter study)
This protocol outlines the use of a viral PCR sample solution (VPSS) containing either Triton X-100 or this compound 15-S-9.
-
Sample Collection: Collect viral specimens (e.g., nasopharyngeal swabs) and place them in the VPSS. The formulation consists of 50% minimum essential media and 50% lysis buffer containing either Triton X-100 or this compound 15-S-9.[6]
-
Viral Inactivation: Incubate the sample in the VPSS for 30-60 minutes at 6.5–8.0°C to ensure viral inactivation.[6]
-
Nucleic Acid Extraction: Proceed with nucleic acid extraction using automated platforms such as ROCHE Magna Pure96, Abbott M2000, or others.[4]
-
Real-Time PCR: Perform real-time PCR to detect viral nucleic acids. The performance of the VPSS containing this compound 15-S-9 was found to be equivalent to the one with Triton X-100, with no significant differences in the mean cycle threshold (Ct) values for internal controls.[4]
Mammalian Cell Lysis for Protein Extraction
This protocol is adapted from a study comparing various detergents for cell lysis and downstream protein applications.
-
Lysis Buffer Preparation: Prepare a lysis buffer with the following composition: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Sodium Lauryl Sulfate, 0.5% Sodium Deoxycholate, 1% Protease Inhibitor Cocktail, and 1% of the nonionic detergent (either Triton X-100 or this compound 15-S-9).
-
Cell Lysis: Lyse mammalian cells (e.g., CHO-S cells) according to standard protocols using the prepared lysis buffer.
-
Downstream Processing: Remove the cell debris by centrifugation and collect the supernatant containing the extracted proteins.
-
Protein Quantification: Quantify the total protein concentration using a suitable method like the BCA assay. The study showed that total protein recovery with this compound 15-S-9 was comparable to that with Triton X-100.
SARS-CoV-2 Antigen Immunoassay
This protocol is based on a study demonstrating the dual role of this compound 15-S-9 in viral inactivation and signal enhancement in a chemiluminescent immunoassay.[8]
-
Sample Preparation: Collect patient specimens (e.g., nasal or nasopharyngeal swabs) in a universal transport medium (UTM).
-
Viral Inactivation and Signal Enhancement: Add a 50X this compound 15-S-9 solution to the specimen to a final concentration of 0.1% - 0.5% and incubate for 10 minutes at room temperature. This step both inactivates the virus and enhances the subsequent immunoassay signal.[8]
-
Immunoassay: Perform the antigen detection immunoassay on an automated platform (e.g., ARCHITECT i2000SR). The study found that pretreatment with this compound 15-S-9 significantly increased the relative light units (RLUs) compared to heat-inactivated samples.[8]
Visualizing the Workflows
To further clarify the role of these surfactants in diagnostic assays, the following diagrams illustrate the key experimental workflows.
References
- 1. info.serva.de [info.serva.de]
- 2. This compound™ 15-S-9 (Triton X-100 replacement) [itwreagents.com]
- 3. bigsunchem.com.tw [bigsunchem.com.tw]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. carlroth.com [carlroth.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Transitioning from Triton X-100 to this compound 15-S-9: impacts on diagnostic assays using viral PCR sample solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-15-S-9 inactivates SARS-CoV-2 and boosts immunoassay signals - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Surfactants: Tergitol 15-S-7 vs. 15-S-9 for Optimal Protein Recovery
For researchers, scientists, and drug development professionals, the efficient recovery of proteins from biological samples is a critical first step for a multitude of downstream applications. The choice of detergent is paramount, as it directly impacts protein yield, integrity, and compatibility with subsequent analyses. This guide provides an objective comparison of two widely used non-ionic surfactants, Tergitol 15-S-7 and this compound 15-S-9, in the context of protein recovery.
This comparison delves into their physicochemical properties, performance in cell lysis and protein recovery based on experimental data, and their compatibility with downstream applications. Detailed experimental protocols are provided to allow for the replication and adaptation of these methods in your own laboratory settings.
Physicochemical Properties: A Tale of Two Ethoxylates
This compound 15-S-7 and 15-S-9 are secondary alcohol ethoxylates that differ in the average number of ethylene (B1197577) oxide units per molecule, which in turn influences their hydrophilic-lipophilic balance (HLB) and other key properties. A higher HLB value generally indicates greater water solubility.
| Property | This compound 15-S-7 | This compound 15-S-9 |
| Average Moles of Ethylene Oxide | 7 | 9 |
| HLB (Hydrophile-Lipophile Balance) | 12.1[1] | 13.3[2][3] |
| CMC (Critical Micelle Concentration) | 38 ppm[1] | 52 ppm[2][3] |
| Cloud Point (1% aqueous solution) | 37°C | 60°C[2][3] |
| Molecular Weight ( g/mol ) | ~508[1] | ~596 |
Caption: Table summarizing the key physicochemical properties of this compound 15-S-7 and this compound 15-S-9.
Performance in Protein Recovery: Experimental Evidence
A key study directly compared the efficacy of this compound 15-S-7 and this compound 15-S-9 in lysing Chinese Hamster Ovary (CHO-S) cells for the recovery of total protein and a specific monoclonal antibody (IgG1).
Total Protein Recovery
The total protein recovery from cell lysates was quantified using the bicinchoninic acid (BCA) assay. The results, normalized against the performance of IGEPAL® CA-630 (a commonly used non-ionic surfactant), showed that both this compound 15-S-7 and 15-S-9 performed comparably in total protein extraction.
| Detergent | Normalized Total Protein Recovery (%) |
| This compound 15-S-7 | 88% - 108% |
| This compound 15-S-9 | 88% - 108% |
Caption: Comparison of total protein recovery from CHO-S cell lysates using this compound 15-S-7 and 15-S-9, as measured by the BCA assay.
Specific Protein Recovery (IgG1)
The recovery of a specific recombinant protein, IgG1, was quantified using Protein A High-Performance Liquid Chromatography (HPLC). In this analysis, this compound 15-S-9 demonstrated consistent and comparable results to the control. However, one of the two replicates using this compound 15-S-7 showed a significantly decreased IgG1 concentration.
| Detergent | Normalized IgG1 Recovery (%) | Notes |
| This compound 15-S-7 | Comparable (one replicate showed significant decrease) | Inconsistency observed in one of two replicates. |
| This compound 15-S-9 | Comparable | Consistent performance across replicates. |
Caption: Comparison of specific IgG1 protein recovery from CHO-S cell lysates using this compound 15-S-7 and 15-S-9, as measured by Protein A HPLC.
Downstream Application Compatibility
The choice of surfactant can also impact downstream analytical methods.
-
Immunoassays: A study on a SARS-CoV-2 antigen immunoassay found that this compound 15-S-9 not only inactivated the virus but also significantly increased the immunoassay signal, suggesting enhanced epitope preservation and detection.[4]
-
Mass Spectrometry: While ionic detergents like SDS are known to interfere with mass spectrometry, non-ionic surfactants like this compound are generally more compatible. However, it is always recommended to minimize the detergent concentration or perform a detergent removal step prior to analysis.
-
Nucleic Acid Extraction: In applications where both proteins and nucleic acids are of interest, both this compound 15-S-7 and 15-S-9 have been shown to be effective in cell lysis for subsequent DNA and RNA recovery.
Experimental Protocols
Mammalian Cell Lysis for Protein Recovery
This protocol is adapted from a study comparing greener detergents in mammalian cell lysis.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA
-
Detergent Stock: 10% (w/v) solution of this compound 15-S-7 or 15-S-9 in water
-
Protease Inhibitor Cocktail
-
CHO-S cells (or other mammalian cells)
-
Phosphate-Buffered Saline (PBS), cold
-
Microcentrifuge
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Harvest CHO-S cells and wash with cold PBS.
-
Prepare the final lysis buffer by adding the this compound of choice to a final concentration of 1% and the protease inhibitor cocktail according to the manufacturer's instructions.
-
Resuspend the cell pellet in the prepared lysis buffer.
-
Incubate the mixture on ice for 10-15 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration using a compatible protein assay.
Caption: Workflow for mammalian cell protein extraction.
Conclusion
Both this compound 15-S-7 and 15-S-9 are effective non-ionic surfactants for the recovery of total protein from mammalian cells. Their performance in this regard is largely comparable. However, for applications involving the recovery of specific, potentially sensitive proteins, This compound 15-S-9 may offer more consistent and reliable results , as suggested by the data on IgG1 recovery.
The higher HLB value and cloud point of this compound 15-S-9 also indicate greater water solubility and stability at higher temperatures, which can be advantageous in certain experimental setups. Ultimately, the optimal choice of surfactant will depend on the specific application, the nature of the protein of interest, and the requirements of downstream analytical methods. It is always recommended to perform a small-scale pilot experiment to determine the most suitable detergent for your particular system.
References
Efficacy of Tergitol in comparison to other non-ionic detergents for protein extraction
For researchers, scientists, and drug development professionals, the effective extraction of functionally intact proteins is a foundational step for numerous downstream applications. Historically, non-ionic detergents like Triton X-100 have been the workhorses for gentle cell lysis and protein solubilization. However, with the emergence of effective alternatives like the Tergitol™ 15-S series, which are also considered more environmentally friendly, a comprehensive comparison is crucial for making informed decisions in the laboratory.
This guide provides an objective comparison of this compound (specifically the NP-40 substitute type, such as this compound™ 15-S-9) with other commonly used non-ionic detergents, including Triton X-100, Tween 20, and Octyl Glucoside. The information presented is supported by experimental data to aid in the selection of the most appropriate detergent for your specific research needs.
Mechanism of Action: A Gentle Approach to Protein Solubilization
Non-ionic detergents are characterized by their uncharged, hydrophilic head groups.[1] This key feature allows them to disrupt the lipid-lipid and lipid-protein interactions within the cell membrane, effectively solubilizing membrane proteins without denaturing them by breaking protein-protein interactions.[1][2] This gentle mechanism of action is critical for preserving the native structure and biological activity of the extracted proteins, a prerequisite for reliable downstream applications such as immunoprecipitation (IP) and enzyme activity assays.
The process begins with the insertion of the detergent's hydrophobic tails into the lipid bilayer of the cell membrane. As the detergent concentration increases above its critical micelle concentration (CMC), the detergent molecules aggregate to form micelles, which encapsulate the membrane proteins, shielding their hydrophobic regions from the aqueous environment and rendering them soluble.[1]
Quantitative Comparison of Detergent Performance
The selection of a detergent is often guided by its ability to maximize protein yield while maintaining protein integrity. The following tables summarize the performance of this compound in comparison to other non-ionic detergents based on available experimental data.
Table 1: Total Protein Extraction Efficiency
| Detergent | Cell Type | Total Protein Recovery (% of Control) | Reference |
| This compound™ 15-S-9 | CHO-S Cells | ~105% | [3] |
| This compound™ 15-S-7 | CHO-S Cells | ~100% | [3] |
| Triton™ X-100 | CHO-S Cells | ~102% | [3] |
| IGEPAL® CA-630 (NP-40 substitute) | CHO-S Cells | 100% (Control) | [3] |
Data normalized to the performance of IGEPAL® CA-630. Protein concentration was determined by BCA assay.
Table 2: Specific Protein Yield (IgG1) from CHO-S Cells
| Detergent | IgG1 Recovery (% of Control) | Reference |
| This compound™ 15-S-9 | ~100% | [3] |
| This compound™ 15-S-7 | ~80% (one replicate showed significant decrease) | [3] |
| Triton™ X-100 | ~100% | [3] |
| IGEPAL® CA-630 (NP-40 substitute) | 100% (Control) | [3] |
IgG1 concentration was determined by Protein A HPLC.
Table 3: General Properties and Applications of Common Non-Ionic Detergents
| Detergent | Key Properties | Common Applications |
| This compound (NP-40 type) | Good solubilization and emulsification, biodegradable alternative to Triton X-100.[4] | Cell lysis, protein extraction, compatible with downstream assays like Western blotting and IP.[1][3] |
| Triton X-100 | Strong solubilizing power, effective at low concentrations, mild and non-denaturing.[1] | Cell lysis, membrane protein extraction, immunoprecipitation.[1][5] |
| Tween 20 | Mild solubilizing properties, reduces non-specific binding.[1] | Washing buffer in immunoassays (Western blot, ELISA), cell permeabilization.[1][6] |
| Octyl Glucoside | High CMC (easily removed by dialysis), preserves protein function.[7][8] | Solubilization and reconstitution of membrane proteins for functional and structural studies.[7][9] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein extraction. Below are representative protocols for cell lysis, protein quantification, and downstream analysis.
Mammalian Cell Lysis Protocol
This protocol is adapted from a comparative study of various non-ionic detergents.[3]
-
Cell Pellet Preparation: Harvest mammalian cells (e.g., CHO-S) by centrifugation at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a lysis buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% protease inhibitor cocktail, and 1% of the desired non-ionic detergent (e.g., this compound™ 15-S-9, Triton™ X-100).
-
Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer. The volume of lysis buffer will depend on the size of the cell pellet.
-
Incubation: Incubate the cell suspension on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized proteins. Store the lysate at -80°C for downstream applications.
Protein Quantification: Bradford Assay
The Bradford assay is a common method for quantifying protein concentration. However, detergents can interfere with this assay. A detergent-compatible Bradford assay or appropriate controls are recommended.
-
Reagent Preparation: Prepare or use a commercial Bradford reagent.
-
Standard Curve Preparation: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) in the same lysis buffer (without detergent, if possible, or with a concentration known to be compatible with the assay).
-
Sample Preparation: Dilute the cell lysate in the same buffer used for the standards.
-
Assay: Add the Bradford reagent to both the standards and the samples.
-
Measurement: After a short incubation period (typically 5-10 minutes), measure the absorbance at 595 nm using a spectrophotometer.[10][11]
-
Calculation: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.[10]
Downstream Application: Immunoprecipitation (IP)
This protocol provides a general workflow for immunoprecipitation.
-
Lysate Preparation: Prepare cell lysate as described in the "Mammalian Cell Lysis Protocol" using a lysis buffer containing a non-ionic detergent like this compound or Triton X-100.
-
Pre-clearing the Lysate (Optional but Recommended): Add Protein A/G agarose (B213101) beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add the primary antibody specific to the protein of interest to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immunocomplex Capture: Add pre-washed Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer (or a designated wash buffer) to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated protein from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for Western blot analysis).
Visualizing the Process: Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) illustrate the key processes and relationships in protein extraction.
Experimental workflow for protein extraction.
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound™ 15-S-9 (Triton X-100 replacement) [itwreagents.com]
- 5. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 6. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 11. Quantifying proteins using the Bradford method [qiagen.com]
Validation of Tergitol's compatibility with various downstream applications
For researchers, scientists, and drug development professionals, the choice of detergent is a critical step that can significantly impact the outcome of downstream applications. This guide provides an objective comparison of Tergitol™ with other common detergents, supported by experimental data, to aid in the selection of the most appropriate surfactant for your specific needs.
This compound, a non-ionic surfactant, has emerged as a viable and, in many cases, superior alternative to traditional detergents like Triton™ X-100, particularly in light of regulatory restrictions on the latter in regions such as the European Union.[1][2][3][4][5][6] This guide explores the performance of various this compound types in key downstream applications, including cell lysis, immunoassays, enzyme assays, and mass spectrometry.
Cell Lysis and Protein Extraction: Efficient and Compatible
Effective cell lysis and high-yield protein extraction are fundamental to a vast array of biological research. Non-ionic detergents are favored for their mild action, which helps to preserve protein structure and function.
Comparative Performance in Mammalian Cell Lysis
A study comparing several non-ionic detergents for the lysis of Chinese Hamster Ovary (CHO) cells demonstrated that this compound™ 15-S-7 and this compound™ 15-S-9 are effective alternatives to Triton™ X-100 and IGEPAL® CA-630.[7] The total protein recovery, as measured by the BCA assay, was comparable across these detergents.[7]
| Detergent | Normalized Total Protein Recovery (%) (vs. IGEPAL® CA-630)[7] |
| IGEPAL® CA-630 (Control) | 100 |
| Triton™ X-100 | ~105 |
| This compound™ 15-S-9 | ~102 |
| This compound™ 15-S-7 | ~98 |
| ECOSURF™ EH-9 | ~108 |
| Triton™ X-114 | ~95 |
| This compound™ 15-S-40 | ~88 |
Furthermore, the concentration of a specific recombinant IgG1 protein, quantified by Protein A HPLC, was also similar for most detergents, with a notable decrease in one replicate for this compound™ 15-S-7.[7]
| Detergent | Normalized IgG1 Concentration (%) (vs. IGEPAL® CA-630)[7] |
| IGEPAL® CA-630 (Control) | 100 |
| Triton™ X-100 | ~105 |
| This compound™ 15-S-9 | ~100 |
| This compound™ 15-S-7 | ~75 (one replicate showed significant decrease) |
| ECOSURF™ EH-9 | ~105 |
| Triton™ X-114 | ~100 |
| This compound™ 15-S-40 | ~95 |
Visually, the protein banding patterns on SDS-PAGE gels were similar for all detergents except for this compound™ 15-S-40, which showed slight differences.[7] All tested detergents, including this compound™ 15-S-7 and 15-S-9, were compatible with downstream Western blotting.[7]
Experimental Protocol: Mammalian Cell Lysis for Protein Extraction
This protocol is adapted from standard cell lysis procedures and is suitable for use with this compound™ detergents.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% this compound™ (e.g., 15-S-9)
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the dish. For a 10 cm dish, use 1 mL of buffer.
-
Scrape the cells off the dish using a cold plastic cell scraper and gently transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled tube.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
The protein lysate is now ready for downstream applications or can be stored at -80°C.
Workflow for cell lysis and protein extraction.
Immunoassays: Optimizing Signal-to-Noise Ratio
In immunoassays like ELISA, detergents are crucial components of wash buffers to reduce non-specific binding and background noise.
Impact on ELISA Performance
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
This is a general sandwich ELISA protocol that can be adapted for use with this compound™ in the wash buffer.
Materials:
-
96-well microplate coated with capture antibody
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (PBS with 0.05% this compound™ 15-S-9)
-
Antigen standards and samples
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Wash the pre-coated plate twice with Wash Buffer.
-
Block the plate by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of diluted detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm within 30 minutes.
General sandwich ELISA workflow.
Enzyme Assays: Maintaining Protein Functionality
The presence of detergents can influence enzyme activity, and the choice of detergent is critical for maintaining the native conformation and function of the enzyme of interest.
Effects on Enzyme Activity
Non-ionic detergents are generally considered milder and less denaturing to enzymes compared to ionic detergents like SDS.[11] Studies on lipases have shown that non-ionic detergents like Triton™ X-100 and Tween® 20 can slightly activate the enzymes at concentrations below their critical micelle concentration (CMC).[12] While specific comparative data for this compound™ across a broad range of enzymes is limited, its non-ionic nature suggests a similar mild effect on enzyme activity, making it a suitable choice for assays where protein function is paramount. However, it is always recommended to empirically test the effect of any detergent on the specific enzyme being studied.
Experimental Protocol: General Enzyme Activity Assay
This protocol provides a basic framework for an enzyme activity assay and should be adapted based on the specific enzyme and substrate.
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Assay Buffer (compatible with the enzyme and detection method)
-
This compound™ solution (if required for enzyme solubilization or to mimic in vivo conditions)
-
96-well plate
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Prepare a stock solution of the enzyme in a suitable buffer.
-
Prepare a series of dilutions of the enzyme in Assay Buffer.
-
Prepare the substrate solution in Assay Buffer.
-
If testing the effect of this compound™, prepare Assay Buffers containing a range of this compound™ concentrations.
-
In a 96-well plate, add a fixed volume of the enzyme dilution to each well.
-
To initiate the reaction, add a fixed volume of the substrate solution to each well.
-
Immediately place the plate in the plate reader and measure the change in absorbance, fluorescence, or luminescence over time at a specific wavelength.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Plot V₀ against the enzyme concentration to determine the enzyme's specific activity.
Workflow for a general enzyme activity assay.
Mass Spectrometry: A Greener Alternative for Proteomics
Sample preparation is a critical step in mass spectrometry-based proteomics, and the choice of detergent can significantly impact the quality of the results.
Compatibility and Performance
While ionic detergents like SDS must be removed before mass spectrometry analysis to avoid interference, non-ionic detergents are generally more compatible.[8] Studies have shown that this compound™ at low concentrations can be used as an additive in MALDI-MS analysis of peptides, improving the analysis of hydrophobic peptides by reducing interference from the surfactant itself.[8] Furthermore, in a comparison of "greener" detergents for mass spectrometry sample preparation, this compound® 15-S-7 was found to provide protein and peptide identifications on par with Triton controls, highlighting its suitability as a more environmentally friendly alternative.[7]
Experimental Protocol: In-Solution Protein Digestion for Mass Spectrometry
This protocol is a general guide for preparing protein samples for mass spectrometry analysis and can be adapted for use with this compound™.
Materials:
-
Protein sample in a compatible buffer (preferably without strong ionic detergents)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin column
-
Acetonitrile (ACN)
Procedure:
-
To your protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides with a solution of 50% ACN and 0.1% formic acid.
-
Dry the peptide sample in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid for mass spectrometry analysis.
Workflow for mass spectrometry sample preparation.
Summary and Recommendations
This compound™ detergents, particularly the 15-S series, offer a compelling alternative to traditional non-ionic detergents like Triton™ X-100 for a variety of downstream applications. They demonstrate comparable performance in cell lysis and protein extraction and are compatible with subsequent analyses such as SDS-PAGE, Western blotting, and protein quantification assays.[7] Their biodegradability and reduced environmental impact also make them a "greener" choice for the modern laboratory.[1][13]
| Application | This compound™ Performance Summary | Key Alternatives |
| Cell Lysis | This compound™ 15-S-7 & 15-S-9: Comparable protein yield to Triton™ X-100.[7] | Triton™ X-100, NP-40, CHAPS |
| Immunoassays (ELISA) | Likely reduces background and improves signal-to-noise ratio, similar to other non-ionic detergents. | Tween® 20, Triton™ X-100 |
| Enzyme Assays | Generally mild and less denaturing, preserving enzyme activity.[11] | Triton™ X-100, Brij® series |
| Mass Spectrometry | Compatible with MALDI-MS and a "greener" alternative for proteomics workflows.[7][8] | SDS (requires removal), RapiGest™ SF |
Recommendation: When selecting a detergent, it is crucial to consider the specific requirements of your downstream application. For general cell lysis and protein extraction where preserving protein function is important, this compound™ 15-S-9 is an excellent and environmentally conscious choice. For immunoassays, while Tween® 20 is the standard, this compound™ can be a suitable alternative in wash buffers. For mass spectrometry, this compound™ offers a clear advantage over ionic detergents and is a comparable, greener option to Triton™ X-100. As with any reagent, empirical validation for your specific assay is always recommended.
References
- 1. This compound™ 15-S-9 (Triton X-100 replacement) [itwreagents.com]
- 2. Transitioning from Triton X-100 to this compound 15-S-9: impacts on diagnostic assays using viral PCR sample solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KnowledgeResult [maestro.my.site.com]
- 4. serva.de [serva.de]
- 5. researchgate.net [researchgate.net]
- 6. Compatibility of the Pierce BCA Protein Assay with Promega Lysis Buffers and Lytic Assay Reagents [worldwide.promega.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Interactions between surfactants and hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dow.com [dow.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tergitol™ Surfactants
Researchers, scientists, and drug development professionals handle a myriad of chemical substances daily, and ensuring the safe disposal of these materials is paramount to laboratory safety and environmental responsibility. Tergitol™, a widely used group of nonionic surfactants, requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step information for the proper disposal of this compound™, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound™, always wear:
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.[1]
-
Hand Protection: Chemical-resistant gloves (tested according to EN 374) should be worn.[1]
-
Skin Protection: A lab coat or other protective clothing should be worn to avoid skin contact.
In the event of a spill, immediately contain the area. For minor spills, absorb the substance with an inert material such as sand, earth, or vermiculite (B1170534) and wipe up the area.[2] For larger spills, prevent the substance from entering drains or waterways, contain it with absorbent materials, and collect the recoverable product into labeled containers for disposal.[2]
Step-by-Step Disposal Protocol for this compound™ Waste
The proper disposal of this compound™ waste depends on whether the product is unused/uncontaminated or if it is part of a waste stream. All disposal practices must adhere to federal, state, and local regulations.[3]
-
Waste Identification and Segregation:
-
Clearly identify the waste as "this compound™ Waste" or list the specific this compound™ product.
-
Segregate this compound™ waste from other chemical waste streams to avoid incompatible mixtures.
-
Collect all materials contaminated with this compound™, including pipette tips, gloves, and absorbent materials, in a dedicated, sealable, and puncture-proof container.[4]
-
-
Containerization and Labeling:
-
Use a compatible, leak-proof container for storing this compound™ waste. Ensure the container is kept securely sealed when not in use.[2]
-
Affix a hazardous waste label to the container. The label must clearly identify the contents as "Hazardous Waste" and specify "this compound™" and its approximate concentration.[4]
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the storage area is designated for hazardous waste.
-
-
Disposal:
-
Never dispose of this compound™ down the sink or in the regular trash.[3][4] It is harmful to aquatic life and can cause long-term adverse effects in the aquatic environment.[2][5]
-
Arrange for the collection of the hazardous waste by a certified waste disposal company. Your institution's Environmental Health and Safety (EHS) office will provide specific procedures for waste pickup.
-
For unused and uncontaminated this compound™, the preferred disposal methods are incineration at a licensed facility or treatment in a wastewater treatment system if permitted by regulations.[3]
-
Summary of Disposal and Safety Information for Various this compound™ Products
For easy reference, the following table summarizes key disposal and safety information for different this compound™ surfactants based on their Safety Data Sheets (SDS).
| This compound™ Product | Primary Disposal Route | Key Hazards | Personal Protective Equipment (PPE) |
| NP-9 | Dispose of contents/container to an approved waste disposal plant.[6] | Harmful if swallowed or inhaled, causes serious eye damage, causes skin irritation.[6] | Protective gloves, eye protection, face protection.[6] |
| 15-S-20 (80% Aqueous) | Send to a licensed incinerator or wastewater treatment system for unused product.[3] | May cause slight temporary eye irritation.[3] | Safety glasses with side shields.[3] |
| 15-S-7 | Dispose of contents/container to an approved waste disposal plant.[7] | Slipping hazard.[7] | Not specified in provided context. |
| 15-S-15 | Dispose of contents/container to an authorized waste treatment facility. | Causes serious eye damage. | Protective gloves, eye protection. |
| CA-90 | Dispose of contents/container to an approved waste disposal plant.[5] | May be harmful if swallowed, causes serious eye irritation, harmful to aquatic life.[5] | Eye protection, face protection.[5] |
| TMN-10 (90% Aqueous) | Pick up and transfer to properly labeled containers for disposal. | Causes burns, risk of serious damage to eyes, irritating to skin.[8] | Personal protective equipment as required to avoid contact with skin, eyes or clothing.[8] |
Logical Workflow for this compound™ Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound™ waste in a laboratory setting.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound™ surfactants, fostering a culture of safety and sustainability within the scientific community. Always consult your institution's specific safety guidelines and the Safety Data Sheet for the particular this compound™ product you are using.
References
- 1. carlroth.com [carlroth.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. stobec.com [stobec.com]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. kkchemindia.com [kkchemindia.com]
- 6. chemcentral.com [chemcentral.com]
- 7. kkchemindia.com [kkchemindia.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Essential Safety and Handling Guide for Tergitol Surfactants
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling of Tergitol, a nonionic surfactant commonly used in research and development. Adherence to these procedures is essential for ensuring personnel safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent chemical exposure. The following PPE is required:
-
Eye and Face Protection: Always wear chemical safety goggles or a full-face shield to protect against splashes.[1] Standard safety glasses do not provide adequate protection.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile, neoprene, butyl rubber, and PVC gloves are recommended.[2] It is crucial to select gloves with a sufficient breakthrough time for the specific task. For prolonged contact, a glove with a higher protection class is advised.[2] Always inspect gloves for any signs of degradation before use and replace them immediately if contaminated.[2]
-
Lab Coat/Apron: A chemical-resistant lab coat or apron should be worn to protect against spills and contamination of personal clothing.[1]
-
Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.
-
-
Respiratory Protection: In situations where there is a risk of inhaling aerosols or mists, a NIOSH-approved respirator should be used.[1] The specific type of respirator cartridge should be chosen based on the concentration and nature of the airborne contaminants.
Glove Compatibility and Breakthrough Time
| Glove Material | Chemical Compound | Breakthrough Time (minutes) | Permeation Rate (µg/cm²/min) |
| Nitrile | 2-Butoxyethanol (2-BE) | >420 - >480 | 6 |
| Nitrile | 2-Ethoxyethanol (2-EE) | >240 | 5 |
| Neoprene | 2-Butoxyethanol (2-BE) | 180 | 9 - 90 |
| Natural Rubber | 2-Butoxyethanol (2-BE) | 45 | 9 - 90 |
| Polyvinyl Chloride (PVC) | 2-Butoxyethanol (2-BE) | 60 | 9 - 90 |
| Viton | 2-Butoxyethanol (2-BE) | >480 | Not specified |
Data is based on studies of 2-Butoxyethanol and 2-Ethoxyethanol, which are alcohol ethoxylates related to the chemical class of this compound surfactants.[2] Breakthrough times and permeation rates can vary based on glove thickness, manufacturer, and temperature.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling this compound, ensure that the work area is well-ventilated. Have all necessary PPE readily available and inspected for integrity. Locate the nearest eyewash station and safety shower.
-
Handling:
-
Avoid direct contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Use a fume hood if there is a risk of generating mists or aerosols.
-
Keep containers of this compound securely sealed when not in use.
-
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials, including used PPE (gloves, aprons), absorbent pads, and empty containers, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any unused or waste this compound solutions in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound down the drain.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Spill Protocol
In the event of a this compound spill, follow this workflow to ensure a safe and effective cleanup.
Caption: Logical workflow for the safe management of a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
